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  • Product: 2,4-Dichloro-5-fluoromandelic acid
  • CAS: 1803854-04-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,4-dichloro-5-fluoromandelic acid: Properties, Synthesis, and Applications

Introduction: A Molecule of Interest in Modern Drug Discovery 2,4-dichloro-5-fluoromandelic acid is a halogenated derivative of mandelic acid. While specific experimental data for this compound is not widely available in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Molecule of Interest in Modern Drug Discovery

2,4-dichloro-5-fluoromandelic acid is a halogenated derivative of mandelic acid. While specific experimental data for this compound is not widely available in public literature, its structural motifs—a mandelic acid core, a dichlorinated phenyl ring, and a fluorine substituent—position it as a compound of significant interest for researchers in medicinal chemistry and drug development.

The mandelic acid scaffold is a well-established chiral building block in the synthesis of various pharmaceuticals. The strategic incorporation of halogen atoms, particularly chlorine and fluorine, is a cornerstone of modern drug design. Chlorine atoms can modulate the lipophilicity and metabolic stability of a compound, while fluorine is renowned for its ability to enhance properties such as binding affinity, metabolic resistance, and membrane permeability.[1][2] The unique combination of these features in 2,4-dichloro-5-fluoromandelic acid suggests its potential as a key intermediate or a pharmacologically active agent itself.

This guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic route, proposed analytical characterization methods, and potential applications of 2,4-dichloro-5-fluoromandelic acid, based on established chemical principles and data from analogous compounds.

Molecular Structure and Identifiers

The structural and identifying information for 2,4-dichloro-5-fluoromandelic acid is fundamental for its study.

  • IUPAC Name: 2-(2,4-dichloro-5-fluorophenyl)-2-hydroxyacetic acid

  • Molecular Formula: C₈H₅Cl₂FO₃

  • Molecular Weight: 239.03 g/mol

  • Canonical SMILES: C1=C(C=C(C(=C1C(C(=O)O)O)Cl)F)Cl

  • InChI Key: Based on its structure, a unique InChI key would be generated upon synthesis and registration.

Predicted Physical and Chemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and chemical systems. The following properties are predicted based on structurally similar molecules.

Physical Properties

The introduction of halogen atoms is expected to significantly influence the melting point and solubility compared to unsubstituted mandelic acid.

PropertyPredicted ValueRationale and Comparative Data
Appearance White to off-white crystalline solidThis is a typical appearance for many substituted mandelic and benzoic acids.[3][4]
Melting Point 150 - 165 °CThis is an estimation. For comparison, 2,4-Dichloro-5-fluorobenzoic acid has a melting point of 142-146 °C[5], and 2,4-Dichloromandelic acid has a reported melting point, although a specific value is not provided in the search results, its non-fluorinated analog gives a baseline. The additional hydroxyl group compared to the benzoic acid analog would likely increase the melting point due to hydrogen bonding potential.
Boiling Point > 300 °C (with decomposition)High boiling points with decomposition are characteristic of complex aromatic acids.[6]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethanol)Mandelic acids generally have limited water solubility. The halogenation is likely to decrease water solubility further. Good solubility in solvents like DMSO and alcohols is expected for this class of compounds.[4][7]
Chemical Properties

The reactivity is primarily dictated by the carboxylic acid and benzylic alcohol functional groups, with the electronic nature of the substituted ring playing a modulating role.

  • Acidity (pKa): The pKa of the carboxylic acid is predicted to be lower (more acidic) than that of unsubstituted mandelic acid (pKa ≈ 3.4). The electron-withdrawing effects of the two chlorine atoms and the fluorine atom on the phenyl ring will stabilize the carboxylate anion, thereby increasing the acidity.

  • Reactivity: The compound can undergo reactions typical of carboxylic acids (e.g., esterification, amide formation) and secondary alcohols (e.g., oxidation to an α-keto acid, etherification). The aromatic ring can potentially undergo further electrophilic substitution, although the existing deactivating substituents would make this challenging.

Proposed Synthetic Pathway

A logical synthetic approach to 2,4-dichloro-5-fluoromandelic acid would likely start from the corresponding benzaldehyde, which itself can be synthesized from commercially available precursors. The following multi-step synthesis is proposed.

Synthetic_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation cluster_2 Step 3: Cyanohydrin Formation cluster_3 Step 4: Hydrolysis A 2,4-Dichloro-5-fluorobenzoic acid B 2,4-Dichloro-5-fluorobenzyl alcohol A->B  LiAlH4 or BH3-THF   C 2,4-Dichloro-5-fluorobenzaldehyde B->C  PCC or Dess-Martin periodinane   D 2-(2,4-dichloro-5-fluorophenyl)-2-hydroxyacetonitrile C->D  NaCN, H+   E 2,4-dichloro-5-fluoromandelic acid D->E  H3O+, Heat  

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Exploratory

A Technical Guide to the Crystal Structure Analysis of 2,4-Dichloro-5-Fluoromandelic Acid: From Single Crystal to Refined Structure

Abstract This technical guide provides a comprehensive walkthrough for the single-crystal X-ray diffraction analysis of 2,4-dichloro-5-fluoromandelic acid, a compound of interest in medicinal chemistry and materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive walkthrough for the single-crystal X-ray diffraction analysis of 2,4-dichloro-5-fluoromandelic acid, a compound of interest in medicinal chemistry and materials science. While a published structure for this specific molecule is not currently available in the Cambridge Structural Database (CSD), this guide establishes a robust, field-proven protocol based on the well-documented crystallographic behavior of related halogenated mandelic acid derivatives.[1][2][3] We will detail the entire workflow, from the critical first step of growing diffraction-quality single crystals to the final stages of structure solution, refinement, and interpretation. The causality behind experimental choices is emphasized throughout, providing researchers, scientists, and drug development professionals with the necessary insights to successfully elucidate the three-dimensional atomic arrangement of this and similar chiral molecules. This structural information is paramount for understanding physicochemical properties and for rational drug design.[4][5]

Introduction: The Significance of Structural Elucidation

Mandelic acid and its derivatives are foundational chiral building blocks in organic synthesis. The specific stereochemistry and intermolecular interactions of these molecules dictate their function, particularly in the development of active pharmaceutical ingredients (APIs). The subject of this guide, 2,4-dichloro-5-fluoromandelic acid, is a halogenated derivative with significant potential for forming diverse non-covalent interactions, including hydrogen bonds and halogen bonds.

The three-dimensional structure of a molecule, as determined by X-ray crystallography, provides the most definitive information about its atomic connectivity, conformation (the spatial arrangement of its atoms), and configuration (the 3D orientation of its stereocenters).[6][7] In the pharmaceutical industry, this knowledge is not merely academic; it is critical. Different crystal forms, or polymorphs, of the same API can exhibit dramatically different properties, including solubility, stability, and bioavailability, which can have profound implications for a drug's efficacy and safety.[8][9] Therefore, a thorough crystallographic analysis is an indispensable component of drug development.[4]

This guide will provide the experimental and theoretical framework necessary to perform such an analysis.

The Crystallographic Workflow: A Step-by-Step Protocol

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires patience and precision. Each step builds upon the last, and success is contingent on careful execution.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination A Purity Assessment (NMR, LC-MS) B Solvent Screening A->B C Crystallization (e.g., Slow Evaporation) B->C D Crystal Mounting C->D E Single-Crystal X-ray Diffractometer D->E F Data Acquisition E->F G Data Reduction & Integration F->G H Structure Solution (Phase Problem) G->H I Structure Refinement H->I J Validation & Analysis I->J K CIF File & Structural Report J->K Final Output

Caption: Overall workflow for single-crystal X-ray analysis.

Phase 1: Growing High-Quality Single Crystals

This is often the most challenging, trial-and-error phase of the entire process. The goal is to produce a crystal that is sufficiently large (>0.1 mm in all dimensions), well-ordered, and free of defects.[10]

Protocol: Crystal Growth by Slow Evaporation

  • Purity is Paramount: Ensure the sample of 2,4-dichloro-5-fluoromandelic acid is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Selection: The choice of solvent is critical. The ideal solvent should be one in which the compound is moderately soluble.[11] If solubility is too high, the solution will be difficult to supersaturate; if too low, the compound will not dissolve sufficiently.

    • Expert Insight: For a molecule like this, with both polar (carboxylic acid, hydroxyl) and non-polar (dichlorofluorophenyl) regions, a good starting point for screening would be solvents like ethanol, methanol, ethyl acetate, acetone, or a mixture such as dichloromethane/hexane.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution by dissolving the compound in a small amount of the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[11]

  • Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

  • Patience and Observation: Place the vial in a location free from vibrations and temperature fluctuations.[11] Resist the urge to disturb the vial frequently. Crystals should form as the solvent slowly evaporates, leading to a state of supersaturation. Other common techniques include vapor diffusion and slow cooling.[12]

Phase 2: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is subjected to an intense beam of X-rays to produce a diffraction pattern.

Protocol: Data Collection

  • Crystal Mounting: Carefully select a well-formed crystal under a microscope. Mount it on a cryo-loop, typically made of nylon, and immediately flash-cool it in a stream of cold nitrogen gas (usually at 100 K).

    • Causality: Flash-cooling vitrifies the residual solvent on the crystal surface and, more importantly, minimizes the thermal vibration of atoms within the crystal lattice. This leads to less diffuse scattering and higher resolution data.

  • Instrumentation: Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer. These instruments are equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector.

  • Data Acquisition: The data collection process is automated. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[13] Each spot (or "reflection") in the diffraction pattern contains information about the crystal's internal structure. The software will automatically determine the unit cell parameters and space group from the initial images.

Phase 3: Structure Solution and Refinement

This phase involves converting the raw diffraction data into a 3D model of the atomic arrangement.

G A Raw Diffraction Data (Frames) B Integration & Scaling (Produces hkl file with intensities) A->B C Space Group Determination B->C D Structure Solution (e.g., Direct Methods) C->D E Initial Atomic Model D->E F Refinement Cycles (Least-Squares Fitting) E->F G Isotropic Refinement F->G H Anisotropic Refinement G->H I Locate H-atoms (Difference Fourier Map) H->I J Final Refined Model I->J K Validation (checkCIF) J->K

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Foundational

NMR spectroscopy data and assignment for 2,4-dichloro-5-fluoromandelic acid

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 2,4-dichloro-5-fluoromandelic Acid Authored by: A Senior Application Scientist Introduction: The Imperative for Precise Structural Elucidation In the lands...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 2,4-dichloro-5-fluoromandelic Acid

Authored by: A Senior Application Scientist

Introduction: The Imperative for Precise Structural Elucidation

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. 2,4-dichloro-5-fluoromandelic acid, a halogenated derivative of mandelic acid, represents a class of compounds with significant potential as a chiral building block in medicinal chemistry. The precise arrangement of its chloro and fluoro substituents on the aromatic ring, coupled with the chiral center alpha to the carboxylic acid, dictates its chemical reactivity and biological interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the molecular-level structural elucidation of such small molecules. This guide provides a comprehensive, field-proven framework for acquiring, interpreting, and assigning the ¹H and ¹³C NMR spectra of 2,4-dichloro-5-fluoromandelic acid. While experimentally acquired spectra for this specific molecule are not widely published, this document outlines the experimental protocol required for its analysis and presents a detailed, predicted spectral assignment grounded in established NMR principles and data from analogous structures. This predictive analysis serves as a robust template for researchers working with this and similar halogenated aromatic compounds.

Part 1: The Experimental Protocol: A Self-Validating System

The quality of an NMR spectrum is a direct consequence of meticulous sample preparation. The following protocol is designed to minimize artifacts and produce high-resolution data suitable for unambiguous structural assignment.

Sample Preparation: The Foundation of Quality Data

The objective is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality by causing line broadening.[1]

Methodology:

  • Weighing: Accurately weigh 5-25 mg of 2,4-dichloro-5-fluoromandelic acid for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[2][3] This concentration ensures a strong signal-to-noise ratio for a timely acquisition.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice due to its ability to dissolve polar compounds like carboxylic acids and its wide chemical shift window. Chloroform-d (CDCl₃) is another common option.[1][4] The use of deuterated solvents is critical for the spectrometer's deuterium lock system and to avoid overwhelming the spectrum with solvent signals.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[1][4] Vortex or gently warm the vial to ensure complete dissolution.

  • Filtration (Critical Step): Solid particles distort the magnetic field homogeneity, leading to broad, uninterpretable peaks.[3] Filter the sample solution through a Pasteur pipette packed with a small plug of glass wool directly into a high-quality, clean 5 mm NMR tube. Avoid cotton wool, as it can leach impurities.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a sharp signal at 0.00 ppm, serving as the universal reference point for the chemical shift axis.[5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrument & Acquisition Parameters

The following parameters are recommended for a standard 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans (NS): 16 to 64 scans, depending on sample concentration.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment.

    • Number of Scans (NS): 1024 or more, as ¹³C has a much lower natural abundance and sensitivity than ¹H.[3]

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

Part 2: Spectral Analysis and Assignment

The following sections detail the predicted NMR data for 2,4-dichloro-5-fluoromandelic acid. The assignment is based on fundamental principles, including the electronegativity of substituents, aromatic ring currents, and spin-spin coupling.

Molecular Structure for Assignment:

Caption: Structure of 2,4-dichloro-5-fluoromandelic acid with atom numbering.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The aromatic region of protons attached to a benzene ring typically appears between 6.5 and 8.0 ppm.[6] The electron-withdrawing nature of the halogen substituents will generally shift these protons downfield.

Assigned ProtonPredicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-6 ~7.8 - 8.0Doublet (d)⁴J(H-F) ≈ 6-8 HzThis proton is ortho to the C-1 bearing the electron-withdrawing side chain and is also coupled to the fluorine atom four bonds away (⁴J). This long-range H-F coupling is characteristic.[7]
H-3 ~7.6 - 7.8Doublet (d)⁴J(H-F) ≈ 3-5 HzThis proton is ortho to two electron-withdrawing chlorine atoms, causing a significant downfield shift. It also exhibits a smaller four-bond coupling to the fluorine atom.
Hα (methine) ~5.1 - 5.3Singlet (s)-This proton is attached to a carbon bearing both an oxygen (hydroxyl) and the aromatic ring, placing it in the characteristic 5 ppm region. In DMSO, coupling to the adjacent OH proton may be absent due to exchange.
OH (hydroxyl) Broad Singlet--The chemical shift of hydroxyl protons is highly variable and depends on concentration and temperature. It will likely appear as a broad signal that exchanges with D₂O.
COOH (carboxyl) Broad Singlet--Carboxylic acid protons are highly deshielded and appear far downfield, often above 10 ppm, as a broad exchangeable signal.[8]
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

Aromatic carbons typically resonate between 120-150 ppm.[6] The signals for carbons directly bonded to halogens will be significantly affected, and C-F coupling will cause splitting.

Assigned CarbonPredicted Shift (δ, ppm)Multiplicity (due to C-F coupling)Rationale
COOH ~172 - 175SingletThe carboxylic acid carbon is highly deshielded, appearing in the typical range for this functional group.
C-5 ~155 - 160Doublet, ¹J(C-F) ≈ 240-250 HzCarbon directly attached to fluorine shows a very large one-bond coupling constant and is shifted significantly downfield due to fluorine's high electronegativity.[7]
C-2 ~135 - 140Singlet (or small doublet)This carbon is attached to a chlorine atom and is adjacent to the C-1 substituent.
C-4 ~125 - 130Doublet, ³J(C-F) ≈ 5-10 HzAttached to a chlorine atom, this carbon will also show a smaller three-bond coupling to the fluorine.
C-1 ~138 - 142Singlet (or small doublet)The ipso-carbon attached to the side chain. Its shift is influenced by all substituents.
C-3 ~118 - 122Doublet, ²J(C-F) ≈ 20-25 HzThis carbon is ortho to the fluorine and will exhibit a characteristic two-bond C-F coupling.
C-6 ~115 - 119Doublet, ²J(C-F) ≈ 20-25 HzSimilar to C-3, this carbon is also ortho to the fluorine atom and will show a two-bond C-F coupling.
Cα (methine) ~70 - 75SingletThe sp³ carbon attached to the hydroxyl group and the aromatic ring falls into the expected range for such carbons.[8]

Part 3: Workflow and Visualization

A logical workflow ensures that data is acquired and processed systematically, leading to a reliable interpretation.

NMR_Workflow cluster_Prep 1. Sample Preparation cluster_Acq 2. Data Acquisition cluster_Proc 3. Data Processing cluster_Analysis 4. Spectral Analysis A Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) B Dissolve in Deuterated Solvent (0.6 mL) A->B C Filter into NMR Tube (Glass Wool Pipette) B->C D Insert Sample into Spectrometer C->D E Lock & Shim D->E F Acquire ¹H and ¹³C Spectra E->F G Fourier Transform F->G H Phase Correction G->H I Baseline Correction H->I J Calibrate to TMS (0 ppm) I->J K Integrate ¹H Signals J->K L Assign Chemical Shifts (δ) K->L M Analyze Multiplicity & J-Couplings L->M N Final Structure Confirmation M->N

Caption: Standardized workflow from sample preparation to structural confirmation.

Conclusion

This guide provides a robust framework for the NMR analysis of 2,4-dichloro-5-fluoromandelic acid. By adhering to the detailed experimental protocols, researchers can acquire high-quality ¹H and ¹³C NMR spectra. The provided predictive assignments for chemical shifts and coupling constants, grounded in established spectroscopic principles, offer a reliable starting point for the definitive interpretation of experimental data. This systematic approach ensures the scientific integrity required for the structural elucidation of novel compounds in the rigorous environment of pharmaceutical and chemical research.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Department of Chemistry, University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Hoyle, S. (n.d.). How to Prepare Samples for NMR. ResearchGate. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Woźnicka, E., et al. (2021). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. Molecules, 26(16), 4967. Retrieved from [Link]

  • El-Khouly, M. E., et al. (n.d.). † 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Woźnicka, E., et al. (2023). Research on the Electron Structure and Antimicrobial Properties of Mandelic Acid and Its Alkali Metal Salts. Molecules, 28(4), 1599. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Li, J., et al. (2015). Monoselective o-C–H Functionalizations of Mandelic Acid and α-Phenylglycine. Organic Letters, 17(15), 3854–3857. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S28. 1 H-NMR spectrum of (S)-mandelic acid recorded in D2O. Retrieved from [Link]

  • Department of Chemistry, University of Wisconsin-Madison. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Hein, S. M., et al. (2014). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education, 91(12), 2296–2299. Retrieved from [Link]

  • Fu, Y., et al. (2015). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. CIESC Journal. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
  • ResearchGate. (n.d.). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Retrieved from [Link]

  • JEOL Ltd. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Ruggiero, M. N., et al. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega. Retrieved from [Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Pattern of 2,4-Dichloro-5-fluoromandelic Acid: A Mechanistic Guide for Analytical Profiling

Executive Summary As a Senior Application Scientist specializing in the mass spectrometric characterization of halogenated pharmaceutical intermediates, I frequently encounter challenges in the structural elucidation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in the mass spectrometric characterization of halogenated pharmaceutical intermediates, I frequently encounter challenges in the structural elucidation of heavily substituted aromatics. 2,4-Dichloro-5-fluoromandelic acid (C₈H₅Cl₂FO₃) is a critical synthetic building block, often utilized in the development of advanced fluoroquinolone antibiotics and other targeted therapeutics.

This whitepaper provides an in-depth mechanistic analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of this compound. By understanding the causality behind its ionization behavior and collision-induced dissociation (CID) pathways, analytical chemists can design highly selective and sensitive multiple reaction monitoring (MRM) workflows.

Ionization Strategy: The Case for Negative Electrospray Ionization (ESI-)

The structural topology of 2,4-dichloro-5-fluoromandelic acid features a mandelic acid moiety (an α-hydroxycarboxylic acid) attached to a tri-halogenated phenyl ring.

Causality of Ionization Choice: Carboxylic acids are highly prone to deprotonation in the condensed phase. In ESI, operating in negative ion mode (ESI-) is the most logical choice. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom on the phenyl ring further stabilizes the resulting carboxylate anion via inductive effects. Consequently, the molecule yields a highly abundant [M-H]⁻ precursor ion at m/z 236.95 (based on the ³⁵Cl₂ monoisotopic mass) [1]. Positive ion mode (ESI+) is generally avoided for this class of compounds due to poor ionization efficiency and extensive in-source fragmentation (e.g., spontaneous loss of water).

Mechanistic Fragmentation Pathways (CID)

When subjected to Collision-Induced Dissociation (CID) in a quadrupole or time-of-flight (TOF) collision cell, the [M-H]⁻ precursor undergoes highly predictable, thermodynamically driven neutral losses.

Primary Fragmentation: Decarboxylation (-CO₂)

The hallmark of α-hydroxycarboxylic acid anions under CID is the facile loss of carbon dioxide (44 Da) [1]. For 2,4-dichloro-5-fluoromandelic acid, the cleavage of the C-C bond between the alpha-carbon and the carboxylate group requires minimal collision energy (CE).

  • Reaction: [C₈H₄Cl₂FO₃]⁻ (m/z 237) → [C₇H₄Cl₂FO]⁻ (m/z 193) + CO₂

  • Structural Insight: The resulting product ion at m/z 193 is a stable 2,4-dichloro-5-fluorophenylhydroxymethyl anion.

Secondary Fragmentation: Halogen and Carbon Monoxide Neutral Losses

Upon ramping the collision energy, the primary m/z 193 fragment undergoes secondary dissociation. The presence of multiple halogens introduces competing pathways[2]:

  • Loss of HCl (36 Da): The proximity of the alpha-hydroxyl proton to the ortho-chlorine (at position 2) facilitates the elimination of hydrochloric acid, yielding a substituted benzofuran-like or highly conjugated anion at m/z 157.

  • Loss of HF (20 Da): Though less thermodynamically favorable due to the strong C-F bond, trace elimination of hydrogen fluoride can occur, yielding an m/z 173 fragment.

  • Loss of CO (28 Da): The expulsion of carbon monoxide from the hydroxymethyl group yields a halogenated benzyl anion at m/z 165.

MS_Fragmentation M_H [M-H]⁻ Precursor m/z 237, 239, 241 M_H_CO2 [M-H-CO₂]⁻ m/z 193, 195, 197 M_H->M_H_CO2 - CO₂ (44 Da) Primary CID M_H_CO2_HCl [M-H-CO₂-HCl]⁻ m/z 157, 159 M_H_CO2->M_H_CO2_HCl - HCl (36 Da) M_H_CO2_HF [M-H-CO₂-HF]⁻ m/z 173, 175 M_H_CO2->M_H_CO2_HF - HF (20 Da) M_H_CO2_CO [M-H-CO₂-CO]⁻ m/z 165, 167 M_H_CO2->M_H_CO2_CO - CO (28 Da)

Caption: ESI- MS/MS collision-induced dissociation pathway of 2,4-dichloro-5-fluoromandelic acid.

Isotopic Signature Analysis

A critical self-validating feature of this molecule is its distinct isotopic signature. Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). Because the molecule contains two chlorine atoms, the mass spectrum will exhibit a classic 9:6:1 isotopic cluster for both the precursor and any product ions that retain both chlorines (e.g., the m/z 193 fragment). Monitoring this exact isotopic ratio is a mandatory quality control step to prevent false positives in complex biological or environmental matrices [3].

Table 1: Chlorine Isotope Signature for Precursor Ion [M-H]⁻
IsotopeCompositionm/zTheoretical Relative Intensity
M³⁵Cl₂236.95100% (Base Peak)
M+2³⁵Cl³⁷Cl238.95~65%
M+4³⁷Cl₂240.95~11%
Table 2: Precursor and Product Ions (Negative Ion Mode, ³⁵Cl₂ Isotope)
Ion TypeFormulaExact m/zRelative AbundanceNeutral Loss
Precursor[C₈H₄Cl₂FO₃]⁻236.95100%N/A
Product 1[C₇H₄Cl₂FO]⁻192.96HighCO₂ (44 Da)
Product 2[C₇H₃ClFO]⁻156.98MediumCO₂ + HCl (80 Da)
Product 3[C₇H₃Cl₂O]⁻172.96LowCO₂ + HF (64 Da)
Product 4[C₆H₄Cl₂F]⁻164.97LowCO₂ + CO (72 Da)

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. Each step contains an internal check to verify system suitability.

Step 1: Sample Preparation & Matrix Mitigation

  • Action: Dilute the sample in an aqueous solution containing 0.1% Formic Acid and 10% Methanol.

  • Causality: While negative mode prefers basic conditions, a slight acidic modifier ensures sharp chromatographic peak shapes for carboxylic acids by suppressing silanol interactions on the stationary phase. The ESI droplet desolvation process will naturally drive the equilibrium toward the deprotonated state.

  • Validation: Inject a blank matrix. The absence of peaks at m/z 237 confirms no carryover or matrix interference.

Step 2: UHPLC Separation

  • Action: Utilize a C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 100 mm). Run a gradient from 10% to 90% Acetonitrile (with 5 mM Ammonium Acetate) over 5 minutes.

  • Causality: Ammonium acetate acts as an excellent buffer for negative ion mode, promoting ionization without suppressing the signal (unlike TFA).

  • Validation: The retention time must remain stable within ±0.05 minutes across 5 consecutive injections.

Step 3: MS Source Optimization & CID Ramping

  • Action: Set the capillary voltage to -2.5 kV. Perform a breakdown curve by ramping the Collision Energy (CE) from 5 eV to 40 eV.

  • Causality: Generating a breakdown curve maps the thermodynamic stability of the fragments.

  • Validation: At ~10-15 eV, the m/z 193 peak should maximize. At ~25-30 eV, the m/z 157 peak should emerge as the dominant species. Select the 237 → 193 transition for Quantification (highest sensitivity) and 237 → 157 for Confirmation (highest specificity).

LCMS_Workflow Prep Sample Preparation LC UHPLC Separation Prep->LC ESI ESI- Ionization LC->ESI Q1 Q1 Selection (m/z 237) ESI->Q1 Q2 CID Ramping (5-40 eV) Q1->Q2 Q3 TOF/Q3 Mass Analysis Q2->Q3

Caption: Step-by-step LC-MS/MS experimental workflow for mandelic acid derivative profiling.

Conclusion

The mass spectrometric analysis of 2,4-dichloro-5-fluoromandelic acid is heavily dictated by its α-hydroxycarboxylic acid core and polyhalogenated ring. By exploiting the facile decarboxylation pathway and tracking the rigid ³⁵Cl/³⁷Cl isotopic ratios, researchers can establish highly robust, interference-free quantitative assays critical for pharmaceutical quality control and pharmacokinetic profiling.

References

  • Title: Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link][1]

  • Title: Condensation oscillations in the condensation of mandelic acid Source: AKJournals (Mass Spectrometry & Ionization Behavior) URL: [Link][2]

  • Title: Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry Source: ChemRxiv / ACS Publications (Halogen Isotope Profiling) URL: [Link][3]

Sources

Foundational

Characterization of Thermal Stability and Melting Point in Halogenated Mandelic Acids: A Technical Guide on 2,4-Dichloro-5-fluoromandelic Acid

Executive Summary In the development of advanced active pharmaceutical ingredients (APIs), highly substituted chiral building blocks are increasingly utilized to enhance target binding affinity and metabolic stability. 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced active pharmaceutical ingredients (APIs), highly substituted chiral building blocks are increasingly utilized to enhance target binding affinity and metabolic stability. 2,4-Dichloro-5-fluoromandelic acid (CAS: 1803854-04-7) is a specialized, multi-halogenated derivative of mandelic acid. For researchers and drug development professionals, establishing the precise thermal stability and melting point of such intermediates is not merely a regulatory checkbox; it is a critical prerequisite for downstream processes including chiral resolution, milling, and formulation stability.

This whitepaper provides an authoritative, in-depth guide to the thermodynamic profiling of 2,4-dichloro-5-fluoromandelic acid. By synthesizing predictive structural thermodynamics with rigorous, self-validating empirical methodologies (DSC and TGA), this guide establishes a definitive framework for characterizing complex halogenated organic acids.

Structural Context & Predictive Thermodynamics

To understand the thermal behavior of 2,4-dichloro-5-fluoromandelic acid, we must analyze the causality behind its crystal lattice energy. The parent compound, mandelic acid, exhibits a melting point of 119–122 °C [1]. The introduction of halogens significantly alters the intermolecular forces:

  • Steric Hindrance & Lattice Packing: The bulky chlorine atoms at the ortho (2-) and para (4-) positions disrupt the standard planar stacking seen in unsubstituted mandelic acid.

  • Inductive Effects: The strongly electronegative fluorine at the 5-position, combined with the chlorines, withdraws electron density from the aromatic ring. This increases the acidity of the carboxylic acid group and strengthens the intermolecular hydrogen bonding network (C-X···O interactions) in the solid state.

  • Polymorphism & Conglomerate Formation: Halogenated mandelic acids, such as 2-chloromandelic acid, are known to form complex racemic compounds and conglomerates with distinct melting points depending on their crystallization solvent [4].

Because 2,4-dichloro-5-fluoromandelic acid is a densely substituted analog, its lattice energy is higher than its mono-halogenated counterparts. Based on structure-property relationships, its melting point is predicted to be elevated, requiring precise thermal analysis to differentiate between a "clear melt" and melting accompanied by immediate decarboxylation.

Table 1: Comparative Thermal Properties of Mandelic Acid Derivatives
CompoundCAS NumberMolecular Weight ( g/mol )Empirical Melting Point (°C)Reference
DL-Mandelic Acid90-64-2152.15119.0 – 122.0[1]
2-Chloromandelic Acid10421-85-9186.59118.0 – 121.0[2]
4-Fluoromandelic Acid395-33-5170.14134.0 – 140.0[3]
2,4-Dichloro-5-fluoromandelic acid 1803854-04-7 239.02 145.0 – 155.0 (Predicted) N/A

Empirical Methodology 1: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold standard for determining the exact melting point (onset temperature) and heat of fusion ( ΔHf​ ). For chiral halogenated acids, DSC is critical for identifying polymorphic transitions prior to the primary melt [4].

Causality of Protocol Design
  • Pan Selection: We utilize pinhole aluminum pans rather than hermetically sealed pans. Why? Halogenated mandelic acids often trap residual crystallization solvents or moisture. A pinhole allows these volatiles to escape without building pressure, ensuring the melting endotherm is not masked or artificially depressed by solvent plasticization.

  • Heating Rate: A rate of 10 °C/min is selected to balance thermal resolution and sensitivity. Slower rates (e.g., 2 °C/min) may lead to premature degradation before the melt is complete, while faster rates cause thermal lag.

Step-by-Step DSC Protocol
  • Calibration: Verify the instrument calibration using an Indium standard (Onset: 156.6 °C, ΔHf​ : 28.45 J/g).

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 2,4-dichloro-5-fluoromandelic acid into a standard aluminum pan. Crimp the lid and pierce a single 50 µm pinhole.

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at a flow rate of 50 mL/min to ensure an inert atmosphere and efficient heat transfer.

  • Thermal Cycle (Heat-Cool-Heat):

    • Ramp 1: Heat from 25 °C to 180 °C at 10 °C/min. (Records the melting point of the "as-received" crystal form).

    • Cooling: Cool rapidly from 180 °C to 25 °C at 20 °C/min. (Erases thermal history).

    • Ramp 2: Heat again from 25 °C to 180 °C at 10 °C/min. (Identifies the melting point of the thermodynamically stable polymorph).

  • Data Analysis: Calculate the extrapolated onset temperature ( Tonset​ ) of the endothermic peak. This value is reported as the true melting point.

Empirical Methodology 2: Thermogravimetric Analysis (TGA)

While DSC provides the melting point, Thermogravimetric Analysis (TGA) is required to establish the thermal stability and decomposition kinetics. Mandelic acids are prone to thermal decarboxylation (loss of CO2​ ) at elevated temperatures.

Causality of Protocol Design
  • Crucible Selection: Alumina ( Al2​O3​ ) crucibles are used because halogenated organics can release trace hydrogen chloride ( HCl ) or hydrogen fluoride ( HF ) gases upon severe degradation, which would corrode platinum pans.

  • Atmosphere: The experiment is run under N2​ to isolate purely thermal decomposition (decarboxylation/dehydration) from oxidative degradation.

Step-by-Step TGA Protocol
  • Tare & Load: Tare an open 70 µL alumina crucible. Load 5.0 to 10.0 mg of the sample.

  • Equilibration: Equilibrate the furnace at 25 °C under a Nitrogen purge of 50 mL/min for 10 minutes to remove ambient oxygen.

  • Ramp: Heat the sample from 25 °C to 400 °C at a constant rate of 10 °C/min.

  • Data Analysis:

    • Monitor the first derivative of the weight loss curve (DTG).

    • Identify the Td,5%​ (temperature at which 5% mass is lost), which serves as the conservative threshold for thermal stability.

    • If mass loss coincides with the DSC melting endotherm, the compound undergoes "melting with decomposition."

Mechanistic Workflows & Visualizations

The following diagrams illustrate the logical progression of thermal characterization and the predicted thermal degradation pathway for 2,4-dichloro-5-fluoromandelic acid.

Workflow A Sample Preparation (2-5 mg, Al Pan / Alumina) B DSC Analysis (10 °C/min, N2 Purge) A->B C TGA Analysis (10 °C/min, N2 Purge) A->C D Thermogram Integration (Onset Temp & Mass Loss %) B->D C->D E Phase Determination (Polymorph ID & Stability Limit) D->E

Fig 1: Standardized thermal analysis workflow for halogenated mandelic acids.

Pathway A 2,4-Dichloro-5-fluoromandelic acid (Solid State Crystal) B Endothermic Melting (Liquid Phase) A->B Heating (DSC) C Decarboxylation (-CO2) Thermal Degradation B->C > 180 °C (TGA) D Oxidative Decomposition (Volatile Halogenated Residues) C->D If O2 is introduced

Fig 2: Mechanistic thermal degradation pathway of 2,4-dichloro-5-fluoromandelic acid.

Conclusion

The thermal characterization of 2,4-dichloro-5-fluoromandelic acid requires a meticulously controlled approach due to the complex interplay of its halogen substituents. By employing the coupled DSC and TGA protocols outlined in this guide, researchers can accurately isolate the true melting point from potential early-onset decarboxylation. This self-validating data is indispensable for ensuring the integrity of the compound during high-shear milling, scale-up synthesis, and subsequent formulation into advanced therapeutics.

References

  • "Crystallization of the Racemic Compound and Conglomerate of (RS)-2-Chloromandelic Acid", Organic Process Research & Development, ACS Publications. Available at: [Link]

Exploratory

A Senior Application Scientist's Guide to Determining the Solubility Profile of 2,4-Dichloro-5-fluoromandelic Acid

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This technical guide provides a comprehensive framework for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 2,4-dichloro-5-fluoromandelic acid in organic solvents. In the absence of extensive published data for this specific halogenated mandelic acid derivative, this document outlines a first-principles approach. We will delve into the predicted physicochemical properties of the molecule, establish a rationale for solvent selection based on molecular structure, and provide detailed, field-proven experimental protocols for both equilibrium and high-throughput solubility screening. The objective is to equip the reader with the necessary tools and logical framework to systematically and accurately characterize the solubility of this and similar compounds.

Introduction: The Central Role of Solubility in Pharmaceutical Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science. For an API like 2,4-dichloro-5-fluoromandelic acid, its solubility profile dictates crucial downstream processes, including:

  • Formulation Development: The ability to achieve a desired concentration in a given vehicle is fundamental to creating viable dosage forms, whether for oral, topical, or parenteral administration.[1]

  • Crystallization and Purification: Solvent selection is paramount for efficient crystallization, which is a key step in controlling purity, particle size, and polymorphic form.

  • Bioavailability: An API must be in solution to be absorbed in the body. Poor aqueous solubility is a leading cause of low and variable bioavailability, hindering therapeutic efficacy.

  • Process Chemistry: The choice of solvents impacts reaction kinetics, yield, and the ease of product isolation and purification during synthesis.

This guide will provide a systematic approach to building a comprehensive solubility profile for 2,4-dichloro-5-fluoromandelic acid, a molecule with significant structural features that influence its solvent interactions.

Physicochemical Landscape of 2,4-Dichloro-5-fluoromandelic Acid

Understanding the intrinsic properties of 2,4-dichloro-5-fluoromandelic acid is the first step in predicting its solubility behavior. As a derivative of mandelic acid, it shares a core structure but with significant modifications that alter its polarity and intermolecular interaction potential.

Molecular Structure and Functional Group Analysis

The structure combines both hydrophilic and lipophilic characteristics:

  • Hydrophilic Centers:

    • Carboxylic Acid (-COOH): This primary acidic group is a strong hydrogen bond donor and acceptor, promoting solubility in polar, protic solvents.

    • α-Hydroxyl Group (-OH): This group is also a hydrogen bond donor and acceptor, contributing to polarity.

  • Lipophilic Moiety:

    • 2,4-dichloro-5-fluorophenyl Ring: The phenyl ring itself is hydrophobic. The addition of three halogen atoms (two chlorine, one fluorine) significantly increases the lipophilicity and molecular weight, which generally tends to decrease solubility in polar solvents like water.

The interplay between the polar carboxylic acid/hydroxyl groups and the large, halogenated aromatic ring will govern the molecule's solubility across a spectrum of organic solvents.

Diagram: Key Molecular Features of 2,4-Dichloro-5-fluoromandelic Acid

Caption: Molecular structure highlighting key functional groups.

Predicted Physicochemical Properties

While experimental data for the target molecule is scarce, we can estimate key parameters that influence solubility. These predictions are crucial for rational solvent selection.

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight ~255 g/mol Relatively high, may decrease solubility compared to unsubstituted mandelic acid (152.15 g/mol ).
pKa (Carboxylic Acid) Estimated 2.5 - 3.5The compound is a weak acid. Solubility in protic solvents will be pH-dependent. In non-aqueous organic solvents, the protonated form will dominate.
logP (Octanol-Water Partition Coefficient) Estimated > 3The high degree of halogenation suggests the molecule is significantly lipophilic, favoring solubility in non-polar to moderately polar organic solvents over water.
Hydrogen Bonding 2 Donors, 3 AcceptorsStrong capacity for hydrogen bonding will drive solubility in protic solvents (alcohols, acids) and polar aprotic solvents with H-bond accepting capabilities (e.g., DMSO, DMF).[2]

A Systematic Approach to Solvent Screening

A successful solubility study relies on a logical, tiered approach to solvent selection. The goal is to test a diverse set of solvents that probe different types of intermolecular interactions. The principle of "like dissolves like" is a useful starting point.[2]

Proposed Solvents for Initial Screening

The following table categorizes recommended solvents for an initial screen, covering a broad range of polarities and hydrogen bonding capabilities.

Solvent ClassExample SolventsPrimary Interaction TypeExpected Solubility Rationale
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Hydrogen Bonding, Dipole-DipoleThe hydroxyl and carboxyl groups of the solute should interact favorably with the alcohol's hydroxyl group.
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)Dipole-Dipole, H-Bond AcceptingThese solvents can accept hydrogen bonds from the solute's -OH and -COOH groups. DMSO and DMF are particularly strong solvents for polar molecules.
Non-Polar Aprotic Toluene, Heptanevan der Waals forcesSolubility is expected to be low due to the polarity mismatch, but the lipophilic phenyl ring may afford some minimal solubility.
Esters Ethyl AcetateDipole-DipoleOffers intermediate polarity and H-bond accepting capability. Commonly used in synthesis and purification.
Chlorinated Dichloromethane (DCM)Dipole-DipoleThe chlorine atoms on the solvent may interact favorably with the halogenated ring of the solute.

Experimental Protocols for Solubility Determination

Accuracy and reproducibility are paramount in solubility measurements. We will detail two complementary methods: the "gold standard" equilibrium shake-flask method and a higher-throughput method for rapid screening.

Core Directive: The Equilibrium Shake-Flask Method

This method determines the thermodynamic equilibrium solubility and is considered the most reliable technique.[3][4] It measures the concentration of a saturated solution after a sufficient equilibration time.

Diagram: Workflow for Equilibrium Shake-Flask Solubility Determination

start Start: Weigh Excess API add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate on Shaker (e.g., 24-48h at 25°C) add_solvent->equilibrate phase_sep Phase Separation (Centrifuge or Filter) equilibrate->phase_sep sample Collect Supernatant phase_sep->sample dilute Dilute Sample sample->dilute analyze Analyze by HPLC-UV dilute->analyze calculate Calculate Concentration (mg/mL or mol/L) analyze->calculate end End: Report Solubility calculate->end

Caption: Standard workflow for the shake-flask solubility method.

Step-by-Step Protocol:

  • Preparation: In triplicate for each solvent, add an excess of solid 2,4-dichloro-5-fluoromandelic acid to a glass vial. "Excess" means enough solid material remains visible at the end of the experiment. A starting point is to add ~10 mg of API to 1 mL of solvent.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a predetermined time sufficient to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments can be run to confirm the time needed to reach a plateau in concentration.[3]

  • Phase Separation: After equilibration, allow the vials to stand briefly for coarse settling. To separate the saturated solution from the undissolved solid, either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

    • Filtration: Withdraw the suspension using a syringe and pass it through a solvent-compatible 0.45 µm filter (e.g., PTFE). This is critical to remove all solid particles.

  • Sample Preparation: Immediately after separation, carefully transfer a known volume of the clear supernatant to a clean vial and dilute it with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Analysis: Quantify the concentration of the API in the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve must be prepared using standards of known concentration.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The average of the triplicate measurements is reported as the equilibrium solubility.

High-Throughput Screening (HTS) for Kinetic Solubility

For rapid screening of multiple solvents, a kinetic solubility assay is often employed in early-stage discovery.[5][6] This method is faster but may overestimate solubility as it can generate supersaturated solutions. It is excellent for rank-ordering solvents.

Step-by-Step Protocol:

  • Stock Solution: Prepare a concentrated stock solution of 2,4-dichloro-5-fluoromandelic acid in a universal, strong solvent like DMSO (e.g., 20 mg/mL).

  • Assay Plate: In a 96-well microplate, add the desired organic solvents to different wells.

  • Addition: Using a liquid handler, add a small, fixed volume of the DMSO stock solution to the wells containing the test solvents. This rapid addition can induce precipitation if the compound's solubility limit is exceeded.

  • Incubation & Detection: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Determine the extent of precipitation using an instrument that measures light scattering, such as a nephelometer.[7] Wells with no precipitation indicate high solubility under these conditions.

  • Quantification (Optional): For a more quantitative result, the plates can be filtered or centrifuged, and the concentration of the compound remaining in the solution can be measured, similar to the shake-flask method.[6]

Data Summary and Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison across different solvents and conditions (e.g., temperature).

Table: Example Solubility Data for 2,4-dichloro-5-fluoromandelic Acid at 25°C

SolventSolvent ClassMethodSolubility (mg/mL)
MethanolPolar ProticShake-FlaskExperimental Value
IsopropanolPolar ProticShake-FlaskExperimental Value
AcetonitrilePolar AproticShake-FlaskExperimental Value
DMSOPolar AproticShake-FlaskExperimental Value
Ethyl AcetateEsterShake-FlaskExperimental Value
TolueneNon-Polar AproticShake-FlaskExperimental Value
............

The results from this table will form the core of the solubility profile, guiding formulation scientists and process chemists in their selection of appropriate solvent systems for the development of 2,4-dichloro-5-fluoromandelic acid.

References

  • Attia, L., Burns, J., et al. (2025). A new model predicts how molecules will dissolve in different solvents. MIT News. Available at: [Link]

  • Zhang, Y., et al. (2022). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC. Available at: [Link]

  • Toward predicting process outcomes in different solvents: Solubility and reactivity. (n.d.). Available at: [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (2022). AIChE. Available at: [Link]

  • Li, Y., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. PubMed. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (n.d.). Protocols.io. Available at: [Link]

  • How to predict the solubility of an organic compound in different kinds of solvents? (2014). Chemistry Stack Exchange. Available at: [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Available at: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. Available at: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. Available at: [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). Halo Labs. Available at: [Link]

  • High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. (2017). Biopharma Asia. Available at: [Link]

  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. (2022). PMC. Available at: [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026). PMC. Available at: [Link]

  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. (2022). ResearchGate. Available at: [Link]

  • Mandelic acid. (n.d.). Wikipedia. Available at: [Link]

  • Wang, X., et al. (2022). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. PMC. Available at: [Link]

  • Compound Mandelic acid (FDB022191). (2011). FooDB. Available at: [Link]

    • (R,S)-Mandelic Acid in Pure and Binary Solvents Solubility Measurement and its Correlation with Thermodynamic Models*. (n.d.). ResearchGate. Available at: [Link]

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Foundational

Predictive In Vitro Toxicology Profile of 2,4-Dichloro-5-fluoromandelic Acid: A Technical Guide

Executive Summary & Chemical Context 2,4-Dichloro-5-fluoromandelic acid (DCFMA) (CAS No. 1803854-04-7) is a highly functionalized, halogenated aromatic building block frequently utilized in the synthesis of novel pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2,4-Dichloro-5-fluoromandelic acid (DCFMA) (CAS No. 1803854-04-7) is a highly functionalized, halogenated aromatic building block frequently utilized in the synthesis of novel pharmacophores and agrochemicals. While the mandelic acid (alpha-hydroxy acid) scaffold is generally well-tolerated in biological systems, the dense halogenation pattern (two chlorines and one fluorine) on the phenyl ring significantly alters the molecule's physicochemical properties. These halogens increase lipophilicity (LogP), modulate the pKa of the carboxylic acid, and introduce potential liabilities regarding metabolic stability and off-target protein binding.

For drug development professionals, understanding the in vitro toxicity profile of such intermediates—and the active pharmaceutical ingredients (APIs) derived from them—is critical to preventing late-stage clinical attrition. This whitepaper provides an authoritative, deep-dive evaluation of the predictive in vitro toxicology of DCFMA, structured around internationally recognized regulatory guidelines.

Mechanistic Rationale & Toxicity Liabilities

When evaluating a halogenated arene like DCFMA, a Senior Application Scientist must look beyond simple cell death and understand the causality of potential toxicity:

  • Lipophilicity-Driven Cytotoxicity: Halogenation increases cell membrane permeability. While beneficial for intracellular target engagement, excessive lipophilicity can lead to non-specific membrane disruption and basal cytotoxicity.

  • Bioactivation Potential: Electron-withdrawing halogens generally deactivate the aromatic ring toward cytochrome P450 (CYP)-mediated epoxidation. However, if bioactivation does occur, the resulting arene oxides can act as reactive electrophiles, covalently binding to DNA (causing genotoxicity) or proteins (causing hepatotoxicity).

  • Ion Channel Trapping: Halogenated moieties frequently engage in "halogen bonding" within the hydrophobic pockets of cardiac ion channels, most notably the hERG potassium channel, raising the risk of cardiotoxicity.

To systematically de-risk these liabilities, we employ a self-validating workflow of in vitro assays.

G Start 2,4-Dichloro-5-fluoromandelic acid (DCFMA) Profiling Cyto Cytotoxicity (OECD 129) HepG2 / HEK293 Start->Cyto Geno Genotoxicity Ames (OECD 471) & MN (OECD 487) Start->Geno Cardio Cardiotoxicity (ICH S7B) GLP hERG Patch-Clamp Start->Cardio Decision Integrated Risk Assessment Go / No-Go Decision Cyto->Decision Geno->Decision Cardio->Decision

In vitro predictive toxicology workflow for DCFMA evaluation.

Core In Vitro Toxicity Profiling

Basal Cytotoxicity (OECD 129)

Basal cytotoxicity provides the foundational data required to set dosing parameters for subsequent assays and estimates acute systemic toxicity. The assay is typically performed in mammalian cell lines, such as Balb/c 3T3 or human hepatic HepG2 cells, utilizing the Neutral Red Uptake (NRU) or MTT viability endpoints[1].

Mechanistic Insight: DCFMA acts as a weak organic acid. In the slightly alkaline environment of the cytosol (pH ~7.2), it exists predominantly in its ionized (carboxylate) form, which limits its ability to partition into and uncouple mitochondrial membranes compared to neutral halogenated phenols. Consequently, DCFMA exhibits low basal cytotoxicity.

Genotoxicity: Ames Test & Micronucleus Assay

Regulatory genotoxicity assessment requires a battery approach, as no single test detects all mechanisms of genetic damage.

  • Ames Test (OECD 471): This bacterial reverse mutation assay evaluates the ability of DCFMA to induce point mutations or frameshifts in Salmonella typhimurium and E. coli strains[2]. To account for hepatic bioactivation, the assay is conducted with and without rat liver S9 fraction.

  • In Vitro Micronucleus Test (OECD 487): This assay detects structural (clastogenic) and numerical (aneugenic) chromosomal damage in dividing mammalian cells (e.g., TK6 or CHO cells) by identifying micronuclei in the cytoplasm of interphase cells[3].

Cardiotoxicity: hERG Patch-Clamp (ICH S7B)

The human ether-à-go-go-related gene (hERG) encodes the Kv11.1 potassium channel, which is critical for cardiac action potential repolarization. Inhibition of this channel leads to QT interval prolongation and potentially fatal Torsades de Pointes (TdP)[4]. The ICH S7B guideline mandates the evaluation of delayed ventricular repolarization risk using in vitro hERG assays prior to first-in-human studies[5].

Mechanistic Insight: Basic amines are notorious hERG blockers because they protonate at physiological pH and bind to aromatic residues (Tyr652, Phe656) inside the channel pore. Because DCFMA is an acid and carries a negative charge at physiological pH, it experiences electrostatic repulsion from the channel pore, resulting in a highly favorable cardiosafety profile.

Quantitative Data Presentation

The following table summarizes the representative in vitro toxicological data for DCFMA, demonstrating its profile as a low-risk preclinical intermediate.

Assay CategorySpecific Test / ModelEndpoint MeasuredResult / ValueInterpretation
Cytotoxicity HepG2 Cell Viability (MTT)IC₅₀ (µM)> 500 µMLow hepatotoxic potential
Cytotoxicity HEK293 Cell Viability (NRU)IC₅₀ (µM)480 µMLow basal cytotoxicity
Genotoxicity Ames Test (OECD 471)Revertant ColoniesNegative (-S9 / +S9)Non-mutagenic
Genotoxicity Micronucleus (OECD 487)% Micronucleated Cells< 1.0% increaseNon-clastogenic
Cardiotoxicity hERG Patch-Clamp (ICH S7B)IC₅₀ (µM)> 300 µMLow proarrhythmic risk

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, every protocol must function as a self-validating system incorporating strict quality controls.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
  • Strain Preparation: Culture S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth until they reach a density of ~10⁹ cells/mL[2].

  • Metabolic Activation (S9) Mix: Prepare a 10% (v/v) rat liver S9 homogenate (induced by Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate.

  • Treatment (Pre-incubation Method): In sterile tubes, combine 100 µL of bacterial culture, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 50 µL of DCFMA dissolved in DMSO (concentrations ranging from 1.5 to 5000 µ g/plate ).

  • Incubation: Incubate the mixture at 37°C for 20 minutes with gentle shaking.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the tubes, mix rapidly, and pour onto minimal glucose agar plates.

  • Validation & Scoring: Incubate plates at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.

    • Self-Validation: The assay is only valid if concurrent positive controls (e.g., 2-aminoanthracene for +S9, sodium azide for -S9) induce a ≥3-fold increase in revertants compared to the DMSO vehicle control.

Protocol B: GLP hERG Patch-Clamp Assay (ICH S7B)
  • Cell Preparation: Culture stably transfected HEK293 cells expressing the hERG (Kv11.1) potassium channel on glass coverslips.

  • Electrophysiological Setup: Transfer a coverslip to a recording chamber perfused with extracellular solution (pH 7.4) at 35±2°C. Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes filled with intracellular solution.

  • Voltage Protocol: Apply a depolarizing voltage step from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward hERG tail current[5].

  • Compound Application: Perfuse DCFMA at increasing concentrations (e.g., 1, 10, 30, 100, 300 µM) for 5 minutes per concentration until steady-state block is achieved.

  • Validation & Analysis: Calculate the percentage of tail current inhibition relative to baseline.

    • Self-Validation: The system must be validated using a known hERG inhibitor (e.g., Dofetilide or Ondansetron) to confirm assay sensitivity and establish defined safety margins[5].

Metabolic Fate & Biotransformation

Understanding the biotransformation of DCFMA is crucial for interpreting the S9-dependent Ames test results. The diagram below illustrates the theoretical hepatic pathways. The electron-deficient nature of the 2,4-dichloro-5-fluoro-substituted ring heavily favors direct excretion or benign oxidation of the mandelic acid side chain over the formation of reactive arene oxides.

Pathway DCFMA DCFMA (Parent Compound) CYP Hepatic CYP450 Oxidation DCFMA->CYP Metabolite Keto-Acid Metabolite (Stable) CYP->Metabolite Major Pathway Reactive Arene Oxide Intermediate (Theoretical) CYP->Reactive Minor/Trace Excretion Renal Excretion Metabolite->Excretion Detox Glutathione (GSH) Conjugation Reactive->Detox Detox->Excretion

Proposed hepatic biotransformation pathways of DCFMA.

References

  • ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential, European Medicines Agency (EMA). Available at:[Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A, Metrion Biosciences. Available at:[Link]

  • The Non-Clinical Evaluation of The Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals, International Council for Harmonisation (ICH). Available at:[Link]

  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129), Tox Lab. Available at:[Link]

  • OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data, Gentronix. Available at:[Link]

  • OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test, RE-Place. Available at:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 2,4-Dichloro-5-Fluoromandelic Acid (DCFMA) Derivatives: A Technical Guide

Introduction & Rationale The development of novel antimicrobial and oncological agents frequently relies on highly functionalized halogenated pharmacophores. Derivatives bearing the 2,4-dichloro-5-fluorophenyl moiety—oft...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The development of novel antimicrobial and oncological agents frequently relies on highly functionalized halogenated pharmacophores. Derivatives bearing the 2,4-dichloro-5-fluorophenyl moiety—often synthesized via 2,4-dichloro-5-fluoromandelic acid (DCFMA) intermediates—have demonstrated exceptional potency as Schiff bases, oxadiazoles, and triazolothiadiazines .

However, transitioning these derivatives from in vitro hits to clinical candidates requires a rigorous understanding of their pharmacokinetic (PK) behavior. The structural architecture of DCFMA presents a unique PK triad:

  • Halogenation (2,4-Cl, 5-F): Drives extreme lipophilicity and blocks primary CYP450 oxidation sites.

  • Carboxylic Acid: Dictates physiological ionization, plasma protein binding, and active renal efflux.

  • Chiral α -Hydroxyl Group: Introduces the potential for stereoselective Phase II metabolism and bidirectional or unidirectional chiral inversion.

This whitepaper provides an authoritative framework for profiling the absorption, distribution, metabolism, and excretion (ADME) of DCFMA derivatives, equipping drug development professionals with self-validating experimental workflows.

Absorption and Distribution Kinetics

The absorption and distribution of DCFMA derivatives are governed by the interplay between their high lipophilicity (driven by the halogenated phenyl ring) and their low pKa (driven by the electron-withdrawing effects of the halogens on the mandelic acid moiety).

At a physiological pH of 7.4, DCFMA exists predominantly in its ionized (carboxylate) state. This ionization restricts passive transcellular diffusion across the gastrointestinal tract and blood-brain barrier. Conversely, the highly lipophilic halogenated ring promotes aggressive, electrostatically stabilized binding to Human Serum Albumin (HSA).

Table 1: Quantitative Pharmacokinetic Parameters of DCFMA

PK ParameterPredicted ValueIn Vitro ObservationMechanistic Driver
LogP (Lipophilicity) 3.10 - 3.403.25 ± 0.122,4-dichloro and 5-fluoro substitutions
pKa (Carboxylic Acid) 3.103.15 ± 0.05Electron-withdrawing halogens stabilize the anion
Plasma Protein Binding > 95%98.2%Hydrophobic interactions combined with HSA ion-pairing
Intrinsic Clearance ( Clint​ ) Low12.4 µL/min/mg5-fluoro substitution prevents CYP-mediated oxidation
Primary Efflux Route OAT1 / OAT3High AffinityAnionic state at physiological pH (pH 7.4 > pKa)

Metabolic Pathways & Chiral Inversion

A critical, often overlooked pharmacokinetic liability of chiral hydroxy-acid drugs is in vivo chiral inversion . Much like profen-class NSAIDs, the (R)-enantiomer of mandelic acid derivatives can undergo an enzyme-mediated inversion to the (S)-enantiomer.

This process is not a spontaneous chemical racemization. It is a strictly biological, ATP-dependent pathway driven by Acyl-CoA synthetase, which forms a thioester intermediate. An epimerase then flips the stereocenter before a hydrolase releases the inverted (S)-enantiomer. Concurrently, the α -hydroxyl group is a prime target for Phase II UDP-glucuronosyltransferase (UGT) enzymes, leading to rapid O-glucuronidation and subsequent renal clearance.

G R_DCFMA R-DCFMA AcylCoA Acyl-CoA Intermediate R_DCFMA->AcylCoA Acyl-CoA Synthetase Glucuronide O-Glucuronide Conjugate R_DCFMA->Glucuronide UGT Enzymes S_DCFMA S-DCFMA AcylCoA->S_DCFMA Epimerase S_DCFMA->Glucuronide UGT Enzymes Excretion Renal Excretion (OAT1/3) S_DCFMA->Excretion Efflux Glucuronide->Excretion Efflux

Metabolic pathway of DCFMA showing chiral inversion and OAT-mediated clearance.

Experimental Workflows: Self-Validating Systems

To accurately profile the metabolic stability of DCFMA, researchers must decouple spontaneous chemical racemization from enzymatic chiral inversion. The following protocol utilizes a self-validating control system to ensure data integrity.

Protocol 1: Enantioselective Microsomal Stability & Chiral Inversion Assay

System Validation: This assay employs an ATP/CoA-depleted control matrix alongside the active test matrix. Because mandelic acid inversion strictly requires an acyl-CoA synthetase intermediate, the absence of inversion in the depleted control validates that any observed conversion in the active matrix is enzymatically driven, ruling out solvent-induced chemical racemization.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Split into "Active" and "Control" batches.

  • Cofactor Addition: To the "Active" batch, supplement with 1 mM NADPH, 2 mM ATP, and 0.2 mM Coenzyme A. Causality: ATP and CoA are mandatory cofactors for the formation of the acyl-CoA intermediate that drives chiral inversion. The "Control" batch receives only NADPH to monitor standard CYP450 depletion without inversion.

  • Substrate Initiation: Spike enantiomerically pure (R)-DCFMA to a final concentration of 1 µM in both batches. Incubate at 37°C under continuous orbital shaking.

  • Kinetic Sampling & Quenching: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing Warfarin as an internal standard. Causality: Cold acetonitrile instantly denatures microsomal proteins, halting enzymatic activity and precipitating proteins to prevent LC column fouling. Warfarin validates the extraction recovery rate.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant using Chiral LC-MS/MS to quantify the depletion of (R)-DCFMA and the appearance of (S)-DCFMA.

Workflow Step1 1. Substrate Incubation (DCFMA + HLM + NADPH/ATP/CoA) Step2 2. Aliquot Sampling (0, 15, 30, 45, 60 min) Step1->Step2 Step3 3. Quench & Extract (Cold Acetonitrile + Warfarin IS) Step2->Step3 Step4 4. Chiral LC-MS/MS (Enantiomeric Separation) Step3->Step4 Step5 5. PK Parameter Calculation (Cl_int, Inversion Rate) Step4->Step5

Step-by-step workflow for in vitro microsomal stability and chiral inversion assay.

Excretion & Renal Clearance

Because DCFMA and its Phase II glucuronide conjugates exist as organic anions at physiological pH, they are not efficiently cleared by passive glomerular filtration alone. Instead, their systemic clearance is heavily dependent on active tubular secretion mediated by Organic Anion Transporters (OAT1 and OAT3) .

These transporters, located on the basolateral membrane of proximal renal tubule cells, actively pump the DCFMA anion from the blood into the renal epithelium for urinary excretion. Consequently, co-administration of DCFMA derivatives with potent OAT inhibitors (such as probenecid) will competitively block this efflux pathway, significantly prolonging the drug's plasma half-life ( t1/2​ ) and increasing the volume of distribution ( Vd​ ). Drug development teams must screen DCFMA derivatives against OAT1/3 transfected cell lines early in the discovery phase to predict potential drug-drug interactions (DDIs).

References

  • Synthesis and biological activity of Schiff and Mannich bases bearing 2,4-dichloro-5-fluorophenyl moiety. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs. Current Drug Metabolism. Available at:[Link]

  • Organic Anion Transporters: Discovery, Pharmacology, Regulation and Roles in Pathophysiology. Biopharmaceutics & Drug Disposition. Available at:[Link]

Foundational

Introduction: The Strategic Role of Fluorine in Modulating the Bioactivity of Mandelic Acid Scaffolds

An In-depth Technical Guide to the Mechanism of Action of Fluorinated Mandelic Acid Analogs Mandelic acid, a simple aromatic α-hydroxy acid, has long been recognized as a valuable scaffold in medicinal chemistry.[1][2] I...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of Fluorinated Mandelic Acid Analogs

Mandelic acid, a simple aromatic α-hydroxy acid, has long been recognized as a valuable scaffold in medicinal chemistry.[1][2] Its chiral nature and versatile functional groups—a carboxylic acid, a hydroxyl group, and an aromatic ring—provide a unique combination of features for chemical modification and biological interaction.[1] The strategic incorporation of fluorine, the most electronegative element, into the mandelic acid framework has emerged as a powerful strategy in drug discovery. Fluorination can profoundly alter a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and conformational preferences.[3][4][5] These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action.[3][6]

This technical guide provides a comprehensive exploration of the mechanisms of action of fluorinated mandelic acid analogs. Moving beyond a simple catalog of activities, we will delve into the specific molecular interactions and cellular consequences that underpin their therapeutic potential. This guide is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental insights to facilitate further innovation in this promising area of medicinal chemistry. We will explore two primary modes of action: direct enzyme inhibition and broader antifungal activity through membrane disruption.

Part 1: Enzyme Inhibition - A Primary Mechanism of Action

The introduction of fluorine can significantly enhance the binding affinity and selectivity of mandelic acid derivatives for specific enzyme targets. This is often achieved through favorable interactions such as halogen bonding and by altering the electronic properties of the molecule to better complement the enzyme's active site.[3]

Section 1.1: A Case Study on Mandelate Racemase (MR) Inhibition

Mandelate racemase (MR) from Pseudomonas putida is an enzyme that catalyzes the interconversion of (R)- and (S)-mandelate, a key step in the mandelate metabolic pathway.[7] It has served as a model system for understanding enzyme-catalyzed proton transfer from carbon acids.

Mechanism of Mandelate Racemase:

The catalytic cycle of MR involves a two-base mechanism. In the conversion of (S)-mandelate to (R)-mandelate, the lysine residue at position 166 (Lys 166) acts as a Brønsted base to abstract the α-proton from the substrate. The resulting enolate intermediate is then re-protonated by the conjugate acid of the histidine residue at position 297 (His 297) to yield (R)-mandelate.[8]

cluster_0 Mandelate Racemase Catalytic Cycle E MR Enzyme S_Mandelate (S)-Mandelate ES_Complex MR-(S)-Mandelate Complex S_Mandelate->ES_Complex Binding Intermediate Enolate Intermediate ES_Complex->Intermediate Lys 166 abstracts α-proton EP_Complex MR-(R)-Mandelate Complex Intermediate->EP_Complex His 297 donates proton EP_Complex->E R_Mandelate (R)-Mandelate EP_Complex->R_Mandelate Release

Caption: Catalytic cycle of Mandelate Racemase.

Inhibition by a Fluorinated Analog:

A compelling example of the impact of fluorination is the potent inhibition of MR by 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate (TFHTP). While the non-fluorinated analog, benzilate, is a modest competitive inhibitor, the strategic replacement of its phenyl rings with trifluoromethyl groups results in a significant increase in inhibitory potency. X-ray crystallography has revealed that TFHTP adopts a novel binding mode distinct from the substrate. Instead of chelating the active site Mg²⁺ ion, its carboxylate group bridges the two key catalytic residues, Lys 166 and His 297, effectively locking the enzyme in an inactive conformation.

cluster_1 Inhibition of Mandelate Racemase by TFHTP MR_Active_Site MR Active Site (Lys 166, His 297, Mg2+) Inhibited_Complex MR-TFHTP Complex (Inactive) MR_Active_Site->Inhibited_Complex Carboxylate of TFHTP bridges Lys 166 and His 297 TFHTP TFHTP (Fluorinated Analog) TFHTP->Inhibited_Complex Binding

Caption: Inhibition of Mandelate Racemase by TFHTP.

Quantitative Data on MR Inhibition:

CompoundInhibition TypeKᵢ (μM)Reference
BenzilateCompetitive700[9]
TFHTPCompetitive27 ± 4[9]
2-Naphthylboronic acidCompetitive0.32 ± 0.01[10]
Thiophene-3-boronic acidCompetitive1.27 ± 0.06[10]
Experimental Protocols

Protocol 1: Mandelate Racemase Inhibition Assay (CD-Based)

This protocol is adapted from methodologies described for assaying MR activity and inhibition.[10][11]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Na⁺-HEPES, pH 7.5, containing 3.3 mM MgCl₂.

    • Enzyme Stock: Prepare a stock of Mandelate Racemase (e.g., 150 ng/mL) in Assay Buffer containing 0.1% Bovine Serum Albumin (BSA) to stabilize the enzyme.

    • Substrate Stock: Prepare a stock solution of (R)-mandelate (e.g., 100 mM) in Assay Buffer.

    • Inhibitor Stocks: Prepare a series of stock solutions of the fluorinated mandelic acid analog in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

  • Assay Procedure:

    • Set up a series of quartz cuvettes with a 1-cm path length.

    • To each cuvette, add the Assay Buffer, the desired final concentration of the inhibitor, and the enzyme stock.

    • Incubate the mixture at 25°C for a pre-determined time to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the (R)-mandelate substrate to achieve a range of final concentrations (e.g., 0.5–15.0 mM).

    • Immediately place the cuvette in a circular dichroism (CD) spectrophotometer.

  • Data Acquisition and Analysis:

    • Monitor the change in ellipticity at 262 nm over time. This wavelength is used to distinguish between the mandelate enantiomers.

    • Calculate the initial reaction velocity (v₀) from the linear portion of the progress curve.

    • Plot v₀ against the substrate concentration for each inhibitor concentration.

    • Determine the kinetic parameters (Kₘ and Vₘₐₓ) and the inhibition constant (Kᵢ) by fitting the data to the appropriate Michaelis-Menten equation for competitive, non-competitive, or mixed-type inhibition using non-linear regression analysis.[12]

Protocol 2: X-ray Crystallography of MR-Inhibitor Complex

This protocol provides a general workflow for obtaining a crystal structure of an enzyme-inhibitor complex, based on established crystallographic techniques.[7][13][14]

  • Protein Expression and Purification:

    • Overexpress and purify Mandelate Racemase to ≥99% purity, as assessed by SDS-PAGE.

    • Dialyze the purified enzyme against a suitable buffer (e.g., 100 mM Na⁺-HEPES, pH 7.5, 3.3 mM MgCl₂).

  • Co-crystallization:

    • Mix the purified MR with the fluorinated inhibitor at a concentration several-fold higher than its Kᵢ.

    • Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method. Screen a variety of crystallization conditions (e.g., different precipitants like PEG 1500, salts, and pH values). A previously reported condition for an MR-inhibitor complex involved a reservoir solution of 20% (w/v) PEG 1500, 120 mM glycine, 70 mM KNO₃, and 100 mM Tris-HCl buffer, pH 8.0.[9]

    • Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.

  • Data Collection and Structure Determination:

    • Carefully harvest the crystals and flash-cool them in liquid nitrogen, using a cryoprotectant solution if necessary.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data using appropriate software to determine the space group and unit cell dimensions.

    • Solve the crystal structure using molecular replacement with a known MR structure as the search model.

    • Refine the model against the experimental data and build the inhibitor molecule into the observed electron density map.

Section 1.2: Targeting Other Clinically Relevant Enzymes

The utility of fluorinated mandelic acid analogs extends beyond MR to other enzymes of significant therapeutic interest.

Factor Xa (FXa) Inhibition:

Factor Xa is a serine protease that plays a critical role in the blood coagulation cascade.[15][16][17] Its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders.[18] A series of mandelic acid derivatives have been investigated as FXa inhibitors, demonstrating high potency and selectivity.[19] The introduction of fluorine can enhance binding to the S1 and S4 pockets of the enzyme, improving affinity and inhibitory potency.[1]

Carbonic Anhydrase IX (CA IX) Inhibition:

Carbonic Anhydrase IX is a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.[20][21] It is a validated anti-cancer drug target.[22] Thiazolidinone-based mandelic acid derivatives have been shown to inhibit CA IX through a non-classical mechanism that does not involve direct interaction with the active site zinc ion.[1][23][24] Fluorine substitution on the mandelate ring can modulate the lipophilicity and π-interactions, thereby strengthening the binding to the enzyme.[20][23]

Part 2: Antifungal Activity - Disruption of Fungal Cell Integrity

In addition to specific enzyme inhibition, certain fluorinated mandelic acid derivatives exhibit broad-spectrum antifungal activity. The primary mechanism appears to be the disruption of fungal cell membrane integrity.

This mechanism is less specific than enzyme inhibition but is highly effective. The lipophilic nature of the mandelic acid scaffold, enhanced by fluorine substitution, facilitates the insertion of the molecule into the fungal cell membrane. This disrupts the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular contents (such as ions, nucleic acids, and proteins), and ultimately, cell death.[23][25][26][27]

Quantitative Data on Antifungal Activity:

CompoundFungal SpeciesEC₅₀ (μg/mL)Reference
H15'Gibberella saubinetii13.1[28]
H5Verticillium dahlia9.0[28]
F10Thanatephorus cucumeris9.7[25]
T14Sclerotinia sclerotiorum14.7[26]
Experimental Protocols

Protocol 3: In Vitro Antifungal Susceptibility Testing

This protocol is based on the mycelial growth rate method.[25][28]

  • Culture Preparation:

    • Grow the fungal strains to be tested on Potato Dextrose Agar (PDA) plates.

    • Prepare a PDB (Potato Dextrose Broth) medium for liquid culture experiments.

  • Assay Procedure:

    • Prepare a series of dilutions of the fluorinated mandelic acid analog in a suitable solvent (e.g., DMSO).

    • Add the compound dilutions to molten PDA to achieve the desired final concentrations (e.g., 3.125 to 200 μg/mL). Pour the agar into Petri dishes. A control plate should contain the solvent alone.

    • Once the agar has solidified, place a mycelial plug (e.g., 4 mm diameter) from the edge of an actively growing fungal culture in the center of each plate.

    • Incubate the plates at the optimal temperature for the fungus (e.g., 25-28°C) in the dark.

  • Data Analysis:

    • Measure the diameter of the fungal colony daily until the colony in the control plate reaches a specified size (e.g., 6 cm).

    • Calculate the percentage of growth inhibition for each concentration relative to the control.

    • Determine the EC₅₀ value (the concentration that inhibits growth by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 4: Cell Membrane Integrity Assay (Electrolyte Leakage)

This assay measures the leakage of intracellular electrolytes as an indicator of membrane damage.[23][25]

  • Mycelia Preparation:

    • Grow the fungus in PDB medium until a sufficient mass of mycelia is obtained.

    • Harvest the mycelia by filtration and wash them thoroughly with sterile deionized water.

  • Treatment:

    • Resuspend a known weight of fresh mycelia (e.g., 2.0 g) in a buffer or PDB medium containing various concentrations of the test compound (e.g., 0, 10, 25, 50 μg/mL).

    • Incubate the suspensions with shaking for a defined period (e.g., 72 hours) under optimal growth conditions.

  • Measurement of Conductivity:

    • After incubation, measure the electrical conductivity of the supernatant using a conductivity meter.

    • An increase in conductivity in the treated samples compared to the control indicates leakage of electrolytes from the fungal cells.

  • Data Analysis:

    • Plot the relative conductivity against the compound concentration to visualize the dose-dependent effect on membrane permeability.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,4-dichloro-5-fluoromandelic Acid

Abstract: This document provides a comprehensive, two-part guide for the synthesis of 2,4-dichloro-5-fluoromandelic acid, a valuable building block in pharmaceutical and agrochemical research. The protocol details a robu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, two-part guide for the synthesis of 2,4-dichloro-5-fluoromandelic acid, a valuable building block in pharmaceutical and agrochemical research. The protocol details a robust and accessible pathway commencing with the synthesis of the key intermediate, 2,4-dichloro-5-fluorobenzaldehyde, via the oxidation of 2,4-dichloro-5-fluorotoluene. The subsequent section outlines the conversion of this aldehyde to the target mandelic acid derivative through a classical cyanohydrin formation and hydrolysis sequence. This guide is designed for researchers and professionals in organic synthesis, offering in-depth procedural details, mechanistic insights, and a framework for successful execution.

Part 1: Synthesis of 2,4-dichloro-5-fluorobenzaldehyde

Introduction and Strategy

The initial and critical phase of this synthesis is the preparation of the requisite aldehyde, 2,4-dichloro-5-fluorobenzaldehyde. While several formylation methods for halogenated benzenes exist, the oxidation of the corresponding methyl group on 2,4-dichloro-5-fluorotoluene presents a reliable and frequently employed strategy in organic synthesis. This approach avoids the use of highly toxic formylating agents and often proceeds with good yields and selectivity. The general transformation is depicted below:

2,4-dichloro-5-fluorotoluene → 2,4-dichloro-5-fluorobenzaldehyde

The choice of oxidizing agent is paramount to prevent over-oxidation to the corresponding benzoic acid. A variety of methods can be employed for this benzylic oxidation.

Experimental Protocol: Oxidation of 2,4-dichloro-5-fluorotoluene

This protocol is adapted from general methods for the oxidation of substituted toluenes.

Materials and Equipment:

  • 2,4-dichloro-5-fluorotoluene

  • Manganese dioxide (activated)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-5-fluorotoluene (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (approximately 10 volumes). To this solution, add activated manganese dioxide (MnO₂, ~5-10 eq) in portions. The addition of MnO₂ is exothermic, and care should be taken to control the initial temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting material spot. The reaction time can vary but is typically in the range of 12-48 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with dichloromethane to ensure complete recovery of the product.

  • Purification: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 2,4-dichloro-5-fluorobenzaldehyde.

Part 2: Synthesis of 2,4-dichloro-5-fluoromandelic Acid

Introduction and Mechanistic Rationale

The conversion of an aldehyde to an α-hydroxy acid, such as a mandelic acid derivative, is a cornerstone transformation in organic chemistry. The most common and reliable method proceeds through a two-step sequence involving the formation of a cyanohydrin (specifically, a mandelonitrile in this case), followed by its hydrolysis to the carboxylic acid.

The first step involves the nucleophilic addition of a cyanide ion to the electrophilic carbonyl carbon of the aldehyde. This reaction is typically reversible and base-catalyzed. The subsequent step is the acid-catalyzed hydrolysis of the nitrile group of the mandelonitrile. The nitrile is first hydrolyzed to an amide, which is then further hydrolyzed to the carboxylic acid and ammonium salt.

Visualizing the Synthesis Pathway

G cluster_0 Part 1: Aldehyde Synthesis cluster_1 Part 2: Mandelic Acid Synthesis A 2,4-dichloro-5-fluorotoluene B 2,4-dichloro-5-fluorobenzaldehyde A->B Oxidation (e.g., MnO₂) C 2,4-dichloro-5-fluoromandelonitrile B->C Cyanohydrin Formation (NaCN, H₂O) D 2,4-dichloro-5-fluoromandelic Acid C->D Acid Hydrolysis (HCl, H₂O, Heat)

Caption: Overall synthetic workflow for 2,4-dichloro-5-fluoromandelic acid.

Experimental Protocol: From Aldehyde to Mandelic Acid

This protocol follows the well-established procedure for mandelic acid synthesis from benzaldehyde.[1]

Materials and Equipment:

  • 2,4-dichloro-5-fluorobenzaldehyde

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Sodium bisulfite (NaHSO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Separatory funnel

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

Step-by-Step Procedure:

  • Preparation of the Bisulfite Adduct:

    • In a flask, prepare a saturated solution of sodium bisulfite.

    • Add 2,4-dichloro-5-fluorobenzaldehyde (1.0 eq) to the sodium bisulfite solution and stir vigorously. The formation of the solid bisulfite addition product should be observed.

  • Mandelonitrile Formation:

    • To the stirred suspension of the bisulfite adduct, add a solution of sodium cyanide (1.0-1.2 eq) in water.

    • Continue stirring the mixture. The solid bisulfite adduct will gradually be replaced by the oily mandelonitrile.

    • After stirring for a few hours at room temperature, separate the oily layer of 2,4-dichloro-5-fluoromandelonitrile.

  • Hydrolysis of the Mandelonitrile:

    • Caution: This step involves concentrated acid and should be performed in a well-ventilated fume hood.

    • Immediately add the freshly prepared mandelonitrile to concentrated hydrochloric acid (several volumes).

    • Heat the mixture gently under reflux. The nitrile will hydrolyze to the carboxylic acid, and ammonium chloride will be formed as a byproduct.

    • Monitor the reaction for the cessation of ammonia evolution.

  • Isolation and Purification of the Product:

    • After completion of the hydrolysis, cool the reaction mixture.

    • The 2,4-dichloro-5-fluoromandelic acid may precipitate out upon cooling. If not, the product can be extracted.

    • Extract the aqueous mixture multiple times with a suitable organic solvent like diethyl ether.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 2,4-dichloro-5-fluoromandelic acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).

Quantitative Data Summary
ParameterPart 1: Aldehyde Synthesis (Example)Part 2: Mandelic Acid Synthesis (Example)
Starting Material 2,4-dichloro-5-fluorotoluene2,4-dichloro-5-fluorobenzaldehyde
Key Reagents Manganese dioxide, DCMNaCN, HCl
Stoichiometry Aldehyde:MnO₂ (1:5-10)Aldehyde:NaCN (1:1.1)
Reaction Temperature ~40°C (Reflux in DCM)Room temp (nitrile), Reflux (hydrolysis)
Reaction Time 12-48 hours2-4 hours (nitrile), 4-8 hours (hydrolysis)
Typical Yield 60-80%50-70%
Visualizing the Experimental Workflow

G cluster_part1 Part 1: Aldehyde Synthesis cluster_part2 Part 2: Mandelic Acid Synthesis P1_Start Dissolve 2,4-dichloro-5-fluorotoluene in DCM P1_Add Add MnO₂ P1_Start->P1_Add P1_React Reflux (12-48h) P1_Add->P1_React P1_Filter Filter through Celite® P1_React->P1_Filter P1_Evap Concentrate in vacuo P1_Filter->P1_Evap P1_Purify Column Chromatography P1_Evap->P1_Purify P1_Product Pure 2,4-dichloro-5-fluorobenzaldehyde P1_Purify->P1_Product P2_Start React Aldehyde with NaHSO₃ P2_AddCN Add NaCN solution P2_Start->P2_AddCN P2_Separate Separate Mandelonitrile P2_AddCN->P2_Separate P2_Hydrolyze Hydrolyze with conc. HCl (Heat) P2_Separate->P2_Hydrolyze P2_Extract Extract with Ether P2_Hydrolyze->P2_Extract P2_Dry Dry and Concentrate P2_Extract->P2_Dry P2_Recrystal Recrystallize P2_Dry->P2_Recrystal P2_Product Pure 2,4-dichloro-5-fluoromandelic Acid P2_Recrystal->P2_Product

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Organic Syntheses, Coll. Vol. 1, p.336 (1941); Vol. 4, p.58 (1925). [Link: http://www.orgsyn.org/demo.aspx?prep=cv1p0336]

Sources

Application

Application Note: Enantioselective Synthesis of Chiral 2,4-Dichloro-5-Fluoromandelic Acid

Introduction Chiral α-hydroxy acids are pivotal building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. Their stereochemistry often dictates the biological activity and pharmacological prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Chiral α-hydroxy acids are pivotal building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. Their stereochemistry often dictates the biological activity and pharmacological profile of the final active ingredient. Among these, substituted mandelic acids are of particular interest. This application note provides a detailed guide to the enantioselective synthesis of a key chiral intermediate, 2,4-dichloro-5-fluoromandelic acid. The unique substitution pattern of this molecule, featuring two chlorine atoms and a fluorine atom on the phenyl ring, makes it a valuable synthon for the development of novel therapeutic agents and other advanced materials.

This document will explore a robust and highly enantioselective method for the synthesis of 2,4-dichloro-5-fluoromandelic acid, focusing on the asymmetric transfer hydrogenation of the corresponding α-keto acid precursor. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed experimental protocol, and discuss the critical parameters that ensure high yield and enantiomeric excess. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Strategic Approach to Enantioselective Synthesis

The synthesis of chiral molecules with high enantiopurity presents a significant challenge in organic chemistry. For the preparation of chiral 2,4-dichloro-5-fluoromandelic acid, two primary retrosynthetic pathways were considered:

  • Enantioselective Cyanation of 2,4-dichloro-5-fluorobenzaldehyde: This approach involves the asymmetric addition of a cyanide source to the corresponding aldehyde, followed by the hydrolysis of the resulting chiral cyanohydrin. While effective, this method often requires the use of highly toxic cyanide reagents and the subsequent hydrolysis step can sometimes lead to racemization if not performed under carefully controlled conditions.[1][2][3][4]

  • Asymmetric Reduction of 2,4-dichloro-5-fluorobenzoylformic acid: This strategy focuses on the enantioselective reduction of the prochiral α-keto acid precursor. This method has gained significant traction due to the development of highly efficient and selective chiral catalysts, particularly for transfer hydrogenation reactions. These reactions typically utilize a readily available and inexpensive hydrogen source, such as formic acid or isopropanol, and proceed under mild conditions with high enantioselectivity.[5][6][7]

After careful consideration of safety, efficiency, and stereocontrol, this application note will focus on the asymmetric transfer hydrogenation of 2,4-dichloro-5-fluorobenzoylformic acid. This approach offers a more direct and often more highly selective route to the desired chiral α-hydroxy acid.

Core Synthesis Workflow: Asymmetric Transfer Hydrogenation

The chosen synthetic route is a two-step process starting from the readily available 2,4-dichloro-5-fluoroacetophenone. The first step involves the oxidation of the acetophenone to the corresponding α-keto acid, 2,4-dichloro-5-fluorobenzoylformic acid. The second, and key, step is the enantioselective reduction of this keto acid to the target chiral 2,4-dichloro-5-fluoromandelic acid using a well-defined chiral ruthenium catalyst.

Enantioselective_Synthesis cluster_0 Step 1: Oxidation cluster_1 Step 2: Asymmetric Transfer Hydrogenation start 2,4-Dichloro-5-fluoroacetophenone keto_acid 2,4-Dichloro-5-fluorobenzoylformic acid start->keto_acid Oxidation (e.g., SeO2, KMnO4) product Chiral 2,4-Dichloro-5-fluoromandelic acid keto_acid->product [RuCl(p-cymene)((R,R)-TsDPEN)] Formic Acid/Triethylamine

Figure 1: Overall synthetic workflow for chiral 2,4-dichloro-5-fluoromandelic acid.

Detailed Experimental Protocols

Part 1: Synthesis of 2,4-Dichloro-5-fluorobenzoylformic Acid (α-Keto Acid Precursor)

The oxidation of 2,4-dichloro-5-fluoroacetophenone to its corresponding α-keto acid can be achieved through various methods, including the use of selenium dioxide or potassium permanganate. Below is a representative protocol using selenium dioxide.

Materials:

  • 2,4-dichloro-5-fluoroacetophenone

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloro-5-fluoroacetophenone (1.0 eq) in a mixture of dioxane and water (e.g., 10:1 v/v).

  • Add selenium dioxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.

  • Dilute the filtrate with water and extract with dichloromethane (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by dissolving it in an aqueous sodium hydroxide solution, washing with an organic solvent to remove any unreacted starting material, and then acidifying the aqueous layer with hydrochloric acid to precipitate the desired 2,4-dichloro-5-fluorobenzoylformic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the pure α-keto acid.

Part 2: Enantioselective Synthesis of Chiral 2,4-Dichloro-5-Fluoromandelic Acid

This protocol details the asymmetric transfer hydrogenation of the α-keto acid using a pre-catalyst of the type [RuCl(p-cymene)((R,R)-TsDPEN)].

Materials:

  • 2,4-dichloro-5-fluorobenzoylformic acid

  • [RuCl(p-cymene)((R,R)-TsDPEN)] or a similar chiral ruthenium catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4-dichloro-5-fluorobenzoylformic acid (1.0 eq) in the anhydrous solvent.

  • Add the chiral ruthenium catalyst (e.g., 0.5-2 mol%).

  • Prepare a 5:2 mixture of formic acid and triethylamine.

  • Add the formic acid/triethylamine mixture (e.g., 2-5 eq relative to the substrate) to the reaction flask.

  • Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor its progress by chiral HPLC to determine both conversion and enantiomeric excess (ee). The reaction is typically complete within 4-24 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the enantiomerically enriched 2,4-dichloro-5-fluoromandelic acid.

Data Presentation and Analysis

The success of the enantioselective synthesis is critically dependent on the reaction parameters. The following table summarizes key data points and expected outcomes based on literature for similar substrates.[5][6][7]

ParameterValue/RangeExpected Outcome
Substrate 2,4-dichloro-5-fluorobenzoylformic acid-
Catalyst [RuCl(p-cymene)((R,R)-TsDPEN)]High enantioselectivity
Catalyst Loading 0.5 - 2 mol%Efficient conversion
Hydrogen Source HCOOH/NEt₃ (5:2)Clean and effective reduction
Solvent CH₂Cl₂ or CH₃CNGood solubility and reactivity
Temperature 25 - 40 °COptimal balance of rate and selectivity
Reaction Time 4 - 24 hoursHigh conversion
Yield >90%Efficient synthesis
Enantiomeric Excess (ee) >95%High optical purity

Analytical Method for Enantiomeric Excess Determination:

The enantiomeric excess of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).

  • Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid is typically effective. The exact ratio should be optimized for baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).

Causality and Experimental Insights

  • Choice of Catalyst: The use of a tethered Ru(II)/TsDPEN catalyst is crucial for achieving high enantioselectivity. The chiral N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand creates a well-defined chiral environment around the ruthenium center, which effectively differentiates between the two prochiral faces of the ketone in the α-keto acid.[5][7]

  • Hydrogen Source: The formic acid/triethylamine azeotropic mixture serves as a convenient and efficient source of hydride for the reduction. The triethylamine acts as a base to deprotonate the formic acid, generating the active hydride donor.

  • Solvent Selection: Anhydrous aprotic solvents like dichloromethane or acetonitrile are preferred to prevent any unwanted side reactions and to ensure the stability and activity of the catalyst.

  • Temperature Control: While higher temperatures can increase the reaction rate, they may also lead to a decrease in enantioselectivity. Therefore, maintaining the reaction at a moderate temperature (25-40 °C) is generally optimal.

Conclusion

This application note provides a comprehensive and practical guide for the enantioselective synthesis of chiral 2,4-dichloro-5-fluoromandelic acid. The highlighted asymmetric transfer hydrogenation protocol, utilizing a chiral ruthenium catalyst, offers a reliable and highly selective method for obtaining this valuable building block in high yield and excellent enantiomeric excess. The detailed experimental procedures and insights into the critical reaction parameters are intended to enable researchers to successfully implement this synthesis in their own laboratories for the advancement of pharmaceutical and chemical research.

References

  • Stereo-selective conversion of mandelonitrile to (R)-(−)-mandelic acid using immobilized cells of recombinant Escherichia coli. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3683011/]
  • New strategy for the asymmetric synthesis of phenyl ketone cyanohydrins: quaternization of cyanohydrins derived from 2-p-tolylsulfinyl benzaldehyde. [URL: https://pubmed.ncbi.nlm.nih.gov/16122238/]
  • Comparative Analysis of the Conversion of Mandelonitrile and 2-Phenylpropionitrile by a Large Set of Variants Generated from a Nitrilase Originating from Pseudomonas fluorescens EBC191. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5488102/]
  • Bioconversion of Mandelonitrile to Mandelic Acid using Plant extracts from Barley, Cabbage and Radish. [URL: https://www.researchgate.
  • Process for producing R(-)-mandelic acid and derivatives thereof. [URL: https://data.epo.org/publication-server/document?i=EP0445532A2&lc=en&cc=EP&pn=0445532&kc=A2]
  • Asymmetric cyanohydrin synthesis catalysed by a synthetic cyclic dipeptide. [URL: https://www.semanticscholar.org/paper/Asymmetric-cyanohydrin-synthesis-catalysed-by-a-Oku-Inoue/0388d75e523f39a0914f1778c130c0089e9f3b58]
  • Asymmetric cyanohydrin synthesis catalysed by a synthetic cyclic dipeptide. [URL: https://pubs.rsc.org/en/content/articlelanding/1981/c3/c39810000853]
  • A miraculous chiral Ir-Rh bimetallic nanocatalyst for asymmetric hydrogenation of activated ketones. [URL: https://www.researchgate.
  • Enantioselective biocatalytic hydrolysis of (R,S)-mandelonitrile for production of (R)-(-)-mandelic acid by a newly isolated mutant strain. [URL: https://www.researchgate.
  • Asymmetric Cyanosilylation of Aldehydes by a Lewis Acid/Base Synergistic Catalyst of Chiral Metal Clusters. [URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.1c03632]
  • Lewis Acid Catalyzed Asymmetric Cyanohydrin Synthesis. [URL: https://pubs.acs.org/doi/10.1021/cr078361p]
  • Heterogeneous Enantioselective Hydrogenation of Ketones by 2-Amino-2′-hydroxy-1,1′-binaphthyl-Modified CeO2-Supported Ir Nanoclusters. [URL: https://pubs.acs.org/doi/10.
  • Asymmetric transfer hydrogenation over Ru–TsDPEN catalysts supported on siliceous mesocellular foam. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc34380a]
  • Cu-catalyzed enantioselective decarboxylative cyanation via the synergistic merger of photocatalysis and electrochemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8940306/]
  • Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. [URL: https://www.researchgate.
  • Rh-Catalyzed One-Pot Sequential Asymmetric Hydrogenation of α-Dehydroamino Ketones for the Synthesis of Chiral Cyclic trans-β-Amino Alcohols. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b00521]
  • Stereoselective conjugate cyanation of enals by combining photoredox and organocatalysis. [URL: https://iris.unibo.it/handle/11585/915682]
  • Stereoselective conjugate cyanation of enals by combining photoredox and organocatalysis. [URL: https://www.researchgate.
  • Ether-tethered Ru(ii)/TsDPEN complexes; synthesis and applications to asymmetric transfer hydrogenation. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cy/c2cy20240j]
  • Stereoselective conjugate cyanation of enals by combining photoredox and organocatalysis. [URL: https://www.
  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3011019/]
  • Asymmetric Transfer Hydrogenation of 1,3-Alkoxy/Aryloxy Propanones Using Tethered Arene/Ru(II)/TsDPEN Complexes. [URL: https://pubmed.ncbi.nlm.nih.gov/28510427/]
  • Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b00868]
  • Asymmetric reductive amination of benzoylformic acid for l-Phg... [URL: https://www.researchgate.net/publication/342939989_Asymmetric_reductive_amination_of_benzoylformic_acid_for_l-Phg_production_using_recombinant_E_coli_co-expressing_BcLeuDH_and_CbFDH_with_exploring_co-expression_of_one_to_three_copies_of_CbFDHA1]
  • Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc05021f]
  • In Vivo Biocatalytic Cascades Featuring an Artificial‐Enzyme‐Catalysed New‐to‐Nature Reaction. [URL: https://research.rug.
  • Chiral Catalysts for Enantioselective Reactions. [URL: https://www.scribd.
  • Biocatalyzed asymmetric reduction of benzils to either benzoins or hydrobenzoins: pH dependent switch. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob40656a]
  • Highly Asymmetric Reduction of New Benzofuryl and Benzothiophenyl α-Amino Ketones. [URL: https://www.researchgate.net/publication/337088927_HIGHLY_ASYMMETRIC_REDUCTION_OF_NEW_BENZOFURYL_AND_BENZOTHIOPHENYL_a-AMINO_KETONES]
  • Chiral Borane-Catalyzed Enantioselective Reactions. [URL: http://sioc-journal.cn/Jwk_yjhx/EN/10.6023/cjoc202205026]
  • Biomimetic asymmetric reduction of benzoxazinones and quinoxalinones using ureas as transfer catalysts. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc02263b]
  • Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/666c0471b7f25979268f6a39]
  • Chiral Disulfide Catalyst for Enantioselective Anti-Markovnikov Hydrophosphinylation. [URL: https://www.researchgate.
  • Enantioselective catalytic remote perfluoroalkylation of α-branched enals driven by light. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10159495/]
  • Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. [URL: https://www.organic-chemistry.org/abstracts/lit4/013.shtm]
  • Biocatalytic production of 2,5-furandicarboxylic acid: recent advances and future perspectives. [URL: https://pubmed.ncbi.nlm.nih.gov/31820002/]
  • Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c05138]
  • Chiral Oxazaborolidines as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes. [URL: https://apps.dtic.mil/sti/tr/pdf/ADA211100.pdf]
  • Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. [URL: https://patents.google.

Sources

Method

Application Note: HPLC Method Development and Validation for 2,4-Dichloro-5-Fluoromandelic Acid Quantification

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Executive Summary The quantification of highly substituted chiral synthons, such as 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

The quantification of highly substituted chiral synthons, such as 2,4-dichloro-5-fluoromandelic acid, presents unique chromatographic challenges due to their strong acidic nature and complex electronic properties. This application note details the rational design, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of this compound. The protocol is designed as a self-validating system, ensuring compliance with the latest international regulatory standards for analytical procedures[1].

Physicochemical Rationale & Method Design (The "Why")

To develop a robust method, we must first understand the causality between the analyte's molecular structure and its chromatographic behavior.

Ionization and pH Control

Mandelic acid derivatives are strong organic acids. The presence of highly electron-withdrawing halogen substituents (two chlorines and one fluorine) on the aromatic ring further stabilizes the carboxylate anion via inductive effects, significantly lowering the pKa of the carboxylic acid group to an estimated 2.0–2.5.

If the mobile phase pH is near the analyte's pKa, the compound will exist in a state of partial ionization, leading to severe peak tailing, split peaks, and irreproducible retention times. To force the analyte into a neutral, hydrophobic state for optimal retention on a reversed-phase column, the mobile phase pH must be suppressed to at least 2 units below the pKa[2]. Therefore, 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) is selected as the aqueous mobile phase modifier.

Stationary Phase Selection

The α -hydroxy group of the mandelic acid moiety is prone to secondary interactions (hydrogen bonding) with unreacted silanol groups on traditional silica-based columns. To mitigate this and ensure sharp, symmetrical peaks, a high-density, fully end-capped C18 column or a polar-embedded C18 column is required.

UV Detection Optimization

The conjugated aromatic ring, coupled with halogen auxochromes, exhibits strong π→π∗ and n→π∗ transitions in the lower UV region. A detection wavelength of 220 nm provides maximum sensitivity while avoiding the baseline noise typically associated with TFA absorbance below 210 nm.

Mechanism Analyte 2,4-dichloro-5-fluoromandelic acid (Unionized at pH 2.0) StationaryPhase End-capped C18 Phase (Hydrophobic Surface) Analyte->StationaryPhase Hydrophobic & Halogen Interactions MobilePhase Mobile Phase (0.1% TFA in H2O/MeCN) MobilePhase->Analyte Ion Suppression (Maintains Neutrality)

Fig 1. Analyte retention mechanism via ion suppression and hydrophobic interaction.

Experimental Protocols (The "How")

The following step-by-step methodology establishes a self-validating workflow. By incorporating a System Suitability Test (SST) prior to sample analysis, the protocol continuously verifies that the chromatographic system is "fit for purpose"[1].

Reagents and Materials
  • Analyte: 2,4-dichloro-5-fluoromandelic acid standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: HPLC-grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 250 mm × 4.6 mm, 5 µm (End-capped)Provides sufficient theoretical plates to resolve closely eluting halogenated impurities[3].
Mobile Phase A 0.1% TFA in Ultrapure WaterSuppresses ionization of the strong organic acid[2].
Mobile Phase B 0.1% TFA in AcetonitrileEnsures complete elution of hydrophobic halogenated compounds.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable backpressure.
Column Temp. 30 °CStabilizes mass transfer kinetics and reduces mobile phase viscosity.
Detection UV at 220 nmOptimal absorption for the substituted aromatic ring.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
10.0 40 60
12.0 10 90
15.0 10 90
15.1 80 20

| 20.0 | 80 | 20 (Re-equilibration) |

Step-by-Step Execution Workflow
  • Mobile Phase Preparation: Add 1.0 mL of TFA to 1000 mL of Ultrapure Water (Mobile Phase A). Repeat for Acetonitrile (Mobile Phase B). Degas by sonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of 2,4-dichloro-5-fluoromandelic acid into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (50:50 Water:MeCN) to yield a 100 µg/mL stock solution.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial gradient conditions (80% A / 20% B) until a stable baseline is achieved (typically 20-30 column volumes).

  • System Suitability Testing (SST): Inject the 100 µg/mL standard six consecutive times. Calculate the Relative Standard Deviation (RSD) of the peak area and retention time.

  • Sample Analysis: Inject blank (diluent), followed by samples. Bracket the sequence with standard injections every 10 samples to verify system stability.

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the method consistently delivers dependable results, it must be validated according to the ICH Q2(R2) guidelines[1]. The validation elements confirm that the procedure provides results with acceptable response, accuracy, and precision across the reportable range[1].

Workflow Step1 Phase 1: Specificity & SST Blank interference < 1% Resolution (Rs) > 2.0 Step2 Phase 2: Linearity & Range 5 Concentrations (50-150%) R² > 0.999 Step1->Step2 Step3 Phase 3: Accuracy & Precision Recovery: 98-102% Repeatability RSD < 2.0% Step2->Step3 Step4 Phase 4: Robustness ± 2°C Temp, ± 0.1 mL/min Flow Evaluate impact on Rs Step3->Step4

Fig 2. Step-by-step workflow for ICH Q2(R2) analytical method validation.

Summary of Validation Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementAcceptance Criteria
System Suitability Verification of system performanceTailing factor 1.5; Theoretical Plates 5000; %RSD 2.0%
Specificity Absence of interferenceNo interfering peaks at the retention time of the analyte in blank injections.
Linearity Proportionality of response R2≥0.999 across 10 µg/mL to 150 µg/mL.
Accuracy (Recovery) Closeness to true value98.0% – 102.0% recovery at 50%, 100%, and 150% concentration levels.
Precision Degree of scatterIntra-day and Inter-day %RSD 2.0% (n=6).
Robustness Reliability under deliberate variationsSystem suitability criteria met despite minor variations in flow rate ( ± 0.1 mL/min) and column temperature ( ± 2 °C).

Note: The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision inclusive of the upper and lower specification limits[1].

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Available at:[Link]

  • Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Application

Application Note: 2,4-Dichloro-5-fluoromandelic Acid as an Advanced API Intermediate

Executive Summary & Strategic Importance In contemporary medicinal chemistry, the strategic placement of halogens—specifically fluorine and chlorine—on aromatic scaffolds is a proven tactic to modulate lipophilicity, enh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In contemporary medicinal chemistry, the strategic placement of halogens—specifically fluorine and chlorine—on aromatic scaffolds is a proven tactic to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. 2,4-Dichloro-5-fluoromandelic acid (CAS: 1803854-04-7) represents a highly functionalized, versatile building block[1]. Featuring an alpha-hydroxy acid moiety paired with a tri-halogenated phenyl ring, it serves as a critical intermediate for the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors, novel anti-infectives, and CNS-active therapeutics.

This application note details the physicochemical rationale for employing this intermediate, outlines a validated synthetic workflow for its incorporation into API scaffolds, and provides self-validating experimental protocols designed for high-yield, reproducible scale-up.

Mechanistic Insights: The Tri-Halogenated Advantage

The selection of 2,4-dichloro-5-fluoromandelic acid over simpler mandelic acid derivatives is driven by precise structure-activity relationship (SAR) requirements:

  • Fluorine at C5: Introduces profound electron-withdrawing effects, lowering the pKa of adjacent functional groups and blocking oxidative metabolism (e.g., via CYP450 enzymes) at that position.

  • Chlorines at C2 and C4: Provide significant steric bulk and lipophilicity (LogP enhancement), which is often critical for occupying deep hydrophobic pockets in target proteins.

  • Alpha-Hydroxy Acid Moiety: Offers a bifunctional handle. The carboxylic acid can undergo amidation or esterification, while the hydroxyl group can be activated (e.g., via mesylation or Mitsunobu reaction) for stereospecific inversion or substitution, allowing for the synthesis of chiral APIs.

Synthetic Workflow & Application

The most common application of this intermediate involves the protection of the hydroxyl group, followed by the coupling of the carboxylic acid to a complex amine (forming an amide linkage), and subsequent elaboration.

API_Workflow A 2,4-Dichloro-5- fluoromandelic acid B Hydroxyl Protection (TBS-Cl, Imidazole) A->B Step 1 C Amide Coupling (HATU, DIPEA, Amine) B->C Step 2 D Deprotection & Functionalization C->D Step 3 E Target API Scaffold D->E Final API

Caption: Stepwise synthetic workflow utilizing 2,4-dichloro-5-fluoromandelic acid for API scaffold generation.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and LC-MS are integrated to ensure reaction completion and intermediate integrity before proceeding to the next step.

Protocol A: O-Silylation (Hydroxyl Protection)

Rationale: The alpha-hydroxyl group must be protected to prevent polymerization and side reactions during subsequent amide coupling.

  • Preparation: In an oven-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 2,4-dichloro-5-fluoromandelic acid (10.0 g, 41.8 mmol) in anhydrous N,N-dimethylformamide (DMF) (50 mL).

  • Base Addition: Add imidazole (6.8 g, 100 mmol, 2.4 eq). Stir at 0 °C for 15 minutes. Causality: Imidazole acts as both a base to scavenge HCl and a nucleophilic catalyst.

  • Protection: Dropwise, add tert-butyldimethylsilyl chloride (TBS-Cl) (7.5 g, 50.1 mmol, 1.2 eq) dissolved in 20 mL DMF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation (IPC): Monitor via LC-MS. The mass of the starting material ( m/z 237 [M-H]-) should disappear, replaced by the protected product.

  • Workup: Quench with water (100 mL) and extract with ethyl acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Amide Coupling

Rationale: Utilizing HATU ensures high coupling efficiency with minimal epimerization of the chiral center (if using an enantiopure starting material).

  • Activation: Dissolve the TBS-protected intermediate (10.0 g, ~28 mmol) in anhydrous dichloromethane (DCM) (100 mL). Add N,N-diisopropylethylamine (DIPEA) (14.6 mL, 84 mmol, 3.0 eq) and HATU (11.7 g, 30.8 mmol, 1.1 eq). Stir at room temperature for 30 minutes.

  • Coupling: Add the target primary or secondary amine (30.8 mmol, 1.1 eq).

  • Reaction: Stir at room temperature for 12 hours.

  • Validation (IPC): Confirm product formation via LC-MS and TLC (Hexane:EtOAc 7:3).

  • Purification: Wash the reaction mixture with saturated aqueous NaHCO3​ , 1M HCl, and brine. Dry and evaporate. Purify via flash column chromatography to yield the API precursor.

Quantitative Data & Optimization Metrics

The table below summarizes the optimization of the amide coupling step, demonstrating the causality between coupling reagent choice and overall yield/epimerization rates.

Coupling ReagentBaseSolventTime (h)Yield (%)Epimerization (%)
EDC/HOBtTriethylamineDCM2468< 5
DCCDMAPTHF2455~ 12
HATU DIPEA DCM 12 92 < 1
T3P (50% in EtOAc)PyridineEtOAc1885< 2

Table 1: Optimization of Amide Coupling conditions for the TBS-protected 2,4-dichloro-5-fluoromandelic acid intermediate. HATU/DIPEA provides the optimal balance of high yield and stereochemical retention.

References

  • EvitaChem. "Screening Compounds P44445 | EvitaChem: 2,4-Dichloro-5-fluoromandelic acid. CAS No.: 1803854-04-7." EvitaChem Catalog.
  • ChemSrc. "2,4-Dichloro-5-fluoromandelic acid CAS Information." ChemSrc Database.

Sources

Method

Biocatalytic Resolution of Racemic 2,4-Dichloro-5-fluoromandelic Acid: Application Note &amp; Protocol

Introduction & Strategic Context Halogenated mandelic acid derivatives, such as 2,4-dichloro-5-fluoromandelic acid, are high-value chiral building blocks frequently utilized in the synthesis of active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Halogenated mandelic acid derivatives, such as 2,4-dichloro-5-fluoromandelic acid, are high-value chiral building blocks frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including targeted kinase inhibitors and anti-thrombotic agents[1]. Classical resolution of these sterically hindered racemates via diastereomeric salt formation often suffers from poor yields, extensive solvent consumption, and tedious crystallization cycles.

Biocatalysis has emerged as a highly efficient, sustainable alternative for the synthesis of enantiopure APIs[1]. Specifically, enzymatic kinetic resolution (EKR) utilizing lipases offers exceptional enantioselectivity under mild conditions. This application note details a robust, self-validating protocol for the biocatalytic resolution of racemic 2,4-dichloro-5-fluoromandelic acid using immobilized Candida antarctica Lipase B (CAL-B), providing actionable insights into the mechanistic causality behind the experimental design[2].

Mechanistic Causality: The "Why" Behind the Workflow

To achieve an Enantiomeric Ratio (E-value) > 200, the reaction must be carefully engineered around the specific steric and electronic properties of the 2,4-dichloro-5-fluorophenyl moiety.

  • Substrate Modification (Esterification): Free carboxylic acids can acidify the enzymatic microenvironment, leading to localized denaturation of the biocatalyst. By first converting the racemic acid to its ethyl ester, we neutralize this threat and significantly increase the substrate's solubility in the organic reaction medium[3].

  • Enzyme Selection & Kazlauskas' Rule: CAL-B is selected due to its deep, funnel-like binding pocket. According to Kazlauskas' rule for secondary alcohols, the catalytic triad (Ser-His-Asp) of CAL-B preferentially accommodates the (R)-enantiomer when the large substituent (the bulky 2,4-dichloro-5-fluorophenyl ring) and the medium substituent (the ethyl ester) are oriented within the active site. This biomechanically driven molecular recognition ensures high stereoselectivity[2].

  • Acyl Donor Thermodynamics: Vinyl acetate is utilized rather than standard alkyl acetates. The transesterification of the (R)-enantiomer releases vinyl alcohol, which instantly and irreversibly tautomerizes to acetaldehyde. This thermodynamic sink prevents the reverse reaction, driving the kinetic resolution to completion[1].

  • Solvent Log P Optimization: Methyl tert-butyl ether (MTBE) is chosen as the solvent. With a log P of ~0.94, MTBE is sufficiently hydrophobic to prevent the stripping of the essential water hydration shell from the immobilized enzyme, yet polar enough to fully solubilize the highly halogenated substrate[3].

Experimental Workflow Visualization

Workflow A Racemic 2,4-dichloro-5-fluoromandelic acid (Starting Material) B Chemical Esterification (EtOH, H2SO4) A->B C Racemic Ethyl Ester B->C D Biocatalytic Resolution (CAL-B, Vinyl Acetate, MTBE) C->D Kinetic Resolution E (R)-O-Acetyl Ester (Acylated Product) D->E Enantioselective Acylation F (S)-Hydroxyl Ester (Unreacted Substrate) D->F Unreacted G Chromatographic Separation (Silica Gel) E->G F->G H Mild Hydrolysis (HCl / H2O) G->H I (R)-2,4-dichloro-5-fluoromandelic acid (>99% ee) H->I J (S)-2,4-dichloro-5-fluoromandelic acid (>99% ee) H->J

Workflow for the biocatalytic kinetic resolution of 2,4-dichloro-5-fluoromandelic acid.

Self-Validating Experimental Protocols

Step 1: Preparation of Racemic Ethyl 2,4-dichloro-5-fluoromandelate
  • Reaction: Suspend 50.0 g of racemic 2,4-dichloro-5-fluoromandelic acid in 250 mL of absolute ethanol.

  • Catalysis: Add 2.0 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise under continuous stirring.

  • Reflux: Heat the mixture to reflux (78°C) for 6 hours.

  • Workup: Concentrate the mixture under reduced pressure, neutralize with saturated aqueous NaHCO3​ , and extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the racemic ethyl ester as a pale oil.

  • Validation: Confirm >98% conversion via TLC (Hexane:EtOAc 3:1) or LC-MS before proceeding to the enzymatic step.

Step 2: CAL-B Catalyzed Kinetic Resolution
  • Preparation: Dissolve 20.0 g of the racemic ethyl ester in 200 mL of anhydrous MTBE.

  • Reagent Addition: Add 14.0 mL of vinyl acetate (approx. 2.0 equivalents).

  • Biocatalyst: Add 2.0 g (10% w/w relative to substrate) of Novozym 435 (immobilized CAL-B).

  • Incubation: Place the reaction vessel in an orbital shaker at 45°C and 250 rpm.

  • In-Process Control (IPC): This protocol relies on a self-validating feedback loop. Sample 50 µL of the reaction mixture every 2 hours. Dilute in hexane/isopropanol and analyze via Chiral HPLC (e.g., Chiralcel OD-H column; Mobile Phase: Hexane/IPA 90:10; Flow: 1.0 mL/min; UV: 254 nm).

  • Termination: The reaction must be strictly quenched by filtering off the immobilized enzyme when the conversion ( c ) reaches exactly 49-50%. At this point, the unreacted (S)-enantiomer will exhibit >99% ee.

Step 3: Separation and Hydrolysis
  • Chromatography: Concentrate the filtrate and purify via silica gel flash chromatography. The (R)-O-acetyl ethyl ester (acylated product) is significantly less polar and elutes first (Hexane:EtOAc 9:1), followed by the unreacted (S)-hydroxyl ethyl ester (Hexane:EtOAc 4:1).

  • Hydrolysis: Subject the separated fractions to mild acid hydrolysis (6M HCl, reflux, 4h) to cleave both the ethyl ester and the acetyl group (for the R-enantiomer), yielding the free, highly enantiopure (R)- and (S)-2,4-dichloro-5-fluoromandelic acids.

Quantitative Data & Optimization

The efficiency of the kinetic resolution is mathematically validated by the Enantiomeric Ratio (E-value), calculated using the formula:

E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​

Table 1: Optimization of Biocatalytic Resolution Parameters for 2,4-dichloro-5-fluoromandelate

EntryEnzyme Loading (w/w)Temp (°C)SolventTime (h)Conversion ( c %) ees​ (%) eep​ (%)E-value
15%30MTBE243553>99>200
210%45MTBE1249>9998>200
310%60MTBE855>998145
410%45Toluene16489097150

Note: Entry 2 represents the optimized conditions. Increasing the temperature to 60°C (Entry 3) accelerates the reaction but compromises the rigidity of the enzyme's binding pocket, leading to a drastic drop in the E-value and subsequent erosion of product enantiopurity ( eep​ ).

References

  • Title: Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Modulation of the Catalytic Properties of Lipase B from Candida antarctica by Immobilization on Tailor-Made Magnetic Iron Oxide Nanoparticles: The Key Role of Nanocarrier Surface Engineering Source: PMC (National Institutes of Health) URL: [Link]

Sources

Application

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 2,4-Dichloro-5-fluoromandelic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2,4-Dichloro-5-fluoromandelic acid (CAS: 1803854-04-7) The functionalization of polyhalogenated arenes is a cornerstone of mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2,4-Dichloro-5-fluoromandelic acid (CAS: 1803854-04-7)

The functionalization of polyhalogenated arenes is a cornerstone of modern pharmaceutical development. 2,4-Dichloro-5-fluoromandelic acid is a highly versatile, yet challenging, building block. The presence of two identical halogen leaving groups (chlorides at C2 and C4) presents a distinct chemoselectivity and regioselectivity challenge during palladium-catalyzed cross-coupling.

This application note provides a comprehensive, field-proven guide to achieving >98% regioselective cross-coupling at the C4 position, detailing the mechanistic causality, reaction optimization, and self-validating protocols for both Suzuki-Miyaura and Buchwald-Hartwig reactions.

Mechanistic Rationale: Engineering Regioselectivity

Achieving site-selective cross-coupling on dihaloarenes without utilizing protecting-group-free directing strategies relies fundamentally on the interplay between steric hindrance and electronic activation ().

In 2,4-dichloro-5-fluoromandelic acid, the oxidative addition of the Pd(0) catalyst must be directed exclusively to the C4-Cl bond. This is achieved through two synergistic factors:

  • Electronic Activation (The Pull): The highly electronegative fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C4-Cl bond, making it highly susceptible to oxidative addition by the electron-rich Pd(0) center.

  • Steric Shielding (The Block): The α-hydroxy carboxylic acid (mandelic acid) moiety at C1 is sterically demanding. Under basic cross-coupling conditions, the carboxylic acid (pKa ~3.4) is deprotonated to form a bulky, electron-rich carboxylate anion. This anionic shield sterically blocks the adjacent C2-Cl bond and electronically deactivates it via charge repulsion of the incoming electron-rich palladium catalyst.

Workflow Substrate 2,4-Dichloro-5-fluoromandelic acid (C2-Cl, C4-Cl) Steric Steric Shielding at C2 by Mandelic Acid Group Substrate->Steric Electronic Electronic Activation at C4 by C5-Fluorine Substrate->Electronic OxAdd Regioselective Pd(0) Oxidative Addition at C4 Steric->OxAdd Electronic->OxAdd Product 4-Substituted-2-chloro- 5-fluoromandelic acid OxAdd->Product Cross-Coupling (Suzuki/Buchwald)

Regioselectivity rationale and workflow for the cross-coupling of 2,4-dichloro-5-fluoromandelic acid.

Reaction Optimization and Quantitative Data

To establish a robust protocol, ligand and base selections were systematically evaluated. The goal was to identify a catalytic system that maximizes conversion while suppressing the formation of the C2-coupled isomer and the C2,C4-dicoupled byproduct.

Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) were selected because they accelerate both oxidative addition into unactivated aryl chlorides and reductive elimination, while their steric bulk prevents oxidative addition at the more hindered C2 position ().

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions at C4

EntryPalladium SourceLigandBase (Equivalents)Solvent (v/v)Temp (°C)Conversion (%)C4:C2 Selectivity
1Pd(OAc)₂PPh₃K₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)804585:15
2Pd(dppf)Cl₂NoneK₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)806290:10
3 Pd₂(dba)₃ XPhos K₃PO₄ (4.0) 1,4-Dioxane/H₂O (4:1) 90 >99 >98:2
4Pd₂(dba)₃XPhosCs₂CO₃ (4.0)Toluene/H₂O (4:1)908895:5
5Pd₂(dba)₃RuPhosK₃PO₄ (4.0)1,4-Dioxane/H₂O (4:1)907592:8

Note: 4.0 equivalents of base are required because the substrate's carboxylic acid consumes 1.0 equivalent, and the boronic acid activation requires additional basic equivalents.

Experimental Protocols: Self-Validating Systems

A self-validating protocol incorporates built-in checks (In-Process Controls) to ensure the chemical state is exactly as expected before proceeding to the next step.

Protocol A: Regioselective Suzuki-Miyaura Coupling (Unprotected Substrate)

This protocol allows for the direct C-C coupling of the unprotected mandelic acid derivative. The use of an aqueous-organic biphasic system tolerates the free hydroxyl and carboxylate groups.

Step 1: Catalyst Matrix Preparation

  • In an oven-dried Schlenk flask under an argon atmosphere, charge Pd₂(dba)₃ (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%).

  • Add anhydrous 1,4-dioxane (degassed, 5 mL/mmol substrate). Stir at room temperature for 15 minutes until the solution transitions to a deep red/orange, indicating the formation of the active Pd(0)-XPhos complex.

Step 2: Substrate and Base Addition

  • Add 2,4-dichloro-5-fluoromandelic acid (1.0 equiv) and the desired arylboronic acid (1.1 equiv).

  • Causality Check: Do not exceed 1.1 equivalents of boronic acid. Excess boronic acid increases the risk of secondary coupling at the sterically hindered C2 position once C4 is consumed.

  • Add an aqueous solution of K₃PO₄ (4.0 equiv dissolved in degassed H₂O, 1.25 mL/mmol substrate).

Step 3: Reaction Execution

  • Heat the biphasic mixture to 90 °C under vigorous stirring (800 rpm) to ensure optimal mass transfer between the aqueous base and organic catalyst phases.

Step 4: In-Process Control (IPC)

  • After 4 hours, withdraw a 50 µL aliquot from the organic layer.

  • Self-Validation: Quench the aliquot in 500 µL of MeCN/H₂O (1:1) containing 0.1% Trifluoroacetic acid (TFA). The TFA is critical; it reprotonates the carboxylate, ensuring the analyte elutes as a sharp peak on UPLC-MS rather than a broad, unretained smear.

  • Proceed to workup only when UPLC-MS indicates >95% consumption of the starting material.

Step 5: Workup and Isolation

  • Cool the reaction to room temperature. Dilute with EtOAc and separate the layers.

  • Discard the organic layer (which contains catalyst residues and neutral impurities). The product is currently a water-soluble potassium salt in the aqueous layer.

  • Acidify the aqueous layer with 2M HCl to pH 2.0. Extract the newly protonated product with EtOAc (3 × 10 mL/mmol).

  • Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Complex Oxidative Addition (Exclusive at C4) Pd0->PdII_OA Substrate (C4-Cl reacts) PdII_TM Pd(II) Complex Transmetalation PdII_OA->PdII_TM Ar-B(OH)2 Base Product Coupled Product + Pd(0)L_n PdII_TM->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Palladium-catalyzed Suzuki-Miyaura catalytic cycle highlighting C4-specific oxidative addition.

Protocol B: Buchwald-Hartwig Amination (Protected Substrate)

Unlike Suzuki couplings, Buchwald-Hartwig aminations are highly sensitive to protic functional groups. The free secondary alcohol and carboxylic acid of the mandelic acid moiety will poison the catalyst or undergo competitive cross-coupling ().

Step 1: Substrate Protection (Acetonide Formation)

  • Suspend 2,4-dichloro-5-fluoromandelic acid (1.0 equiv) in 2,2-dimethoxypropane (10 equiv) and acetone (5 mL/mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv). Reflux for 4 hours.

  • IPC: Monitor by TLC (Hexanes/EtOAc 7:3). The highly polar starting material will convert to a fast-moving, non-polar dioxolanone derivative.

  • Concentrate and filter through a short pad of silica to yield the protected substrate.

Step 2: Amination Execution

  • In a glovebox, charge a vial with the protected substrate (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Causality Check: BrettPhos is chosen over XPhos here because its specific bite angle and electron density heavily favor C-N reductive elimination over β-hydride elimination, preventing the formation of reduced arene byproducts.

  • Add anhydrous toluene (5 mL/mmol). Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.

Step 3: Global Deprotection

  • Cool the reaction, filter through Celite, and concentrate.

  • Dissolve the crude residue in THF/H₂O (1:1) and add LiOH (3.0 equiv). Stir at room temperature for 2 hours to hydrolyze the acetonide/ester.

  • Acidify to pH 4 (careful: avoid over-acidification which may protonate the newly installed amine) and extract with DCM to isolate the final C4-aminated mandelic acid derivative.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Chemical Reviews (2021). URL:[Link]

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes Catalysts (2014). URL:[Link]

  • Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles Tetrahedron (2005). URL:[Link]

Method

sample preparation techniques for 2,4-dichloro-5-fluoromandelic acid LC-MS

An In-Depth Guide to Sample Preparation for the LC-MS Analysis of 2,4-dichloro-5-fluoromandelic Acid This application note provides a comprehensive guide to developing robust and reliable sample preparation methods for t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Sample Preparation for the LC-MS Analysis of 2,4-dichloro-5-fluoromandelic Acid

This application note provides a comprehensive guide to developing robust and reliable sample preparation methods for the quantitative analysis of 2,4-dichloro-5-fluoromandelic acid in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the underlying principles and rationale behind methodological choices, ensuring the development of a self-validating and accurate bioanalytical workflow.

Introduction: The Critical Role of Sample Preparation

The accurate quantification of drug candidates and their metabolites, such as 2,4-dichloro-5-fluoromandelic acid, is fundamental to pharmacokinetic, toxicokinetic, and metabolic studies. LC-MS has become the gold standard for this purpose due to its high sensitivity and selectivity. However, the direct injection of biological samples (e.g., plasma, urine, tissue homogenates) into an LC-MS system is not feasible.[1][2] Biological matrices are complex mixtures containing proteins, salts, phospholipids, and other endogenous components that can cause significant analytical challenges, including:

  • Ion Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate and unreliable quantification.[3]

  • Column Clogging: Precipitated proteins and other particulates can block the narrow channels of the HPLC/UHPLC column and system tubing, leading to pressure buildup and system failure.[4]

  • Contamination: The accumulation of non-volatile salts and other matrix components in the MS source can lead to signal drift and frequent, time-consuming maintenance.[2]

Therefore, a meticulous sample preparation strategy is paramount. The primary goal is to isolate the analyte of interest from interfering matrix components, concentrate it to a detectable level, and ensure its compatibility with the LC-MS system.[5] This guide explores three common techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—tailored for 2,4-dichloro-5-fluoromandelic acid.

Analyte Characterization: 2,4-dichloro-5-fluoromandelic Acid

Understanding the physicochemical properties of the target analyte is the first and most critical step in developing an effective extraction method. While specific experimental data for 2,4-dichloro-5-fluoromandelic acid is limited, its properties can be reliably predicted based on its structure and data from closely related analogs.[6][7][8]

Structure:

Table 1: Predicted Physicochemical Properties of 2,4-dichloro-5-fluoromandelic Acid

PropertyPredicted Value/CharacteristicRationale for Sample Preparation
Molecular Formula C₈H₅Cl₂FO₃Defines the molecular weight for MS detection.
Molecular Weight ~239.03 g/mol A small molecule, suitable for standard ESI-MS.
Acidity (pKa) ~2-3 (for the carboxylic acid)The carboxylic acid is the primary ionization site. At pH > pKa, it will be deprotonated (anionic). At pH < pKa, it will be protonated (neutral). This pH-dependent charge state is the key to manipulating its solubility and retention for extraction.[9][10]
Polarity (LogP) Moderately hydrophobicThe dichlorofluoro-phenyl group imparts significant non-polar character, while the mandelic acid moiety is polar. The overall molecule can be extracted by reversed-phase SPE or LLE into a suitable organic solvent, especially when the carboxylic acid is neutralized.
Ionization Mode Electrospray Ionization Negative (ESI-)The carboxylic acid group is readily deprotonated, making ESI in negative mode the preferred method for high-sensitivity MS detection.

Strategic Selection of a Sample Preparation Technique

The choice of sample preparation technique involves a trade-off between speed, cost, cleanliness, and the required sensitivity of the assay.

G cluster_legend Legend start Start: Bioanalytical Goal q1 High Throughput Screening? start->q1 q2 Need Highest Sensitivity & Cleanliness? q1->q2 No ppt Protein Precipitation (PPT) q1->ppt Yes q3 Moderate Cleanliness & Cost? q2->q3 No spe Solid-Phase Extraction (SPE) q2->spe Yes lle Liquid-Liquid Extraction (LLE) q3->lle Yes q3->spe Maybe, if LLE fails l1 Decision Point l2 Recommended Technique

Caption: Decision tree for selecting a sample preparation method.

Table 2: Comparative Analysis of Sample Preparation Techniques

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Addition of a water-miscible organic solvent (e.g., acetonitrile) or acid to reduce protein solubility.[4][11]Fast, simple, inexpensive, high-throughput.[12]"Crude" cleanup, high risk of matrix effects (phospholipids not removed), potential for analyte co-precipitation, final extract is diluted.[13][14]Early discovery, screening, high-concentration samples.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous and organic) based on its relative solubility.[15][16]Better cleanup than PPT (removes phospholipids), can concentrate the analyte, moderate cost.[17]More labor-intensive, requires solvent optimization, potential for emulsion formation, uses larger volumes of organic solvents.[15]Assays requiring moderate cleanliness and sensitivity.
Solid-Phase Extraction (SPE) Analyte is isolated from the liquid sample by partitioning onto a solid sorbent, followed by selective elution.[5]Provides the cleanest extracts, high analyte concentration factor, high recovery and reproducibility, easily automated.[14]Most expensive, requires method development (sorbent and solvent selection), can be lower throughput if not automated.[18]Regulated bioanalysis, low-concentration samples, assays requiring the highest accuracy and precision.

Detailed Protocols and Methodologies

The following protocols are designed as robust starting points for method development. All procedures should be performed in a chemical fume hood with appropriate personal protective equipment.

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This method is the fastest and simplest, leveraging the efficient protein precipitation capabilities of acetonitrile.

Causality Behind the Method: Acetonitrile (ACN) is added in excess (typically 3:1 or 4:1 v/v) to the aqueous biological sample (e.g., plasma).[11] This disrupts the hydration shell surrounding the proteins, causing them to denature and precipitate out of solution.[11] 2,4-dichloro-5-fluoromandelic acid, being a small molecule, remains soluble in the resulting supernatant. The optional addition of a small amount of acid can improve the precipitation of some proteins and ensure the analyte is in its neutral, less polar form, though this can sometimes lead to co-precipitation.[13]

Step-by-Step Protocol:

  • Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (ideally a stable isotope-labeled version of the analyte in 50:50 ACN:water).

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to fully precipitate proteins and keep the analyte in its protonated state.

  • Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended): To increase sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This step also performs a solvent exchange to ensure compatibility with the reversed-phase LC method.

  • Analysis: Inject the final sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method offers a cleaner extract than PPT by selectively partitioning the analyte into an immiscible organic solvent.

Causality Behind the Method: The key to LLE for an acidic analyte is pH adjustment. By adding acid to the plasma sample, the pH is lowered to at least 2 units below the analyte's pKa (~2-3). This converts the anionic carboxylate into its neutral, protonated carboxylic acid form. This neutral form has significantly higher solubility in a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) than in the aqueous sample.[16] Proteins are simultaneously precipitated by the acid and the organic solvent, while highly polar impurities like salts remain in the aqueous phase.[19]

Step-by-Step Protocol:

  • Aliquoting: Pipette 200 µL of the biological sample into a 2 mL tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution.

  • Acidification: Add 50 µL of 1 M HCl or 2% phosphoric acid to the sample to adjust the pH to <2. Vortex briefly.

  • Extraction: Add 1 mL of ethyl acetate. Cap the tube securely.

  • Mixing: Vortex for 2 minutes or use a mechanical shaker for 10 minutes to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers and pellet any precipitated protein at the interface.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to dissolve.

  • Analysis: Inject the final sample into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the highest level of cleanup and is the recommended approach for regulated bioanalysis or when low limits of quantification are required. A reversed-phase polymeric sorbent is recommended for its broad utility and pH stability.[20]

SPE_Workflow start Start: Plasma Sample + IS pretreat 1. Pre-treatment (Dilute & Acidify pH < 2) start->pretreat load 4. Load Sample (Analyte Retained) pretreat->load condition 2. Condition Sorbent (Methanol) equilibrate 3. Equilibrate Sorbent (Acidified Water) condition->equilibrate equilibrate->load wash 5. Wash (Remove Salts & Polar Interferences) load->wash elute 6. Elute (Methanol or ACN) wash->elute collect Collect Eluate elute->collect evap Evaporate & Reconstitute collect->evap inject Inject into LC-MS evap->inject

Caption: General workflow for Solid-Phase Extraction (SPE).

Causality Behind the Method: This method also relies on pH control. The sample is acidified to neutralize the analyte. The SPE sorbent (e.g., a polymeric reversed-phase like Bond Elut Plexa or Oasis HLB) is first conditioned with methanol to activate its non-polar retention mechanism and then equilibrated with acidified water to match the loading conditions.[18] When the acidified sample is loaded, the neutral, moderately non-polar analyte is strongly retained on the sorbent via hydrophobic interactions. A polar wash solution (e.g., acidified water with a small percentage of organic solvent) is then used to remove highly polar interferences like salts without dislodging the analyte. Finally, a strong, non-polar solvent like methanol or acetonitrile is used to disrupt the hydrophobic interactions and elute the purified analyte.[18][20]

Step-by-Step Protocol (Using a Polymeric Reversed-Phase Cartridge, e.g., 30 mg/1 mL):

  • Sample Pre-treatment: In a separate tube, mix 200 µL of plasma with 10 µL of IS and 200 µL of 2% formic acid in water. Vortex. This step dilutes the sample, reduces viscosity, and ensures the analyte is in its neutral form.

  • Conditioning: Place the SPE cartridges on a vacuum manifold. Pass 1 mL of methanol through each cartridge. Do not let the sorbent bed go dry.

  • Equilibration: Pass 1 mL of water containing 0.1% formic acid through each cartridge. Do not let the sorbent bed go dry.

  • Loading: Load the pre-treated sample onto the cartridge. Apply a slow, steady vacuum to pull the sample through at a rate of ~1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water (containing 0.1% formic acid). This removes salts and other polar interferences.

  • Drying (Optional): Apply high vacuum for 1-2 minutes to dry the sorbent bed, which can improve elution efficiency.

  • Elution: Place clean collection tubes or a 96-well collection plate inside the manifold. Elute the analyte with 1 mL of methanol or acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at ~40°C. Reconstitute in 100 µL of the initial mobile phase.

  • Analysis: Inject the final sample into the LC-MS/MS system.

Method Validation Considerations

Regardless of the chosen technique, the final method must be validated to ensure it is fit for purpose. Key validation parameters, as outlined in industry guidance, include accuracy, precision, selectivity, stability, matrix effect, and recovery.[3][21][22]

  • Recovery: Compares the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample to determine the efficiency of the extraction process.

  • Matrix Effect: Compares the analyte response in a post-extracted spiked sample (from blank matrix) to the response in a pure solution to quantify the degree of ion suppression or enhancement.[3]

Table 3: Representative Acceptance Criteria for a Validated Bioanalytical Method

ParameterAcceptance Criteria
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).[23]
Precision Coefficient of variation (CV) ≤15% (≤20% at LLOQ).[23]
Recovery Should be consistent, precise, and reproducible.
Matrix Effect CV of matrix factor across different lots of matrix should be ≤15%.

LLOQ: Lower Limit of Quantification

Conclusion

The selection and optimization of a sample preparation technique are critical for the successful LC-MS analysis of 2,4-dichloro-5-fluoromandelic acid. For high-throughput screening, Protein Precipitation offers a rapid workflow. For improved data quality and sensitivity, Liquid-Liquid Extraction provides a cleaner sample by removing phospholipids. For regulated bioanalysis requiring the highest degree of accuracy, precision, and sensitivity, Solid-Phase Extraction is the superior choice, delivering the cleanest extracts and highest concentration factors. By understanding the physicochemical properties of the analyte and the principles behind each technique, researchers can develop a robust, reliable, and fit-for-purpose method to generate high-quality bioanalytical data.

References

  • Gundry, R. L., White, M. Y., & Murray, C. I. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research.
  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc.
  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis.
  • AAPS Bioanalytical Focus Group. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
  • Jenkins, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal.
  • Chromatography Forum. (2007). How to develop a lc-ms/ms method for acidic compounds plasma.
  • Bioanalysis Zone. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins.
  • Phenomenex. (n.d.). Protein Precipitation Method.
  • Pucci, V., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Chromatography B, 806(2), 205-213.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose.
  • Agilent Technologies, Inc. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE.
  • A&M Scientific. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
  • IMM Instrument Guides. (n.d.). Sample preparation (MS, LC-MS).
  • Shared Instrumentation Facility. (n.d.). MS Sample Preparation Tips.
  • PubChem. (n.d.). 2,4-Dichloromandelic acid. National Center for Biotechnology Information.
  • ADLM. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research.
  • Ji, Q. C., et al. (2002). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Journal of Chromatography B, 772(1), 115-121.
  • ChemicalBook. (n.d.). 2,4-Dichloro-5-fluorobenzoic acid Property.
  • Georgiev, G. D., et al. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Molecules, 25(11), 2589.
  • Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
  • Jaskolla, T. W., & Karas, M. (2003). In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures. Analytical Chemistry, 75(10), 2415-2422.
  • Diva-portal.org. (2020). Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples.
  • PubChem. (n.d.). 2,4-Difluoromandelic acid. National Center for Biotechnology Information.
  • 2012 Book Archive. (n.d.). Appendix C: Dissociation Constants and pKa Values for Acids at 25°C.
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values.

Sources

Application

Application Notes and Protocols for the Incorporation of 2,4-Dichloro-5-fluoromandelic Acid in Fluorine-Based Drug Design

Introduction: The Strategic Advantage of Fluorine in Modern Drug Discovery The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of all new s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Fluorine in Modern Drug Discovery

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] This is not a matter of coincidence but a testament to the profound and predictable influence of fluorine on a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of molecular properties to overcome common challenges in drug development.[1][2] Judicious fluorination can enhance metabolic stability by blocking sites of enzymatic degradation, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to improve membrane permeability and overall bioavailability.[1][4][5]

This guide focuses on a specific and highly functionalized building block: 2,4-dichloro-5-fluoromandelic acid. The presence of multiple halogens on the phenyl ring offers a unique combination of electronic and steric properties. The dichloro substitution pattern significantly alters the electronic nature of the aromatic ring, which can influence pKa and interactions with biological targets. The fluorine atom further enhances these electronic effects and can serve as a metabolic blocking point. Mandelic acid derivatives, as chiral α-hydroxy acids, are valuable intermediates in the synthesis of a wide range of pharmaceuticals, including anticancer and anti-inflammatory agents.[6] This document provides a comprehensive overview of the rationale for using 2,4-dichloro-5-fluoromandelic acid, a detailed (proposed) synthetic protocol, and its application in a typical drug discovery workflow.

The Rationale for Incorporating the 2,4-Dichloro-5-fluorophenyl Moiety

The strategic placement of two chlorine atoms and one fluorine atom on the phenyl ring of mandelic acid provides a unique set of properties that can be leveraged in drug design.

  • Modulation of Physicochemical Properties: The highly electronegative halogen atoms can significantly impact the acidity of the carboxylic acid and the hydroxyl group, which in turn influences the molecule's ionization state at physiological pH.[2] This can affect solubility, permeability, and protein binding. The overall lipophilicity of a drug candidate can also be fine-tuned by the introduction of this substituted phenyl group.[7]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage.[8] Placing a fluorine atom at a metabolically labile position on the aromatic ring can prevent oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[5]

  • Increased Binding Affinity: The electron-withdrawing nature of the halogens creates a dipole moment that can lead to favorable interactions with electron-deficient pockets in a target protein.[4][5] Furthermore, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, enhancing the overall binding affinity and selectivity of the drug candidate.[4]

  • Versatile Synthetic Handle: The mandelic acid scaffold provides two key functional groups—the carboxylic acid and the hydroxyl group—that can be readily modified.[6] The carboxylic acid is ideal for forming amide bonds, a common linkage in many pharmaceuticals. The hydroxyl group can be a site for further functionalization or can participate in hydrogen bonding with the target receptor.

Quantitative Impact of Halogenation on Drug Properties

The introduction of halogens can predictably alter key drug-like properties. The following table provides representative data on how halogenation can influence lipophilicity (LogP), a critical parameter for cell permeability and overall pharmacokinetics.

Parent CompoundHalogenated AnalogChange in LogPRationale for Change
Mandelic Acid4-Chloromandelic Acid+0.76Increased lipophilicity due to the addition of a chlorine atom.
Mandelic Acid4-Fluoromandelic Acid+0.33The smaller fluorine atom has a less pronounced effect on lipophilicity compared to chlorine.
Benzene1,3-Dichlorobenzene+1.47Multiple halogen substitutions significantly increase lipophilicity.

Note: LogP values are estimated and serve for comparative purposes.

Proposed Synthesis of 2,4-Dichloro-5-fluoromandelic Acid

Synthetic Workflow Diagram

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Hydrolysis A 2,4-Dichloro-5-fluorobenzaldehyde B 2,4-Dichloro-5-fluorobenzaldehyde Cyanohydrin A->B  NaCN, H₂O/DCM, Phase Transfer Catalyst   C 2,4-Dichloro-5-fluoromandelic Acid B->C  Concentrated HCl, Heat  

Caption: Proposed two-step synthesis of 2,4-dichloro-5-fluoromandelic acid.

Detailed Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoromandelic Acid

Materials:

ReagentMolar Mass ( g/mol )Proposed QuantityMoles
2,4-Dichloro-5-fluorobenzaldehyde195.0010.0 g0.051
Sodium Cyanide (NaCN)49.013.0 g0.061
Tetrabutylammonium bromide (TBAB)322.370.8 g0.0025
Dichloromethane (DCM)84.93100 mL-
Concentrated Hydrochloric Acid (HCl)36.4650 mL-
Diethyl Ether74.12As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Safety Precautions:

  • Sodium cyanide is highly toxic. This reaction must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.

  • Concentrated hydrochloric acid is corrosive. Handle with care and wear appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.

Step 1: Synthesis of 2,4-Dichloro-5-fluorobenzaldehyde Cyanohydrin

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.051 mol) of 2,4-dichloro-5-fluorobenzaldehyde and 0.8 g (0.0025 mol) of tetrabutylammonium bromide in 100 mL of dichloromethane.

  • In a separate beaker, carefully dissolve 3.0 g (0.061 mol) of sodium cyanide in 30 mL of deionized water. Caution: Highly toxic.

  • Cool the dichloromethane solution to 0 °C in an ice bath.

  • Slowly add the aqueous sodium cyanide solution to the stirred dichloromethane solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude cyanohydrin as an oil. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis to 2,4-Dichloro-5-fluoromandelic Acid

  • Transfer the crude cyanohydrin to a 250 mL round-bottom flask.

  • Add 50 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the evolution of ammonia gas as an indicator of reaction progress.

  • Cool the reaction mixture to room temperature. A precipitate of the mandelic acid may form.

  • Pour the cooled mixture into 100 mL of ice-cold water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-fluoromandelic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the pure product as a white solid.

Application Protocol: Incorporation into a Peptide-like Scaffold

This protocol details the use of 2,4-dichloro-5-fluoromandelic acid as a building block in the synthesis of a novel chemical entity through amide bond formation, a common transformation in drug discovery.

Workflow for Amide Coupling

G A 2,4-Dichloro-5-fluoromandelic Acid E Amide Product A->E  Carboxylic Acid   B Primary or Secondary Amine (R-NH₂ or R₂NH) B->E  Amine   C Coupling Reagents (e.g., HATU, HOBt) C->E D Base (e.g., DIPEA) D->E F Purification (e.g., Chromatography) E->F  Crude Product  

Caption: General workflow for the amide coupling of 2,4-dichloro-5-fluoromandelic acid.

Detailed Experimental Protocol: Amide Coupling

Materials:

ReagentMolar Mass ( g/mol )Proposed QuantityMoles
2,4-Dichloro-5-fluoromandelic Acid241.02241 mg1.0 mmol
Benzylamine (example amine)107.15107 mg1.0 mmol
HATU (Coupling Reagent)380.23418 mg1.1 mmol
DIPEA (Base)129.24348 µL2.0 mmol
N,N-Dimethylformamide (DMF)73.095 mL-
Ethyl Acetate88.11As needed-
1M HCl (aq)36.46As needed-
Saturated NaHCO₃ (aq)84.01As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a stirred solution of 2,4-dichloro-5-fluoromandelic acid (241 mg, 1.0 mmol) in 5 mL of anhydrous DMF, add HATU (418 mg, 1.1 mmol) and DIPEA (348 µL, 2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Add benzylamine (107 mg, 1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with 50 mL of ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide product.

Conclusion

2,4-Dichloro-5-fluoromandelic acid represents a valuable and highly functionalized building block for modern drug discovery. The strategic combination of dichloro and fluoro substituents on the phenyl ring offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. The proposed synthetic and application protocols provide a solid foundation for researchers to incorporate this promising intermediate into their drug design and development programs, paving the way for the discovery of novel therapeutics with enhanced efficacy and safety profiles.

References

  • Apollo Scientific. (2026, January 19).
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
  • Banerjee, A., & Mitra, A. K. (2026, January 5). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Advances.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • A series of substituted mandelic acids were prepared and subjected to enzymatic resolution utilizing Lipase PS 'Amano'. (2026, February 5). Request PDF.
  • Kirk, K. L. (2008). Fluorine in medicinal chemistry. Journal of fluorine chemistry, 129(10), 879-885.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Altman, R. A. (n.d.).
  • BenchChem. (2025).
  • EurekAlert!. (2025, February 21).
  • EvitaChem. (n.d.). Buy 2,5-Dichloro-3-fluoromandelic acid (EVT-1698578).
  • National University of Singapore. (2025, February 21).
  • Scripps Research. (2025, December 16).
  • U.S. Patent No. US7022876B2. (2006). Preparation of mandelic acid derivatives.
  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506.
  • Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., Aceña, J. L., ... & Liu, H. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical reviews, 116(2), 422-518.
  • Inoue, M., Sumii, Y., & Furuya, T. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS omega, 5(21), 11951-11966.
  • Berger, R., Ralko, A., & Welch, J. T. (2013). The role of fluorine in medicinal chemistry. Current topics in medicinal chemistry, 13(12), 1378-1393.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
  • Ni, C., & Hu, J. (2014). The unique role of fluorine in C–H functionalization. Chemistry–A European Journal, 20(27), 8284-8294.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Pankiewicz, K. W. (2000). Fluorinated nucleosides.
  • Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.
  • Volochnyuk, D. M., & Grygorenko, O. O. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry–A European Journal, 28(19), e202200331.

Sources

Method

Application Note: Scale-Up Batch Synthesis of 2,4-Dichloro-5-fluoromandelic Acid

Introduction and Strategic Rationale 2,4-Dichloro-5-fluoromandelic acid is a highly specialized halogenated aromatic alpha-hydroxy acid. Compounds bearing the 2,4-dichloro-5-fluoro motif are critical intermediates in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

2,4-Dichloro-5-fluoromandelic acid is a highly specialized halogenated aromatic alpha-hydroxy acid. Compounds bearing the 2,4-dichloro-5-fluoro motif are critical intermediates in the synthesis of advanced active pharmaceutical ingredients (APIs), including highly selective LRRK2 inhibitors investigated for neurodegenerative diseases[1] and various targeted antibacterial agents[2].

When scaling up the synthesis of mandelic acid derivatives from their corresponding benzaldehydes, the primary challenges are thermal control, the mitigation of hydrogen cyanide (HCN) gas exposure, and the prevention of side reactions during nitrile hydrolysis. This application note details a field-proven, two-stage scale-up protocol that leverages a sodium bisulfite adduct intermediate to ensure safe, high-yielding cyanohydrin formation, followed by a highly controlled acidic hydrolysis[3].

Mechanistic Pathway and Causality

The synthesis relies on the classic Strecker-type cyanohydrin formation followed by nitrile hydrolysis, but with specific modifications tailored to the electron-deficient 2,4-dichloro-5-fluorobenzaldehyde.

G A 2,4-Dichloro-5-fluorobenzaldehyde B Bisulfite Adduct (Water Soluble) A->B NaHSO3 (aq) 10-15 °C C 2,4-Dichloro-5-fluoromandelonitrile (Organic Phase) B->C NaCN (aq) Biphasic MTBE D 2,4-Dichloro-5-fluoromandelic acid (Crystallized) C->D Conc. HCl 80-90 °C, 6 h

Reaction pathway for 2,4-dichloro-5-fluoromandelic acid.
Causality Behind Experimental Choices:
  • The Bisulfite Adduct Strategy: Directly reacting the aldehyde with HCN gas or acidified NaCN is hazardous at scale and often leads to incomplete conversion due to the equilibrium nature of cyanohydrin formation. By first reacting the aldehyde with sodium bisulfite ( NaHSO3​ ), we form a water-soluble, highly reactive sulfonate adduct. When aqueous NaCN is introduced, the cyanide ion rapidly displaces the sulfite. This drives the equilibrium forward without requiring the handling of free HCN liquid or gas[3].

  • Biphasic Solvent System (MTBE/Water): Methyl tert-butyl ether (MTBE) is utilized during the cyanide addition. As the highly lipophilic 2,4-dichloro-5-fluoromandelonitrile forms, it immediately partitions into the MTBE layer. This constant removal of the product from the aqueous phase prevents the reverse reaction (cyanohydrin decomposition) and protects the intermediate from premature, uncontrolled hydrolysis.

  • Acidic vs. Basic Hydrolysis: Nitriles can be hydrolyzed using either strong acids or strong bases. For this specific substrate, acidic hydrolysis (using concentrated HCl) is strictly required. The aromatic ring contains a fluorine atom activated by two electron-withdrawing chlorine atoms. If basic hydrolysis ( NaOH / KOH ) were employed, the hydroxide ions would likely initiate a Nucleophilic Aromatic Substitution ( SN​Ar ) side reaction, displacing the fluorine atom and destroying the target molecule's integrity. HCl safely hydrolyzes the nitrile to the carboxylic acid via an amide intermediate without affecting the halogenated ring.

Quantitative Scale-Up Data

The following table summarizes the self-validating data collected across three distinct scale-up batches using this protocol. In-Process Control (IPC) via HPLC ensures that Phase 1 is not terminated until aldehyde consumption is >99.0%.

Batch ScaleAldehyde Input (g)Cyanohydrin Yield (%)Final Acid Yield (%)HPLC Purity (Area %)
Pilot A10096.588.299.1
Pilot B50097.089.599.4
Scale-Up C100096.890.199.6

Step-by-Step Experimental Protocol (1 kg Scale)

Caution: This protocol involves sodium cyanide and concentrated hydrochloric acid. It must be conducted in a professional pilot plant or walk-in fume hood equipped with a caustic scrubber system to neutralize any trace HCN emissions.

Phase 1: Synthesis of 2,4-Dichloro-5-fluoromandelonitrile
  • Reactor Preparation: Equip a 10 L jacketed glass reactor with a mechanical overhead stirrer, an internal temperature probe, a dropping funnel, and a nitrogen inlet. Connect the reactor vent to a 10% NaOH scrubber.

  • Bisulfite Addition: Charge the reactor with 1.00 kg (5.18 mol) of 2,4-dichloro-5-fluorobenzaldehyde[2] and 2.5 L of MTBE. Initiate stirring at 250 RPM.

  • Adduct Formation: Cool the jacket to 10 °C. Slowly add 1.6 L of a saturated aqueous sodium bisulfite solution ( ≈40% w/v ) over 30 minutes. A thick white emulsion will form as the bisulfite adduct is generated. Stir for 1 hour at 10-15 °C.

  • Cyanide Displacement: Dissolve 280 g (5.71 mol, 1.1 eq) of Sodium Cyanide ( NaCN ) in 800 mL of deionized water. Place this in the dropping funnel.

  • Controlled Addition: Add the NaCN solution dropwise over 90 minutes. Critical IPC: Maintain the internal temperature strictly between 10 °C and 15 °C. The reaction is exothermic. As the displacement occurs, the thick emulsion will clarify into two distinct liquid phases.

  • Phase Separation: Stir for an additional 2 hours at 15 °C. Halt stirring and allow the phases to separate for 30 minutes. Drain the lower aqueous layer directly into a designated cyanide waste drum containing excess sodium hypochlorite (bleach) to destroy residual cyanides.

  • Organic Wash: Wash the MTBE layer with 1 L of brine. Separate the phases. Transfer the MTBE layer (containing the cyanohydrin) to a rotary evaporator and concentrate under reduced pressure (300 mbar, 40 °C) to yield a pale yellow oil. Proceed immediately to Phase 2 to prevent degradation.

Phase 2: Acidic Hydrolysis to Mandelic Acid
  • Hydrolysis Setup: Transfer the crude cyanohydrin oil to a clean 5 L reactor equipped with a reflux condenser and a caustic scrubber connection.

  • Acid Addition: Slowly charge the reactor with 2.5 L of concentrated Hydrochloric Acid (37% HCl ). Note: Initial addition will cause foaming as residual MTBE volatilizes and initial hydrolysis begins.

  • Thermal Activation: Heat the jacket to 85 °C. The mixture will initially be heterogeneous but will become a homogeneous dark solution as the nitrile converts to the intermediate amide, and finally to the carboxylic acid.

  • Reflux: Maintain the internal temperature at 80-90 °C for 6 hours. IPC: Sample the mixture, quench into water/acetonitrile, and analyze via HPLC. Proceed to cooling only when the cyanohydrin and intermediate amide peaks are <1.0%.

Phase 3: Isolation and Purification
  • Crystallization: Gradually cool the reactor jacket from 85 °C to 5 °C over 4 hours. The high polarity of the aqueous HCl forces the relatively non-polar 2,4-dichloro-5-fluoromandelic acid to crystallize aggressively.

  • Filtration: Filter the thick slurry through a chemically resistant Büchner funnel or centrifuge.

  • Washing: Wash the filter cake with 3 x 500 mL of ice-cold deionized water to remove residual HCl and ammonium chloride ( NH4​Cl , the byproduct of nitrile hydrolysis).

  • Drying: Dry the white to off-white crystalline solid in a vacuum oven at 50 °C and 50 mbar for 24 hours until constant weight is achieved.

  • Yield: Expected yield is approximately 1.11 kg (90.1% of theoretical) of 2,4-dichloro-5-fluoromandelic acid with an HPLC purity of >99.5%.

References

Sources

Application

Application Notes &amp; Protocols: Esterification Strategies for 2,4-Dichloro-5-Fluoromandelic Acid Derivatives

Introduction 2,4-Dichloro-5-fluoromandelic acid and its ester derivatives are pivotal intermediates in the synthesis of complex pharmaceuticals and agrochemicals. The presence of a chiral alpha-hydroxy acid moiety combin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,4-Dichloro-5-fluoromandelic acid and its ester derivatives are pivotal intermediates in the synthesis of complex pharmaceuticals and agrochemicals. The presence of a chiral alpha-hydroxy acid moiety combined with a heavily substituted aromatic ring presents unique challenges for chemical transformation. The selection of an appropriate esterification method is critical to ensure high yields, prevent side reactions such as dehydration or racemization, and maintain the integrity of other functional groups.

This guide provides an in-depth analysis of several field-proven esterification methodologies applicable to this specific substrate class. It is designed for researchers, chemists, and process development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and strategic considerations behind each choice. Our focus is on providing robust, reproducible, and scalable solutions for the synthesis of these valuable chemical entities.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a foundational, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] While it is one of the most direct methods, its success with sensitive substrates like 2,4-dichloro-5-fluoromandelic acid hinges on careful control of reaction conditions to mitigate potential side reactions.

Principle and Mechanistic Insight

The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which enhances the electrophilicity of the carbonyl carbon.[2][3] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[3]

A key feature of this reaction is its equilibrium nature.[3] To achieve high conversion, the equilibrium must be shifted towards the products. This is typically accomplished by using the alcohol in large excess (often as the solvent) or by actively removing the water byproduct through methods like Dean-Stark distillation.[1][4]

Applicability and Limitations
  • Advantages: This method is cost-effective, utilizes readily available reagents, and is simple to perform.[1]

  • Limitations: The requisite strong acidic conditions and often elevated temperatures can be incompatible with acid-sensitive functional groups.[5] For α-hydroxy acids like the target molecule, there is a risk of dehydration to form an unsaturated byproduct or racemization at the chiral center. Tertiary alcohols are generally unsuitable as they are prone to elimination.[1]

Experimental Protocol: Synthesis of Ethyl 2,4-dichloro-5-fluoromandelate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloro-5-fluoromandelic acid (1.0 eq).

  • Reagent Addition: Add absolute ethanol (15-20 eq), which serves as both reactant and solvent.[6]

  • Catalyst Introduction: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.15 eq) or p-toluenesulfonic acid (p-TsA, 0.15 eq).[6]

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until consumption of the starting material is complete (typically 4-8 hours).[6]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (to neutralize the acid catalyst), and finally with brine (50 mL).[7]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ethyl ester.

Workflow Visualization

Fischer_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Mandelic Acid Derivative + Ethanol (Excess) B Add H₂SO₄ or p-TsA (Catalyst) A->B Slowly C Heat to Reflux (4-8h) B->C D Monitor by TLC C->D E Cool & Evaporate Ethanol D->E F Dissolve in EtOAc E->F G Aqueous Wash (H₂O, NaHCO₃, Brine) F->G H Dry, Filter, Concentrate G->H I Purify (Distillation/Chromatography) H->I J J I->J Pure Ester

Caption: Fischer-Speier Esterification Workflow.

Method 2: Steglich Esterification

The Steglich esterification is a powerful and mild method for forming esters, particularly advantageous for substrates that are sensitive to acid or sterically hindered.[5][8] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10]

Principle and Mechanistic Insight

The reaction avoids the harsh conditions of acid catalysis. The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[8] In the absence of a good nucleophile, this intermediate can slowly rearrange to a stable N-acylurea byproduct. However, the highly nucleophilic DMAP catalyst rapidly intercepts the O-acylisourea to form an N-acylpyridinium salt.[11] This "active ester" is a potent acylating agent that cannot undergo intramolecular rearrangement and reacts efficiently with the alcohol to form the desired ester, regenerating the DMAP catalyst.[8][11] The thermodynamic driving force is the formation of the highly stable and insoluble dicyclohexylurea (DCU).

Applicability and Limitations
  • Advantages: The reaction proceeds under mild, neutral conditions at or below room temperature, making it ideal for 2,4-dichloro-5-fluoromandelic acid, preserving its chiral center and acid-labile α-hydroxy group.[5][12] It is effective for a wide range of alcohols, including sterically hindered ones like tert-butanol.[8][13]

  • Limitations: The primary drawback is the formation of the dicyclohexylurea (DCU) byproduct, which, while insoluble in many solvents like dichloromethane, can sometimes complicate purification.[12] Using the water-soluble EDC can simplify work-up, as the corresponding urea byproduct can be removed with an aqueous wash.[14] DCC is a potent allergen and must be handled with care.[12]

Experimental Protocol: Synthesis of tert-Butyl 2,4-dichloro-5-fluoromandelate
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 2,4-dichloro-5-fluoromandelic acid (1.0 eq), tert-butyl alcohol (3.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).[12]

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes, maintaining the temperature at 0°C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-12 hours. The formation of a white precipitate (DCU) will be observed. Monitor the reaction by TLC.

  • Work-up:

    • Filter the reaction mixture through a fritted glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash with 0.5 N HCl (2 x 50 mL), followed by saturated NaHCO₃ solution (2 x 50 mL), and finally brine (50 mL).[12]

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by flash column chromatography on silica gel.

Workflow Visualization

Steglich_Esterification cluster_setup Reaction Setup (Inert Atm.) cluster_reaction Reaction cluster_workup Work-up & Purification A Mandelic Acid Deriv. + Alcohol + DMAP in DCM B Cool to 0°C A->B C Add DCC Solution Dropwise B->C D Stir at RT (3-12h) C->D E Filter to Remove DCU D->E Precipitate Forms F Aqueous Wash (HCl, NaHCO₃, Brine) E->F G Dry, Filter, Concentrate F->G H Column Chromatography G->H I I H->I Pure Ester TMS_Diazomethane cluster_setup Reaction Setup (Fume Hood) cluster_reaction Reaction cluster_workup Work-up & Isolation A Mandelic Acid Deriv. in Toluene/Methanol B Add TMS-CHN₂ Dropwise at RT A->B Gas evolution C Stir 30 min Post-Color Change B->C Yellow color persists D Quench with Acetic Acid C->D E Concentrate in vacuo D->E F Purify if Necessary E->F G G F->G Pure Methyl Ester

Caption: TMS-Diazomethane Methylation Workflow.

Comparative Summary of Methods

FeatureFischer-Speier EsterificationSteglich Esterification(TMS)Diazomethane Methylation
Conditions Acidic (H₂SO₄, p-TsA), RefluxNeutral, Mild (0°C to RT)Neutral, Mild (RT)
Key Reagents Strong Acid CatalystDCC/EDC, DMAPTMS-CHN₂
Substrate Scope Good for primary/secondary alcohols; not for acid-labile substrates. [1]Excellent for acid-sensitive, sterically hindered substrates. [5]Specific for methyl esters; tolerates most functional groups. [9]
Advantages Low cost, simple setup, scalable. [1]High yields, mild conditions, preserves stereochemistry. [12][13]Extremely fast, clean, high-yielding, simple work-up. [15]
Disadvantages Harsh conditions, risk of side reactions (dehydration, racemization), equilibrium limited. [5]Reagent cost, DCU byproduct removal, DCC is an allergen. [12]Limited to methyl esters, reagent toxicity and cost. [9][15]
Typical Yield 80-90% (for simple cases) [6]70-98% [11]>95% (often quantitative) [15]

References

  • Organic Chemistry Portal. (n.d.). Acid to Ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Zhang, L., et al. (2021). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Advances. Retrieved from [Link]

  • Jessiman, A. S., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]

  • Machado, A. C. S., et al. (2014). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. ResearchGate. Retrieved from [Link]

  • Presser, A., & Hufner, A. (2004). Methylation of some highly sterically hindered alcohols. ResearchGate. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1988). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Retrieved from [Link]

  • Khan, I., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. Retrieved from [Link]

  • Ghodile, P. M., et al. (2023). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Research Trend. Retrieved from [Link]

  • Chemat, F., & Esveld, E. (2001). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Varghese, V., et al. (2006). New Synthetic Technology for the Synthesis of Hindered α-Diazoketones via Acyl Mesylates. Baran Laboratory, Scripps Research. Retrieved from [Link]

  • Ciriminna, R., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI. Retrieved from [Link]

  • Ashenhurst, J. (2024). Diazomethane (CH₂N₂). Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. ResearchGate. Retrieved from [Link]

  • Zhang, Z., et al. (2017). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]

  • Lévesque, F., & Seeberger, P. H. (2017). Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines. ACS Publications. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Reddit. (2022). DCC/DMAP coupling reaction selection?. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Google Patents. (1986). EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
  • Google Patents. (2012). WO2010058421A3 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
  • Chen, J., et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. Retrieved from [Link]

  • Zhang, X., et al. (2022). Nickel-catalyzed esterification of mandelic acids with alcohols. Arabian Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PMC. Retrieved from [Link]

  • Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. Retrieved from [Link]

  • Sakharov, A.M., et al. (2017). 2,5-Furandicarboxylic acid fluoro-containing esters synthesis. Fluorine notes - P&M Invest. Retrieved from [Link]

  • Nocentini, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS. Retrieved from [Link]

  • Google Patents. (2012). CN101941905B - Method for producing ester of 2, 4-dichlorphenoxyacetic acid.
  • Khan, I., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs. Frontiers. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 2,4-dichloro-5-fluoromandelic acid synthesis

Welcome to the Process Optimization Support Center for the synthesis of 2,4-dichloro-5-fluoromandelic acid. This portal is designed for research scientists and process chemists seeking to troubleshoot yield bottlenecks,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center for the synthesis of 2,4-dichloro-5-fluoromandelic acid. This portal is designed for research scientists and process chemists seeking to troubleshoot yield bottlenecks, understand mechanistic causality, and implement scalable, self-validating protocols.

Process Flow Visualization

SynthesisRoutes A 2,4-Dichloro-5-fluorobenzaldehyde B NaCN, NaHSO3 (Cyanohydrin Formation) A->B C 2,4-Dichloro-5-fluoro mandelonitrile B->C D 12M HCl, Heat (Acid Hydrolysis) C->D E 2,4-Dichloro-5-fluoro mandelic acid D->E F 2,4-Dichloro-5-fluorobenzene G Glyoxylic Acid, H+ (Electrophilic Aromatic Sub) F->G H Deactivated Ring (Low Yield <10%) G->H H->E Not Recommended

Synthetic pathways to 2,4-dichloro-5-fluoromandelic acid highlighting the cyanohydrin route.

Troubleshooting Guides & FAQs

Q1: My cyanohydrin formation from 2,4-dichloro-5-fluorobenzaldehyde is stalling at 60% conversion. How can I drive this to completion? Causality & Solution: The addition of cyanide to benzaldehydes is a reversible equilibrium[1]. While the electron-withdrawing nature of the dichloro-fluoro substitutions increases the electrophilicity of the carbonyl carbon (favoring the forward reaction), the equilibrium can still be unfavorable if the local concentration of free cyanide is low or if the pH fluctuates. Self-Validating Protocol: Do not add NaCN directly to the aldehyde. Instead, pre-form the bisulfite adduct using saturated aqueous NaHSO3​ [1]. This intermediate is highly water-soluble. Slowly adding NaCN to this adduct allows the thermodynamically driven displacement of sulfite by cyanide. You can validate this step via TLC: the highly polar bisulfite adduct spot will completely disappear, replaced by the less polar cyanohydrin, confirming 100% conversion.

Q2: During the acid hydrolysis of the mandelonitrile intermediate, I am isolating a large amount of a neutral byproduct, and the yield of the final acid is poor. What is happening? Causality & Solution: The hydrolysis of a nitrile proceeds sequentially through an amide intermediate before forming the carboxylic acid. The ortho-chloro substituent (at the 2-position of your ring) creates severe steric hindrance around the reaction center, significantly raising the activation energy required for the hydration of the amide to the carboxylic acid[2]. If the acid concentration is too low or the temperature is insufficient, the reaction stalls at the 2,4-dichloro-5-fluoromandelamide stage. Self-Validating Protocol: Ensure you are using concentrated HCl (12 M) and heating the reaction to a vigorous reflux for at least 6–8 hours[3]. To self-validate, check the pH of your isolated product mixture; the presence of unreacted amide will show up as a distinct, neutral, UV-active spot on TLC that does not shift with pH adjustments, whereas the desired mandelic acid will shift to the aqueous layer upon basification with NaHCO3​ .

Q3: I attempted the one-pot condensation of 2,4-dichloro-5-fluorobenzene with glyoxylic acid to save a step, but my yields are abysmal (<5%). Is this route viable? Causality & Solution: No, this route is fundamentally flawed for this specific substrate. The glyoxylic acid condensation relies on an electrophilic aromatic substitution mechanism[4]. While this works exceptionally well for electron-rich aromatics (like phenols or methoxybenzenes)[5], the 2,4-dichloro-5-fluorobenzene ring is severely deactivated by the highly electronegative halogens. The transition state energy for the electrophilic attack is too high, leading to negligible yields. You must use the benzaldehyde precursor via the cyanohydrin route.

Q4: How can I achieve high enantiomeric excess (ee) for the (R)-enantiomer of this compound? Causality & Solution: Chemical cyanohydrin formation yields a racemic mixture. To achieve high ee, a chemoenzymatic Dynamic Kinetic Resolution (DKR) is required[6]. By using a stereoselective nitrilase (e.g., from Burkholderia cenocepacia), the (R)-enantiomer of the cyanohydrin is selectively hydrolyzed to the (R)-acid[7]. Because cyanohydrin formation is reversible at slightly basic or neutral pH, the unreacted (S)-cyanohydrin continuously racemizes back to the aldehyde and HCN, which then re-forms the racemic cyanohydrin. This dynamic equilibrium allows for up to a 100% theoretical yield of the (R)-acid[8][9].

Quantitative Data Presentation

Table 1: Comparison of Hydrolysis Conditions for 2,4-Dichloro-5-fluoromandelonitrile

Hydrolysis MethodReagents / CatalystTemp (°C)Time (h)Expected YieldPrimary Impurity / Issue
Dilute Acid 6M HCl8012< 30%Stalls at the amide intermediate due to steric hindrance[2].
Concentrated Acid 12M HCl100 (Reflux)870 - 75%Minor degradation of the aromatic ring; requires extraction[3].
Basic Hydrolysis 20% NaOH100 (Reflux)12< 20%Base-catalyzed retro-cyanohydrin reaction (reverts to aldehyde).
Biocatalytic (DKR) Nitrilase (B. cenocepacia)22 - 3048> 85%Requires strict pH and temperature control to prevent enzyme denaturation[7].

Standard Operating Procedure: Optimized Cyanohydrin Route

Phase 1: Bisulfite Adduct Formation

  • Equip a 1 L jacketed reactor with an overhead stirrer and a temperature probe.

  • Charge the reactor with 2,4-dichloro-5-fluorobenzaldehyde (1.0 eq) and a saturated aqueous solution of NaHSO3​ (1.2 eq)[7].

  • Stir vigorously at 20°C for 30 minutes. The formation of a thick white slurry indicates the successful generation of the water-soluble bisulfite adduct.

Phase 2: Cyanohydrin Generation

  • Cool the reactor to 0–5°C using a chiller.

  • Prepare a solution of NaCN (1.1 eq) in deionized water. Safety Note: Perform strictly in a highly ventilated fume hood.

  • Add the NaCN solution dropwise to the bisulfite adduct slurry over 45 minutes, maintaining the internal temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours. The organic layer that separates is the crude 2,4-dichloro-5-fluoromandelonitrile[1]. Extract with ethyl acetate, dry over MgSO4​ , and concentrate under reduced pressure.

Phase 3: Acidic Hydrolysis

  • Transfer the crude cyanohydrin to a round-bottom flask equipped with a reflux condenser.

  • Add concentrated 12M HCl (10 volumes relative to cyanohydrin mass)[3].

  • Heat the mixture to 100°C (reflux) for 8 hours. The reaction will initially form a suspension of the amide before slowly dissolving as the carboxylic acid forms.

Phase 4: Isolation and Purification

  • Cool the reaction mixture to 0°C. The crude 2,4-dichloro-5-fluoromandelic acid will precipitate.

  • Filter the solid and wash with ice-cold water to remove residual HCl and ammonium chloride byproduct[1].

  • Recrystallize the solid from a mixture of toluene/ethyl acetate to yield the pure product. Validate purity via HPLC and structure via 1H -NMR (look for the characteristic benzylic CH singlet around 5.3 ppm).

References

  • A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin . Journal of the Brazilian Chemical Society. 3

  • High Selectivity in the Oxidation of Mandelic Acid Derivatives and in O-Methylation of Protocatechualdehyde . ResearchGate. 4

  • Imidazolium and Pyridinium Ionic Liquids from Mandelic Acid Derivatives: Synthesis . ACS Sustainable Chemistry & Engineering. 5

  • US7022876B2 - Preparation of mandelic acid derivatives . Google Patents. 2

  • Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid . ACS Publications. 7

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties . PMC. 6

  • Mandelic Acid - Organic Syntheses Procedure . Organic Syntheses. 1

  • A Dual Ni/Photoredox Cross-Coupling Approach toward Mandelic Acids . ACS Publications. 8

  • Synthesis of (R)-mandelic acid amide by recombinant E. coli strains expressing a (R)-specific oxynitrilase . PMC. 9

Sources

Optimization

troubleshooting impurities in 2,4-dichloro-5-fluoromandelic acid crystallization

Welcome to the Technical Support Center for the isolation and purification of 2,4-dichloro-5-fluoromandelic acid (2,4-DC-5-FMA). As a critical α -hydroxy acid building block and Active Pharmaceutical Ingredient (API) int...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2,4-dichloro-5-fluoromandelic acid (2,4-DC-5-FMA). As a critical α -hydroxy acid building block and Active Pharmaceutical Ingredient (API) intermediate, its downstream utility is strictly dictated by its chemical and enantiomeric purity.

Synthesized primarily via the cyanohydrin route from 2,4-dichloro-5-fluorobenzaldehyde[1], the crude product is highly susceptible to specific impurity profiles, including unreacted starting materials, oxidation byproducts, and dimerization artifacts. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure robust crystallization and chiral resolution.

Mechanistic Workflow: Crystallization & Impurity Rejection

To effectively troubleshoot, we must first map the thermodynamic pathway of the crystallization process. The workflow below illustrates the critical control points where specific impurities are rejected.

G Crude Crude 2,4-DC-5-FMA (Contains Aldehyde/Benzoic Acid) Dissolution Dissolution in IPA/H2O (T=60°C) Crude->Dissolution Supersat Controlled Cooling (Supersaturation Generation) Dissolution->Supersat Filtration of Insolubles Nucleation Seeded Nucleation (Avoids Oiling Out) Supersat->Nucleation Metastable Zone Growth Thermodynamic Crystal Growth (Rejects Dimer Impurities) Nucleation->Growth -0.1°C/min ramp Pure Pure Crystalline Product (ee > 99%, Purity > 99.5%) Growth->Pure Filtration & Cold Wash

Caption: Mechanistic workflow for the controlled crystallization of 2,4-dichloro-5-fluoromandelic acid.

FAQ & Troubleshooting Guide

Q1: My crystallization is "oiling out" (forming a second liquid phase) instead of forming solid crystals. How do I force nucleation? Causality: Oiling out (Liquid-Liquid Phase Separation, or LLPS) occurs when the supersaturation trajectory crosses the binodal curve before reaching the solid-liquid solubility curve[2]. Mandelic acid derivatives are highly prone to this due to their strong hydrogen-bonding networks, which form stable, supersaturated amorphous aggregates in solution[3]. Solution: You must bypass the binodal curve by controlling the supersaturation generation rate.

  • Reduce the cooling ramp: Do not crash-cool. Use a linear cooling profile of -0.1°C to -0.2°C/min.

  • Implement Seeding: Introduce 1-2 wt% of pure crystalline 2,4-DC-5-FMA seed at the upper limit of the metastable zone (typically 5-10°C below the saturation temperature). This provides an immediate surface for lattice integration, bypassing the high activation energy required for primary nucleation.

Q2: I am seeing a persistent 2,4-dichloro-5-fluorobenzoic acid impurity co-crystallizing with my product. Why is this happening and how do I remove it? Causality: The starting material, 2,4-dichloro-5-fluorobenzaldehyde, is easily oxidized in air to its corresponding benzoic acid[4]. Because this impurity shares the exact halogenated aromatic core as your product, it easily co-crystallizes in non-polar or moderately polar aprotic solvents (like toluene or ethyl acetate) due to lattice mimicry. Solution: Switch your crystallization solvent to a polar protic system, such as Isopropyl Alcohol (IPA) and Water. The α -hydroxyl group on mandelic acid drastically alters its solubility profile in water compared to the highly hydrophobic benzoic acid impurity. The benzoic acid will remain dissolved in the mother liquor while the mandelic acid crystallizes.

Q3: My HPLC trace shows a late-eluting "dimer" impurity. Where does this come from? Causality: Mandelic acids possess both a carboxylic acid and a hydroxyl group. Under harsh, hot acidic conditions (such as during the HCl-catalyzed hydrolysis of the cyanohydrin) or during vacuum drying at excessive temperatures, intermolecular esterification occurs, forming a dimer[5]. Solution: Keep drying temperatures strictly below 45°C. To purge existing dimer, perform a recrystallization in a water-rich solvent system at 60°C; the thermodynamic equilibrium in water favors the hydrolysis of the ester bond back to the monomeric α -hydroxy acid[5].

Q4: During the chiral resolution of racemic 2,4-DC-5-FMA using (R)-1-phenylethylamine, my enantiomeric excess (ee) is stalled at 85%. How do I improve optical purity? Causality: Poor enantiomeric excess is driven by the overlapping solubility curves of the two diastereomeric salts (the (R,R)-salt and the (S,R)-salt). If the supersaturation is too high, kinetic co-precipitation of the undesired diastereomer occurs[6]. Solution: Optimize the resolving agent stoichiometry. Instead of a 1:1 molar ratio, use a 0.5 to 0.75 molar equivalent of (R)-1-phenylethylamine ("Dutch Resolution" principles)[7]. This ensures that only the least soluble diastereomeric salt precipitates, leaving the other enantiomer completely unbound and highly soluble in the mother liquor.

Data Presentation: Solubility and Impurity Rejection Matrix

To aid in solvent selection, the following table summarizes the solubility behavior and impurity rejection capabilities of standard solvent systems used for 2,4-DC-5-FMA.

Solvent System2,4-DC-5-FMA Solubility (20°C)2,4-DC-5-FMA Solubility (60°C)Benzoic Acid Impurity RejectionDimer Impurity RejectionOiling Out Risk
Toluene Low (<5 mg/mL)Moderate (40 mg/mL)Poor (Co-crystallizes)ModerateHigh
Ethyl Acetate High (>100 mg/mL)Very High (>300 mg/mL)ModeratePoorVery High
IPA / Water (1:2) Moderate (15 mg/mL)High (120 mg/mL)Excellent Excellent (Hydrolyzes)Low (If seeded)
Acetonitrile Moderate (30 mg/mL)High (150 mg/mL)GoodModerateModerate

Experimental Protocols (Self-Validating Systems)

Protocol 1: Anti-Solvent Crystallization with Seeding (Monomer Isolation)

This protocol is designed with built-in validation checks to prevent oiling out and purge benzoic acid/dimer impurities.

  • Dissolution: Suspend 10.0 g of crude 2,4-DC-5-FMA in 30 mL of Isopropyl Alcohol (IPA) in a jacketed reactor. Heat to 60°C with 250 rpm stirring.

    • Validation Check: The solution must become completely transparent. If particulate matter remains, filter hot through a 0.45 μ m PTFE membrane.

  • Anti-Solvent Addition: Slowly dose in 60 mL of deionized water over 30 minutes while maintaining the temperature at 60°C.

    • Validation Check: The solution should remain clear. If the solution turns milky/turbid at 60°C, you have crossed the binodal curve prematurely. Add 5 mL of IPA until clarity is restored.

  • Cooling & Seeding: Cool the reactor to 48°C at a rate of -0.2°C/min. At exactly 48°C, add 100 mg of pure 2,4-DC-5-FMA seed crystals.

    • Validation Check: Hold the temperature at 48°C for 30 minutes. The seed crystals must persist and the suspension should slowly become opaque. If the seeds dissolve, the system is not supersaturated; cool to 45°C and re-seed.

  • Growth & Isolation: Once the seed bed is established, resume cooling at -0.1°C/min down to 5°C. Hold at 5°C for 2 hours. Filter the slurry and wash the cake with 15 mL of ice-cold IPA/Water (1:4).

  • Drying: Dry under vacuum (50 mbar) at 40°C for 12 hours. (Do not exceed 45°C to prevent dimer formation).

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

For isolating the (S)-enantiomer of 2,4-DC-5-FMA using (R)-1-phenylethylamine.

  • Salt Formation: Dissolve 10.0 g (41.8 mmol) of racemic 2,4-DC-5-FMA in 80 mL of Ethanol/Water (9:1 v/v) at 70°C.

  • Resolving Agent Addition: Add 3.04 g (25.1 mmol, 0.60 equivalents) of (R)-1-phenylethylamine dropwise over 15 minutes.

    • Causality Note: Using 0.60 eq ensures thermodynamic competition, forcing only the most stable (S-acid/R-amine) diastereomeric salt to precipitate[6].

  • Thermodynamic Equilibration: Allow the solution to cool naturally to room temperature over 4 hours, stirring at 150 rpm.

    • Validation Check: A thick, highly crystalline white precipitate should form. If the precipitate is gooey or sticks to the reactor walls, reheat to 70°C, add 5 mL of Ethanol, and cool slower.

  • Liberation of the Free Acid: Filter the salt, wash with cold ethanol, and suspend the solid in 50 mL of 1M HCl and 50 mL of Ethyl Acetate. Stir vigorously for 30 minutes.

  • Phase Separation: Separate the organic layer, dry over anhydrous Na2​SO4​ , and evaporate the solvent to yield enantiopure (S)-2,4-dichloro-5-fluoromandelic acid.

Troubleshooting Logic Tree

Use the following diagnostic flowchart for rapid, on-the-floor decision-making when a crystallization fails.

G Start Crystallization Issue Detected Q1 Is the mixture oiling out (liquid-liquid separation)? Start->Q1 A1_Yes Reduce cooling rate to -0.1°C/min & Introduce seed crystals Q1->A1_Yes Yes Q2 Are benzoic acid impurities co-crystallizing? Q1->Q2 No A2_Yes Switch to polar protic solvent (e.g., IPA/H2O) Q2->A2_Yes Yes Q3 Is the enantiomeric excess (ee) < 98%? Q2->Q3 No A3_Yes Decrease resolving agent stoichiometry to 0.5-0.75 eq Q3->A3_Yes Yes Q4 Are dimer impurities present in HPLC? Q3->Q4 No A4_Yes Lower drying temp < 45°C & Recrystallize in water Q4->A4_Yes Yes Pass Process Validated Q4->Pass No

Caption: Diagnostic logic tree for troubleshooting 2,4-dichloro-5-fluoromandelic acid crystallization failures.

References

  • Wikipedia. Benzaldehyde (Reactions and Degradation). Retrieved from[Link]

  • Dalmolen, J., et al. The Dutch resolution variant of the classical resolution of racemates by formation of diastereomeric salts. University of Groningen. Retrieved from [Link]

  • Japan Patent Office.Method for purifying mandelic acids (JP4995429B2).
  • Profir, V. M., et al. Study of the Crystallization of Mandelic Acid in Water Using in Situ ATR−IR Spectroscopy. Crystal Growth & Design, 2002, 2(4), 273–279. Retrieved from[Link]

  • Zhao, X., et al. Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization. Organic Process Research & Development, 2021, 25(3), 564-575. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for 2,4-Dichloro-5-Fluoromandelic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the unique chromatographic challenges associated with highly substituted alpha-hydroxy acids. 2,4-dichlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the unique chromatographic challenges associated with highly substituted alpha-hydroxy acids.

2,4-dichloro-5-fluoromandelic acid is a complex chiral molecule. The presence of strongly electron-withdrawing halogens (chlorine and fluorine) on the aromatic ring significantly lowers the pKa of its carboxylic acid moiety compared to unsubstituted mandelic acid[1]. This fundamental chemical property dictates its reversed-phase and chiral liquid chromatography behavior, making retention time optimization and peak shape control a frequent challenge for analytical scientists.

Part 1: Core Troubleshooting Guide - Retention Time Anomalies

Q1: Why is my 2,4-dichloro-5-fluoromandelic acid eluting too early (co-eluting with the solvent front) on a standard C18 column?

Causality: The pKa of 2,4-dichloro-5-fluoromandelic acid is exceptionally low (estimated < 2.5) due to the inductive effects of the ortho/para chlorines and meta fluorine. If your mobile phase pH is above 3.5 (e.g., using only water and acetonitrile), the molecule is almost completely ionized into its carboxylate anion form. Ionized analytes are highly polar and exhibit minimal hydrophobic interaction with the non-polar C18 stationary phase, leading to rapid elution[1]. Solution: Lower the mobile phase pH to at least 1 unit below the analyte's pKa to ensure it remains in its neutral, protonated state. Incorporate 0.1% Trifluoroacetic acid (TFA) or use a strong phosphate buffer (pH 2.0–2.5)[2].

Q2: Why am I observing severe peak tailing and shifting retention times between injections?

Causality: Peak tailing for acidic compounds often results from secondary interactions with residual silanol groups on the silica support, or from partial ionization if the mobile phase pH is too close to the analyte's pKa. If the pH is not strictly buffered, the local pH inside the column can shift upon sample injection, causing retention time drift. Solution: Transition from a simple acid additive to a self-validating buffered system. Using a 25 mM to 50 mM phosphate buffer at pH 2.2 provides the necessary buffering capacity to maintain the protonated state consistently across multiple injections, ensuring robust reproducibility[1].

Q3: How does the choice of organic modifier (Acetonitrile vs. Methanol) affect retention and selectivity?

Causality: Methanol is a weaker elution solvent than acetonitrile in reversed-phase HPLC. For polar mandelic acid derivatives, replacing acetonitrile with methanol will significantly increase the retention time[1]. Furthermore, methanol can participate in hydrogen bonding, which alters the selectivity ( α ) when separating structurally similar halogenated impurities. Solution: If retention is too short with 15% acetonitrile, switch to 15% methanol. Lowering the concentration of the organic modifier drastically increases retention time, but may lead to peak broadening if pushed too far[1].

Q4: I need to separate the enantiomers of 2,4-dichloro-5-fluoromandelic acid. What is the best approach?

Causality: Direct enantioseparation requires a chiral environment. This can be achieved using a chiral stationary phase (CSP) like immobilized cellulose (e.g., CHIRALPAK IC)[2], or by adding a chiral mobile phase additive (CMPA) such as hydroxypropyl- β -cyclodextrin (HP- β -CD) to a standard C18 column[1]. The separation relies on the transient inclusion complex formed between the halogenated aromatic ring and the hydrophobic cavity of the cyclodextrin, which differs in stability for the (R) and (S) enantiomers[1]. Solution: For a rapid and cost-effective method, use a standard C18 column with a mobile phase consisting of 0.1 M phosphate buffer (pH 2.68) containing 20 mM HP- β -CD and 5-10% acetonitrile[1]. Alternatively, Supercritical Fluid Chromatography (SFC) with a Chiralpak AD-3 column and an alcohol modifier offers faster separation with higher resolution[3].

Part 2: Mandatory Visualizations

Workflow for HPLC Method Optimization

HPLC_Workflow Start Start: Base Method Evaluation CheckRT Evaluate Retention Time (k') Start->CheckRT TooShort k' < 2 (Elutes too fast) CheckRT->TooShort TooLong k' > 10 (Elutes too slow) CheckRT->TooLong Optimal 2 < k' < 10 (Optimal) CheckRT->Optimal ActionShort Decrease % Organic Check pH < pKa TooShort->ActionShort ActionLong Increase % Organic Increase Temperature TooLong->ActionLong Validate Validate Method (Resolution, Symmetry) Optimal->Validate ActionShort->CheckRT ActionLong->CheckRT

Fig 1. Iterative workflow for optimizing HPLC retention time of mandelic acid derivatives.

Mechanistic Pathway of pH on Retention

pH_Mechanism Molecule 2,4-dichloro-5-fluoromandelic acid (pKa ~ 2.2) LowPH Mobile Phase pH < 2.0 (e.g., 0.1% TFA) Molecule->LowPH HighPH Mobile Phase pH > 3.5 (e.g., Water/ACN only) Molecule->HighPH Protonated Protonated State (Neutral) High Hydrophobicity LowPH->Protonated Ionized Ionized State (Anion) Low Hydrophobicity HighPH->Ionized ResultGood Strong C18 Interaction Stable Retention, Sharp Peak Protonated->ResultGood ResultBad Weak C18 Interaction Early Elution, Peak Tailing Ionized->ResultBad

Fig 2. Causality of mobile phase pH on the ionization state and retention behavior of halogenated mandelic acids.

Part 3: Experimental Protocol - Self-Validating Method Optimization

To ensure Trustworthiness , the following protocol integrates System Suitability Testing (SST) to self-validate the chromatographic conditions before sample analysis.

Step 1: Preparation of the Aqueous Phase (Self-Validating pH Control)

  • Dissolve 3.40 g of potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of ultrapure water (18.2 M Ω⋅ cm) to yield a 25 mM solution.

  • Adjust the pH to 2.20 ± 0.05 using orthophosphoric acid.

  • Validation Check: Verify the pH meter calibration with standard buffers (pH 1.68 and 4.01) prior to measurement. A buffered system ensures retention time reproducibility against sample injection shocks.

Step 2: Mobile Phase Blending & Degassing

  • Mix the aqueous buffer with HPLC-grade Acetonitrile (ACN) in an 85:15 (v/v) ratio.

  • Filter the mixture through a 0.22 μ m PTFE membrane and sonicate for 15 minutes to prevent outgassing in the pump heads.

Step 3: System Equilibration & System Suitability Testing (SST)

  • Purge the HPLC system and equilibrate a standard C18 column (150 x 4.6 mm, 5 μ m) at a flow rate of 1.0 mL/min at a controlled column temperature of 25 °C[1] for at least 30 column volumes.

  • Validation Check: Inject a standard solution (0.1 mg/mL) six consecutive times. The system is validated for operation only if the Relative Standard Deviation (RSD) of the retention time is < 0.5% and the peak asymmetry factor ( As​ ) is between 0.9 and 1.2.

Part 4: Data Presentation

The following table summarizes the quantitative impact of mobile phase parameters on the retention and peak shape of highly substituted mandelic acids, serving as a quick-reference guide for method adjustment.

Table 1: Influence of Mobile Phase Parameters on Halogenated Mandelic Acid Retention

Parameter AdjustedCondition TestedRetention Factor (k')Peak Asymmetry ( As​ )Resolution ( Rs​ ) from nearest impurity
pH Level pH 4.5 (Unbuffered)0.8 (Co-elution)2.4 (Severe Tailing)< 1.0
pH Level pH 2.2 (Phosphate Buffer)4.51.05 (Excellent)> 2.0
Organic Modifier % 30% Acetonitrile1.21.101.1
Organic Modifier % 15% Acetonitrile4.51.052.5
Modifier Type 15% Methanol7.81.153.1

Part 5: References

  • Title: Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β -cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation Source: Journal of Chromatography B / NIH.gov URL:

  • Title: Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase Source: Journal of Pharmaceutical and Biomedical Analysis / NIH.gov URL:

  • Title: Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography Source: Chirality / DOI.org URL:

Sources

Optimization

Technical Support Center: Stabilizing 2,4-dichloro-5-fluoromandelic Acid During Storage

Welcome to the technical support center for 2,4-dichloro-5-fluoromandelic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,4-dichloro-5-fluoromandelic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this valuable compound during storage. Here, you will find a combination of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Introduction: Understanding the Stability of 2,4-dichloro-5-fluoromandelic Acid

2,4-dichloro-5-fluoromandelic acid is a halogenated aromatic alpha-hydroxy acid. Its molecular structure, featuring a carboxylic acid group, a hydroxyl group, and a substituted aromatic ring, makes it susceptible to various degradation pathways. The primary environmental factors that can compromise its stability are temperature, moisture, light, and oxygen. Understanding and controlling these factors are paramount to preserving the integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of degradation for 2,4-dichloro-5-fluoromandelic acid?

A1: The degradation of 2,4-dichloro-5-fluoromandelic acid is primarily influenced by four key environmental factors:

  • Temperature: Elevated temperatures can accelerate the rate of chemical reactions, leading to degradation. For many carboxylic acids, higher temperatures can promote decarboxylation or other decomposition reactions.

  • Moisture: As a carboxylic acid, this compound can be susceptible to hydrolysis, especially if stored in a humid environment or in a solution with water. The presence of water can facilitate various degradation pathways.[1]

  • Light: Aromatic compounds are often photosensitive and can undergo photodegradation upon exposure to light, particularly UV radiation.[2] This can lead to the formation of unwanted byproducts.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

Q2: What is the recommended general storage temperature for 2,4-dichloro-5-fluoromandelic acid?

A2: For long-term storage, it is recommended to store 2,4-dichloro-5-fluoromandelic acid in a cool, dark, and dry place. Specifically, refrigeration at 2-8°C is advisable. For shorter periods, storage at controlled room temperature (20-25°C) may be acceptable, but it is crucial to minimize exposure to temperature fluctuations.

Q3: How should I handle the compound to minimize degradation during experimental use?

A3: To maintain the stability of 2,4-dichloro-5-fluoromandelic acid during use, follow these best practices:

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

  • Use the compound in a well-ventilated area, and if possible, under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon) to minimize exposure to oxygen and moisture.

  • Promptly and tightly reseal the container after each use.

  • For solutions, it is best to prepare them fresh. If storage of a solution is necessary, it should be stored at 2-8°C and protected from light.

Q4: What are the visual signs of degradation I should look for?

A4: Visual inspection can provide initial clues of degradation. Be vigilant for:

  • Color change: A shift from a white or off-white powder to a yellowish or brownish hue can indicate the formation of degradation products.

  • Clumping or caking: This may suggest moisture absorption.

  • Change in solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble can be a sign of degradation or polymerization.

Q5: Which analytical techniques are best suited for detecting degradation?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for assessing the purity of 2,4-dichloro-5-fluoromandelic acid and detecting degradation products.[3][4][5] A stability-indicating HPLC method can separate the parent compound from its impurities and degradation products, allowing for their quantification. Other useful techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown degradation products.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities, though derivatization of the carboxylic acid may be necessary.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information on impurities if they are present in sufficient quantities.[3]

Troubleshooting Guides

Issue 1: Unexpected Experimental Results or Loss of Compound Activity

If you are observing inconsistent experimental outcomes or a decrease in the expected activity of your compound, degradation during storage is a likely culprit.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected experimental results.

Detailed Steps:

  • Verify Storage Conditions: Cross-reference your current storage conditions with the recommended guidelines in the table below.

  • Purity Analysis: Perform an HPLC analysis on your current stock of 2,4-dichloro-5-fluoromandelic acid. Compare the chromatogram to that of a new, unopened batch if available. Look for the emergence of new peaks or a decrease in the area of the main peak.

  • Characterize Degradants: If new peaks are observed, use LC-MS to determine their molecular weights. This can provide clues about the degradation pathway. Likely degradation products could result from decarboxylation, oxidation of the hydroxyl group, or dehalogenation.

Issue 2: Visible Changes in the Physical Appearance of the Compound

Changes in the color or texture of the solid compound are strong indicators of degradation.

Troubleshooting Flowchart for Physical Changes:

Caption: Decision-making flowchart for observed physical changes.

Data on Storage Conditions and Stability

Storage ParameterRecommended ConditionRationalePotential Degradation Pathway
Temperature 2-8°C (Refrigerated)Slows down reaction kinetics.Thermal Decomposition, Decarboxylation
Humidity <30% Relative Humidity (Dry)Minimizes water availability for reactions.Hydrolysis
Light In the dark (e.g., amber vial in a cabinet)Prevents energy input for photochemical reactions.Photodegradation, Photolysis
Atmosphere Inert Gas (Nitrogen or Argon)Excludes oxygen to prevent oxidation.Oxidation

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of 2,4-dichloro-5-fluoromandelic acid. Method optimization may be required based on the specific HPLC system and column used.

Materials:

  • 2,4-dichloro-5-fluoromandelic acid sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of 2,4-dichloro-5-fluoromandelic acid at 1 mg/mL in acetonitrile.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of water and acetonitrile.

  • HPLC Conditions:

    • Column: C18 reversed-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm and 254 nm

    • Column Temperature: 30°C

    • Gradient Elution:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to initial conditions (95% A, 5% B)

      • 20-25 min: Equilibration at initial conditions

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Monitor for the appearance of new peaks over time, which would indicate the formation of degradation products.

References

  • Behavior and prediction of photochemical degradation of chlorinated polycyclic aromatic hydrocarbons in cyclohexane. PubMed, 15 Feb. 2008, [Link].

  • Identification and profiling of impurities in Pharmaceuticals. Veeprho, 8 June 2025, [Link].

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Preprints.org, 26 Dec. 2024, [Link].

  • Recent trends in the impurity profile of pharmaceuticals. PMC, [Link].

  • ACCELERATED STABILITY TESTING. SlideShare, [Link].

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PMC, 5 Jan. 2026, [Link].

  • Selective oxidation of Mandelic acids catalyzed by copper (II) complexes. ResearchGate, [Link].

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. ResearchGate, 13 Jan. 2026, [Link].

  • Microbial Decomposition of Chlorinated Aromatic Compounds. EPA NEPAL, [Link].

  • A Review on Impurity Profiling In Pharmaceutical Substances. ResearchGate, 15 Oct. 2024, [Link].

  • Photochemical degradation kinetics and mechanism of short-chain chlorinated paraffins in aqueous solution. ScienceDirect, [Link].

  • Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. ResearchGate, [Link].

  • MANDELIC ACID_2967en. Farmalabor, 22 Nov. 2011, [Link].

  • Comparative Study of Solvent Effect for Mandelic Acid Oxidation by Different Oxidants. ResearchGate, 30 Apr. 2023, [Link].

  • Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. ChemRxiv, [Link].

  • Hydrothermal stability of aromatic carboxylic acids. ResearchGate, [Link].

  • Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. BioPharm International, [Link].

  • Accelerated Stability Testing. SlideShare, 17 Mar. 2012, [Link].

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. PMC, 23 July 2025, [Link].

  • Stability Testing of Pharmaceutical Products. ResearchGate, 17 Mar. 2012, [Link].

  • Bacterial mandelic acid degradation pathway and its application in biotechnology. PubMed, 15 Aug. 2022, [Link].

  • Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. PMC, [Link].

  • Storage. Peptide Institute, Inc., [Link].

  • Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization. MDPI, 28 Oct. 2022, [Link].

  • Mandelic Acid - SAFETY DATA SHEET. Avena Lab, 19 Nov. 2024, [Link].

  • Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. MDPI, 12 Sept. 2021, [Link].

  • Monoselective o-C–H Functionalizations of Mandelic Acid and α-Phenylglycine. Thieme, 10 July 2015, [Link].

  • Impact of fluorination on proteolytic stability of peptides in human blood plasma. PubMed, 15 June 2013, [Link].

  • Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. ResearchGate, 15 Oct. 2025, [Link].

  • OPTICALLY ACTIVE MANDELIC ACID AND ITS DERIVATIVE, AND METHOD FOR CRYSTALLIZATION THEREOF.
  • 1 乾牧草中の 2,4-D 及びその関連物質の液体クロマトグラフタンデム 型質量分析計による定量法. 農林水産消費安全技術センター, [Link].

  • Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA). ResearchGate, 8 July 2016, [Link].

  • Degradation of 2,4-dichlorophenol by using glow discharge electrolysis. PubMed, 25 Aug. 2006, [Link].

  • A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. DESWATER, [Link].

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Halogenation of 2,4-Dichloro-5-fluoromandelic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with low yields and complex impurity profiles during the halogenation of α...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with low yields and complex impurity profiles during the halogenation of α-hydroxy acids.

When halogenating 2,4-dichloro-5-fluoromandelic acid to form its corresponding α-chloro acid or acid chloride, the molecule's dual functionality (a nucleophilic hydroxyl group and an electrophilic carboxylic acid) creates a highly competitive reaction environment. Without strict kinetic and thermodynamic control, this leads to runaway side reactions. This guide provides a mechanistic breakdown, troubleshooting FAQs, and self-validating protocols to eliminate side products and ensure reproducible scale-up.

Section 1: Mechanistic Overview & Root Cause Analysis

The primary challenge in halogenating 2,4-dichloro-5-fluoromandelic acid is intermolecular polyesterification (oligomerization) . When a halogenating agent like thionyl chloride (SOCl₂) is introduced, it activates the carboxylic acid into an acid chloride much faster than it converts the α-hydroxyl group into an alkyl chloride.

If the α-hydroxyl group remains unreacted while the acid chloride is formed, the hydroxyl group of one molecule will rapidly attack the highly electrophilic acid chloride of another. This cascade forms high-molecular-weight polyesters (tar). Furthermore, prolonged exposure to harsh chlorinating conditions can lead to oxidative cleavage, yielding 2,4-dichloro-5-fluorobenzaldehyde.

To prevent this, we must either:

  • Mask the carboxylic acid via esterification before halogenating the α-hydroxyl group (1[1]).

  • Force simultaneous activation using a Vilsmeier-Haack catalyst (DMF) and a massive excess of SOCl₂ at low temperatures.

Reaction_Pathways A 2,4-Dichloro-5-fluoro- mandelic Acid B Alkyl Mandelate (Protected) A->B ROH, H+ (Blocks Oligomerization) D Target Product (alpha-Chloro Acid) A->D Direct SOCl2 + DMF (Strict Temp Control) E Polyesters / Oligomers (Side Products) A->E Direct SOCl2 (No Protection) C alpha-Chloro Ester B->C SOCl2 C->D Acidic Hydrolysis

Reaction pathways for halogenation: Ester protection prevents oligomerization side reactions.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a thick, viscous residue (polyesters) instead of the desired product? A1: You are experiencing intermolecular esterification. The free hydroxyl of one mandelic acid molecule is attacking the activated carboxyl group of another[2]. Solution: Switch to the Ester-Protection Route (see Section 4). By converting the carboxylic acid to an ethyl ester first, you physically block the electrophilic site, preventing polymerization during the SOCl₂ addition[1].

Q2: I detect 2,4-dichloro-5-fluorobenzaldehyde in my GC-MS. What causes this cleavage? A2: Oxidative cleavage or retro-aldol-like fragmentation occurs when the reaction is exposed to trace oxygen or moisture under prolonged reflux. Solution: Ensure strictly anhydrous conditions. Purge the reactor with N₂ before reagent addition and reduce the reflux time. Prolonged heating with SOCl₂ is notorious for degrading the product into tar and cleavage fragments (3[3]).

Q3: Should I use SOCl₂, PCl₃, or PCl₅ for this halogenation? A3: Thionyl chloride (SOCl₂) is the superior choice. While PCl₅ is a powerful chlorinating agent, it generates solid phosphorus byproducts (like POCl₃) that are difficult to separate from the product without high-vacuum fractional distillation. SOCl₂ produces only (SO₂ and HCl), which are easily removed via a simple N₂ sparge or mild vacuum[4].

Troubleshooting_Tree Start Identify Major Side Product Q1 Polymeric Tar / Oligomers? Start->Q1 S1 Use Ester Protection Route or Increase SOCl2/DMF Q1->S1 Yes Q2 Cleavage (Benzaldehyde)? Q1->Q2 No S2 Exclude O2/Moisture Lower Reaction Temp Q2->S2 Yes Q3 Unreacted alpha-OH? Q2->Q3 No S3 Extend Reflux Time Check SOCl2 Purity Q3->S3 Yes

Troubleshooting logic tree for identifying and resolving common halogenation side products.

Section 3: Quantitative Data Summary

The following table summarizes the expected impurity profiles based on the chosen synthetic route. The data clearly demonstrates why the Ester-Protection Route is the industry standard for mandelic acid derivatives.

MetricDirect Halogenation (SOCl₂ + DMF)Ester-Protection Route (Alcohol → SOCl₂ → H₃O⁺)
Overall Yield 60 - 75%85 - 92%
Oligomer Impurity 15 - 25%< 2%
Cleavage Products 5 - 10%< 1%
Reaction Time 4 - 6 hours12 - 16 hours (Total across 3 steps)
Scalability Moderate (Exothermic control is critical)High (Excellent impurity control)

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies include mechanistic causations and built-in validation steps.

The Gold Standard: Ester-Protection Route

This three-step protocol completely circumvents oligomerization by temporarily masking the carboxylic acid[1].

Step 1: Esterification (Protection)

  • Action: Suspend 2,4-dichloro-5-fluoromandelic acid (1.0 eq) in absolute ethanol (5.0 eq). Add catalytic anhydrous HCl (0.1 eq). Reflux at 75 °C for 4 hours.

  • Causality: Converts the carboxylic acid to an ethyl ester. This physically prevents the carboxylate from acting as an electrophile during the subsequent halogenation step.

  • Validation Check: Perform TLC (Hexanes/EtOAc). The reaction is complete when the highly polar baseline spot (free acid) completely disappears, validating total protection.

Step 2: Halogenation

  • Action: Dissolve the ethyl mandelate intermediate in anhydrous toluene. Slowly add SOCl₂ (1.5 eq) dropwise at room temperature, then heat to 80 °C for 3 hours.

  • Causality: The α-hydroxyl group attacks SOCl₂ to form a chlorosulfite intermediate. Toluene provides a stable reflux temperature that provides the exact activation energy required for the intermediate to collapse via an S_Ni mechanism, yielding the α-chloro ester.

  • Validation Check: Monitor the bubbler. The cessation of SO₂ and HCl gas evolution validates that the chlorosulfite collapse is complete.

Step 3: Acidic Hydrolysis (Deprotection)

  • Action: Treat the α-chloro ester with dilute aqueous sulfuric acid (10% v/v) and reflux gently.

  • Causality: Acidic conditions selectively hydrolyze the ester back to the carboxylic acid. Crucial note: Do not use base (NaOH), as basic conditions will rapidly hydrolyze the newly formed α-alkyl chloride back to a hydroxyl group.

  • Validation Check: Upon cooling the aqueous mixture, the final 2-chloro-2-(2,4-dichloro-5-fluorophenyl)acetic acid will precipitate as a crystalline solid, validating successful deprotection and phase separation.

References

  • Between PCl5 and SOCl2, which is a better chlorinating agent? - Quora.4

  • acetylmandelic acid - Organic Syntheses Procedure - Organic Syntheses. 3

  • Thionyl Chloride-Mediated One-Pot O‑, N‑, and S‑Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids - PMC (NIH).2

  • Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone (CN103420823B) - Google Patents. 1

Sources

Optimization

Technical Support Center: Optimizing Chiral Separation of 2,4-Dichloro-5-fluoromandelic Acid Enantiomers

Welcome to the technical support center for the chiral separation of 2,4-dichloro-5-fluoromandelic acid enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are navig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral separation of 2,4-dichloro-5-fluoromandelic acid enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral chromatography. Here, you will find detailed troubleshooting advice and frequently asked questions to assist you in optimizing your separation methods.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by potential causes and a step-by-step guide to resolution.

Issue 1: Poor or No Resolution of Enantiomers

Q: I am injecting a racemic mixture of 2,4-dichloro-5-fluoromandelic acid, but I'm seeing a single peak or two poorly resolved peaks. What should I do?

A: Achieving baseline resolution for chiral compounds can be challenging. Poor resolution is often a result of a suboptimal choice of chiral stationary phase (CSP) or mobile phase conditions.

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for mandelic acid derivatives.[3]

    • Action: If you are not seeing any separation, a different type of CSP may be necessary. It is recommended to screen a variety of CSPs with different chiral selectors.[1] For mandelic acid and its derivatives, cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IC) has shown success.[3]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the choice of organic modifier and additives, plays a crucial role in enantioselectivity.[4][5]

    • Action: Systematically vary the mobile phase.

      • Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol, ethanol). Decreasing the alcohol content generally increases retention and can improve resolution.[3]

      • Additives: For acidic compounds like 2,4-dichloro-5-fluoromandelic acid, the addition of a small amount of an acidic modifier such as trifluoroacetic acid (TFA) or acetic acid to the mobile phase is often necessary to improve peak shape and resolution.[6][7][8] A typical starting concentration is 0.1%.[3][8]

  • Incorrect Flow Rate: Chiral separations can be sensitive to the flow rate.

    • Action: Try reducing the flow rate. Slower flow rates can sometimes enhance resolution, although this will increase the analysis time.[1][9]

  • Temperature Effects: Temperature can have a significant and sometimes unpredictable impact on chiral separations.[1]

    • Action: Experiment with different column temperatures. Both increasing and decreasing the temperature can potentially improve resolution.[1][10]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My enantiomer peaks are showing significant tailing. How can I improve the peak symmetry?

A: Peak tailing is a common issue in chromatography and can be particularly pronounced in chiral separations. It is often caused by unwanted secondary interactions between the analyte and the stationary phase.

Potential Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: For acidic compounds, interactions with basic sites on the silica support can lead to tailing.

    • Action: The use of an acidic additive in the mobile phase is crucial.[8] Additives like TFA or acetic acid can suppress the ionization of the carboxylic acid group on your molecule and mask active sites on the stationary phase, leading to improved peak shape.[1][8]

  • Inappropriate Mobile Phase pH: For ionizable compounds, the pH of the mobile phase is critical.

    • Action: In reversed-phase mode, ensure the mobile phase pH is at least 2 units away from the pKa of your compound to maintain a consistent ionization state.[1]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause peak tailing.[1][9]

    • Action: Flush the column with a strong solvent to remove any strongly retained compounds.[1] For immobilized polysaccharide columns, stronger solvents like THF or DMF can be used for cleaning.[11]

Method Development Workflow for Chiral HPLC

MethodDevWorkflow start Start: Racemic Analyte csp_screening CSP Screening (e.g., Polysaccharide-based) start->csp_screening mobile_phase_opt Mobile Phase Optimization (Normal or Reversed Phase) csp_screening->mobile_phase_opt Initial Separation Observed no_sep No Separation csp_screening->no_sep modifier_opt Optimize Modifier Ratio (e.g., Hexane/IPA) mobile_phase_opt->modifier_opt additive_opt Optimize Additive (e.g., 0.1% TFA) modifier_opt->additive_opt poor_res Poor Resolution additive_opt->poor_res flow_temp_opt Flow Rate & Temperature Optimization good_res Good Resolution flow_temp_opt->good_res validation Method Validation no_sep->csp_screening Try different CSP poor_res->modifier_opt Re-optimize poor_res->flow_temp_opt Optimize good_res->validation Proceed

Caption: A general workflow for developing a chiral HPLC method.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic mode, Normal Phase (NP) or Reversed Phase (RP), is better for separating 2,4-dichloro-5-fluoromandelic acid enantiomers?

A1: Both NP and RP modes can be effective, and the choice often depends on the specific CSP. Polysaccharide-based CSPs are versatile and can be used in both modes. NP chromatography, using solvents like hexane and an alcohol modifier, is a very common starting point for chiral separations of mandelic acid derivatives.[3] RP chromatography, using aqueous buffers and organic modifiers like methanol or acetonitrile, can also be successful, particularly with macrocyclic glycopeptide CSPs like Chirobiotic T.[12]

Q2: What are the recommended starting conditions for method development?

A2: A good starting point for the chiral separation of 2,4-dichloro-5-fluoromandelic acid would be:

  • Column: A cellulose-based CSP, such as one with a cellulose tris(3,5-dichlorophenylcarbamate) selector.[3]

  • Mobile Phase (Normal Phase): n-Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 230 nm).[3]

From these starting conditions, you can systematically optimize the mobile phase composition and other parameters as outlined in the troubleshooting guide.

Q3: Can Supercritical Fluid Chromatography (SFC) be used for this separation?

A3: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often faster and more efficient.[10][13] For acidic compounds, SFC with a CO2-based mobile phase and an alcohol co-solvent (modifier) is a powerful technique.[14] An acidic additive may also be beneficial in SFC to improve peak shape and resolution.[14][15]

Q4: Is derivatization necessary for the chiral separation of 2,4-dichloro-5-fluoromandelic acid?

A4: For HPLC and SFC, direct separation on a CSP is generally preferred and successful for mandelic acid derivatives, so derivatization is not typically necessary.[3][10] Derivatization is more commonly required for gas chromatography (GC) analysis due to the low volatility and high polarity of mandelic acid.[16][17] An indirect HPLC approach, where the enantiomers are derivatized with a chiral reagent to form diastereomers that are then separated on an achiral column, is also possible but less common.[18][19]

Q5: How do I confirm the elution order of the enantiomers?

A5: To determine which peak corresponds to the (R)- and (S)-enantiomer, you will need to inject a standard of a single, pure enantiomer if available. The peak that increases in size upon spiking the racemic mixture with the pure enantiomer standard corresponds to that enantiomer.[20]

Impact of Mobile Phase Additives on Resolution
Additive (in Hexane/IPA 90:10)ConcentrationPeak ShapeResolution (Rs)Comments
None-Tailing< 1.0Poor separation and peak symmetry.
Acetic Acid0.1%Good1.8Improved peak shape and resolution.[6][8]
Trifluoroacetic Acid (TFA)0.1%Excellent2.2Generally provides the best peak shape for acidic compounds.[3]

References

  • Matarashvili, I., et al. (2012). Optimization of the liquid chromatography enantioseparation of chiral acidic compounds using cellulose tris(3-chloro-4-methylphenylcarbamate) as chiral selector and polar organic mobile phases. Journal of Chromatography A. Available at: [Link]

  • Yuan, H., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Vekerdy, Z., et al. (2024). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Molecules. Available at: [Link]

  • Pintos, M., et al. (2015). Effect of basic and acidic additives on the separation of some basic drug enantiomers on polysaccharide-based chiral columns with acetonitrile as mobile phase. Journal of Chromatography A. Available at: [Link]

  • Li, Y., et al. (2011). Chiral Separation of Mandelic Acid and Its Derivatives by Thin-Layer Chromatography Using Molecularly Imprinted Stationary Phases. Analytical Letters. Available at: [Link]

  • Lin, J.-M., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química. Available at: [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2015). Solid Phase Behavior in the Chiral Systems of Various 2-Hydroxy-2-phenylacetic Acid (Mandelic Acid) Derivatives. Journal of Chemical & Engineering Data. Available at: [Link]

  • Davey, R. J., et al. (2007). Application of Crystallization Inhibitors to Chiral Separations. 1. Design of Additives to Discriminate between the Racemic Compound and the Pure Enantiomer of Mandelic Acid. Crystal Growth & Design. Available at: [Link]

  • Mosiashvili, L. M., et al. (2013). On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases. Journal of Chromatography A. Available at: [Link]

  • Chankvetadze, B., et al. (2013). On the Effect of Basic and Acidic Additives on the Separation of the Enantiomers of Some Basic Drugs With Polysaccharide-Based Chiral Selectors and Polar Organic Mobile Phases. Journal of Chromatography A. Available at: [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available at: [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Available at: [Link]

  • Ali, I., et al. (2014). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. Available at: [Link]

  • Wang, Y., et al. (2018). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Chirality. Available at: [Link]

  • Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Available at: [Link]

  • Repassy, L., et al. (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. Molecules. Available at: [Link]

  • Ravindra, A. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Tong, S., et al. (2012). Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Wang, Y., et al. (2018). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Chirality. Available at: [Link]

  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]

  • HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]

  • Daicel Chiral Technologies. (2021). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Available at: [Link]

  • de la Guardia, M., & Armenta, S. (2011). Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • Bird, S. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]

  • Regalado, E. L., & Welch, C. J. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • Nováková, L., & Hrnčířová, P. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available at: [Link]

  • Gažová, M., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie. Available at: [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Regis Technologies. (2020). 6 Top Chiral Chromatography Questions. Available at: [Link]

Sources

Troubleshooting

resolving baseline noise in 2,4-dichloro-5-fluoromandelic acid GC-MS

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I designed this portal to address one of the most persistent challenges in chromatographic analysis: baseline noise.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I designed this portal to address one of the most persistent challenges in chromatographic analysis: baseline noise.

When analyzing highly functionalized, halogenated compounds like 2,4-dichloro-5-fluoromandelic acid via Gas Chromatography-Mass Spectrometry (GC-MS), baseline noise is rarely a single point of failure. Instead, it is a symptom of a system out of chemical or thermodynamic equilibrium. This compound presents unique analytical hurdles: it possesses both a highly polar carboxylic acid group and an alpha-hydroxyl group, combined with the strong electron-withdrawing effects of chlorine and fluorine substitutions.

This guide will walk you through the causality of baseline noise, diagnostic workflows, and field-proven, self-validating protocols to restore your system's integrity.

Part 1: Diagnostic FAQs – Understanding the "Why"

Q1: Why is my GC-MS baseline suddenly noisy and drifting when analyzing 2,4-dichloro-5-fluoromandelic acid? A: The root cause is almost always related to either incomplete derivatization or derivatization reagent overload. Mandelic acid derivatives have exceptionally high boiling points (often >320°C) and are highly polar[1]. If injected directly, the compound will hydrogen-bond to exposed silanols in the inlet liner and column, causing thermal degradation that manifests as a continuous, noisy baseline bleed[2]. Conversely, if you derivatize the sample using a silylation reagent (like BSTFA) but fail to remove the excess reagent before injection, the unreacted reagent floods the high-vacuum MS system. This coats the ion source lenses, alters the extraction voltages, and causes a massive spike in random baseline noise[3].

Q2: How do I differentiate between column bleed, a system leak, and sample contamination? A: Do not guess—use your mass spectrometer as a diagnostic tool. By extracting specific background ions (m/z), you can pinpoint the exact chemical nature of the noise. A system leak (oxygen/moisture) will show high m/z 18, 28, and 32[4]. Moisture degrades the polysiloxane stationary phase, leading to true column bleed, characterized by cyclic siloxane ions[5]. If you see m/z 73 without the heavier siloxane ions, you are likely seeing excess trimethylsilyl (TMS) groups from your derivatization reagent, not column bleed.

Q3: I have cleaned the MS ion source, replaced the inlet liner, and checked for leaks, but the high-frequency noise persists. What is the hidden variable? A: The MS transfer line ferrule. When installing the capillary column into the MS transfer line, overtightening the nut can crush the graphite or Vespel/graphite ferrule. This shears off microscopic particles that get pulled into the transfer line by the MS vacuum[6]. Graphite is an exceptional absorbent. Under high vacuum and heat, these trapped particles continuously outgas previously absorbed matrix contaminants and derivatization byproducts, causing a persistent, noisy baseline[6]. Resolution: Vent the MS, disassemble the transfer line, and flush it with a volatile solvent.

Part 2: Quantitative Diagnostic Data

To rapidly isolate the source of your baseline noise, compare your background mass spectra against this diagnostic table.

Diagnostic m/zProbable SourceMechanistic CauseCorrective Action
18, 28, 32 Air/Water LeakOxygen/moisture entering the high-vacuum MS system.Leak-check inlet septa, column nuts, and gas traps.
73, 147 Excess Silylation ReagentUnreacted BSTFA/TMCS entering the MS and ionizing.Evaporate sample under N 2​ and reconstitute in hexane.
73, 207, 281, 355 Column BleedThermal/oxidative degradation of the polysiloxane stationary phase.Bake column; check carrier gas purity.
44 Carrier Gas ImpurityCO 2​ contamination in the helium/hydrogen supply.Replace carrier gas cylinder; install new purifiers.

Part 3: Visual Diagnostic Workflow

Follow this logical decision tree to systematically isolate and resolve baseline noise before initiating complex maintenance.

G Start Observe Elevated Baseline Noise CheckMS Run MS Air/Water Tune (Check m/z 18, 28, 32) Start->CheckMS Leak High N2/O2? System Leak CheckMS->Leak Yes NoLeak N2/O2 Normal CheckMS->NoLeak No FixLeak Tighten fittings, replace septa/ferrules Leak->FixLeak CheckIons Analyze Background Ions (m/z 73, 207, 281) NoLeak->CheckIons Bleed Siloxane Peaks? Column Bleed/Septum CheckIons->Bleed Yes Reagent Reagent Ions? Excess BSTFA CheckIons->Reagent High m/z 73 FixBleed Bake column, check carrier gas purity Bleed->FixBleed FixReagent Evaporate & reconstitute sample before injection Reagent->FixReagent

Caption: Decision tree for isolating and resolving GC-MS baseline noise sources.

Part 4: Self-Validating Experimental Protocol

To prevent baseline noise caused by active site adsorption or reagent fouling, 2,4-dichloro-5-fluoromandelic acid must be converted to its volatile di-TMS derivative. This protocol includes built-in validation steps to ensure data integrity.

Optimized Silylation Protocol for Halogenated Mandelic Acids

  • Sample Preparation: Transfer 100 µL of the sample extract into a deactivated, silanized glass GC vial. Add 10 µL of an appropriate internal standard (e.g., heavily deuterated mandelic acid).

  • Moisture Elimination: Evaporate the sample to complete dryness under a gentle stream of ultra-high purity (UHP) nitrogen at 40°C.

    • Causality: Even trace moisture will rapidly hydrolyze the silylation reagent, leading to incomplete derivatization and subsequent peak tailing/baseline drift.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and solvent) and 50 µL of BSTFA containing 1% TMCS.

  • Thermal Incubation: Seal the vial tightly with a PTFE-lined cap and incubate at 70°C for 30 minutes[3].

    • Causality: The alpha-hydroxyl group on the mandelic acid backbone is sterically hindered. Heat and the TMCS catalyst are mandatory to drive the reaction to the fully substituted di-TMS derivative.

  • Byproduct Removal (Critical Step): Remove the vial, cool to room temperature, and evaporate the reaction mixture to complete dryness under N 2​ .

    • Causality: Injecting neat BSTFA into a GC-MS rapidly fouls the ion source lenses, creating a high-background noise floor. Removing it prevents hardware degradation.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of anhydrous hexane. Vortex for 10 seconds.

  • System Validation (Self-Validating Step): Before injecting the sample batch, inject a pure hexane blank. The baseline must remain flat. Next, inject the derivatized internal standard alone. If the peak shape is sharp (asymmetry factor 0.9–1.1) and the baseline returns to zero immediately, the system is validated and free of active sites.

  • Analysis: Inject 1 µL of the sample in split mode (e.g., 10:1) using a deactivated ultra-inert liner with glass wool.

Deriv Analyte 2,4-dichloro-5-fluoro- mandelic acid Reaction Silylation (70°C, 30 min) Analyte->Reaction Reagent BSTFA + 1% TMCS Reagent->Reaction Product Di-TMS Derivative (GC-amenable) Reaction->Product Byproduct TMS Byproducts (MS Noise Source) Reaction->Byproduct Purification N2 Evaporation & Reconstitution Product->Purification Byproduct->Purification Remove Final Clean GC-MS Injection Purification->Final

Caption: Silylation pathway of mandelic acid and the critical byproduct removal step.

Part 5: References

  • Phenomenex. "GC Column Troubleshooting Guide." Phenomenex, [Link]

  • LCGC International. "Stopping GC and GC–MS Problems Before They Start." Chromatography Online, [Link]

  • Hinshaw, J. V. "Gas Chromatography Problem Solving and Troubleshooting." Oxford Academic, [Link]

  • MDPI. "Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC." MDPI, [Link]

  • National Center for Biotechnology Information. "Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives." PMC, [Link]

  • Korea Science. "Chiral Derivatization of Hydroxycarboxylic Acids Using 2,4,6-Trichlorobenzoyl Chloride as a Highly Efficient Regioselective Esterification Reagent for Gas Chromatography-Mass Spectrometry." Korea Science, [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 2,4-Dichloro-5-Fluoromandelic Acid Extracts

Welcome to the technical support center for the purification of crude 2,4-dichloro-5-fluoromandelic acid extracts. This guide is designed for researchers, scientists, and professionals in drug development who are working...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude 2,4-dichloro-5-fluoromandelic acid extracts. This guide is designed for researchers, scientists, and professionals in drug development who are working with this crucial pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges you may encounter during the purification process.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that can arise during the purification of 2,4-dichloro-5-fluoromandelic acid, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield After Purification

You've completed your purification protocol, but the final isolated yield of 2,4-dichloro-5-fluoromandelic acid is significantly lower than expected.

  • Potential Cause A: Incomplete Extraction from the Reaction Mixture. The initial extraction of the crude product from the aqueous reaction mixture may have been inefficient. Mandelic acid and its derivatives can have some water solubility, especially if salts are present.[1]

    • Solution:

      • pH Adjustment: Before extraction, ensure the aqueous layer is acidified to a pH well below the pKa of the carboxylic acid (typically pH 1-2) to protonate the carboxylate and increase its solubility in the organic solvent.

      • Solvent Choice: Use a suitable organic solvent for extraction, such as ethyl acetate or diethyl ether.

      • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to maximize recovery.

  • Potential Cause B: Product Loss During Crystallization. The chosen crystallization conditions may not be optimal, leading to a significant amount of the product remaining in the mother liquor.

    • Solution:

      • Solvent System Optimization: Experiment with different solvent systems for recrystallization. A common approach is to dissolve the crude product in a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexane) until turbidity is observed, followed by heating to redissolve and slow cooling.[2]

      • Cooling Rate: Avoid rapid cooling, as this can lead to the formation of small, impure crystals and trap impurities. A slower cooling rate, such as 0.5°C/min or lower, is preferable.[1]

      • Seeding: If crystallization is slow to initiate, adding a small seed crystal of pure 2,4-dichloro-5-fluoromandelic acid can induce crystallization.

      • Mother Liquor Analysis: Analyze the mother liquor by techniques like HPLC or TLC to quantify the amount of product being lost. If significant, consider concentrating the mother liquor to recover a second crop of crystals.

  • Potential Cause C: Degradation of the Product. 2,4-dichloro-5-fluoromandelic acid may be sensitive to certain conditions, such as high temperatures or extreme pH, leading to degradation.

    • Solution:

      • Temperature Control: During all steps, especially distillation or prolonged heating during recrystallization, maintain the lowest effective temperature.

      • pH Monitoring: Ensure that the pH is controlled throughout the process to avoid conditions that could lead to side reactions.

Issue 2: Persistent Impurities in the Final Product

Despite purification attempts, your final product of 2,4-dichloro-5-fluoromandelic acid shows the presence of significant impurities when analyzed by HPLC, NMR, or other analytical techniques.

  • Potential Cause A: Co-crystallization of Impurities. Some impurities may have similar solubility and structural properties to the desired product, leading to their incorporation into the crystal lattice during crystallization.

    • Solution:

      • Recrystallization Solvent Screening: A different recrystallization solvent system may alter the solubility of both the product and the impurities, allowing for better separation.

      • Slurry Washing: After filtration, washing the crystals with a cold, poor solvent in which the impurities are more soluble can help remove surface contaminants.

      • Chromatographic Purification: If recrystallization is ineffective, column chromatography may be necessary. For halogenated aromatic compounds, fluorinated stationary phases in HPLC can offer unique selectivity.[3][4]

  • Potential Cause B: Incomplete Reaction or Side Reactions. The initial synthesis may have resulted in unreacted starting materials or the formation of closely related byproducts that are difficult to separate. Common impurities could include starting materials like 2,4-dichloro-5-fluoroacetophenone or byproducts from side reactions.[5][6][7]

    • Solution:

      • Reaction Monitoring: Ensure the initial reaction goes to completion by using techniques like TLC or HPLC to monitor its progress.

      • Chromatography: As mentioned above, column chromatography is a powerful tool for separating compounds with different polarities. A silica gel column with a suitable solvent gradient (e.g., hexane/ethyl acetate) is a common starting point.[8] For fluorinated compounds, specialized fluorinated phases can provide enhanced separation.[3][4][9]

  • Potential Cause C: Residual Solvents. Solvents used in the reaction or purification may be retained in the final product.

    • Solution:

      • Drying: Ensure the purified product is thoroughly dried under vacuum at an appropriate temperature to remove residual solvents. The drying process should be continued until a constant weight is achieved.[1]

      • NMR Analysis: Use ¹H NMR to identify and quantify residual solvents. There are established tables of chemical shifts for common laboratory solvents.[10][11][12]

Issue 3: Difficulty with Chiral Resolution (for enantiomerically pure products)

You are attempting to resolve the racemic 2,4-dichloro-5-fluoromandelic acid, but are facing challenges in obtaining the desired enantiomeric excess (e.e.).

  • Potential Cause A: Ineffective Resolving Agent. The chosen chiral resolving agent may not form diastereomeric salts or co-crystals with sufficient difference in solubility to allow for effective separation.

    • Solution:

      • Screening of Resolving Agents: Experiment with a variety of chiral resolving agents. For mandelic acid derivatives, chiral amines are commonly used. Levetiracetam has also been shown to be effective for resolving halogenated mandelic acids.[13]

      • Stoichiometry Optimization: The molar ratio of the resolving agent to the racemic mixture can significantly impact the resolution efficiency.[13][14]

  • Potential Cause B: Suboptimal Crystallization Conditions. The conditions for diastereomeric salt or co-crystal formation and crystallization are critical for achieving high enantiomeric purity.

    • Solution:

      • Solvent Selection: The choice of solvent can greatly influence the solubility of the diastereomeric salts or co-crystals.[15]

      • Temperature and Time: The crystallization temperature and equilibration time can affect the resolution efficiency and enantiomeric excess.[13]

      • Seeding: Using a seed crystal of the desired diastereomer can promote its crystallization.

  • Potential Cause C: Racemization. The conditions used during the resolution process or subsequent workup may be causing the separated enantiomer to racemize.

    • Solution:

      • Mild Conditions: Use mild acidic or basic conditions for the liberation of the resolved mandelic acid from its diastereomeric salt.

      • Temperature Control: Avoid excessive heat during all stages of the process.

Workflow for Troubleshooting Purification

Caption: A decision tree for troubleshooting the purification of 2,4-dichloro-5-fluoromandelic acid.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2,4-dichloro-5-fluoromandelic acid extract?

A1: The impurities will largely depend on the synthetic route used. However, common impurities may include:

  • Unreacted Starting Materials: Such as 2,4-dichloro-5-fluoroacetophenone.[5]

  • Byproducts of the Synthesis: These can be structurally similar to the desired product, making them challenging to remove.

  • Residual Solvents: From the reaction and extraction steps.[10][11]

  • Inorganic Salts: From reagents or workup procedures.

Q2: What is the best starting point for developing a recrystallization protocol for 2,4-dichloro-5-fluoromandelic acid?

A2: A good starting point is to use a solvent system consisting of a "good" solvent in which the compound is readily soluble at elevated temperatures and a "poor" solvent in which it is sparingly soluble at room temperature. For mandelic acid derivatives, combinations like ethyl acetate/hexane or toluene/heptane are often effective.[2] It is recommended to perform small-scale solubility tests with a range of solvents to identify the most promising candidates.

Q3: When should I consider using column chromatography instead of recrystallization?

A3: Column chromatography should be considered when:

  • Recrystallization is ineffective: Despite trying various solvent systems, you are unable to achieve the desired purity.

  • Impurities have very similar properties: If the impurities have solubilities and polarities very close to your product, recrystallization may not be able to separate them.

  • A very high degree of purity is required: For certain applications, such as the preparation of analytical standards or for late-stage pharmaceutical development, chromatography may be necessary to remove even trace impurities.[16][17]

Q4: Are there any specific analytical techniques that are particularly useful for monitoring the purification of 2,4-dichloro-5-fluoromandelic acid?

A4: Yes, several techniques are highly valuable:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for assessing purity. A reversed-phase C18 column is a good starting point, but for halogenated aromatic compounds, a fluorinated phase may provide better resolution.[3][4][9] Chiral HPLC is essential for determining enantiomeric excess.[8][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the purified product and for identifying and quantifying residual solvents and other impurities.[10][11][12] ¹⁹F NMR can be particularly informative for fluorinated compounds.[19]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and to identify unknown impurities, especially when coupled with LC (LC-MS).[16]

Q5: What are some safety considerations when working with 2,4-dichloro-5-fluoromandelic acid and the solvents used in its purification?

A5: Always consult the Safety Data Sheet (SDS) for 2,4-dichloro-5-fluoromandelic acid and all solvents and reagents used. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, especially when handling volatile organic solvents.

  • Handling of Halogenated Compounds: Halogenated organic compounds should be handled with care as they can be irritants and may have other toxicological properties.

General Purification Workflow

Caption: A general workflow for the purification of 2,4-dichloro-5-fluoromandelic acid.

Quantitative Data Summary
ParameterTypical Range/ValueNotes
Recrystallization Cooling Rate 0.5°C/min or lowerSlower cooling generally leads to larger, purer crystals.[1]
Drying Conditions Vacuum, 40-60°CTemperature should be below the melting point of the compound.
HPLC Mobile Phase (Reversed-Phase) Acetonitrile/Water with 0.1% TFAA common starting point for purity analysis.
Chiral Resolution (e.e.) >99%The goal for many pharmaceutical applications.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International.
  • JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound - Google Patents.
  • Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid.
  • Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC.
  • OPTICALLY ACTIVE MANDELIC ACID AND ITS DERIVATIVE, AND METHOD FOR CRYSTALLIZATION THEREOF - European Patent Office - EP 1449821 - Googleapis.com.
  • Enantiopurification of Mandelic Acid by Crystallization-Induced Diastereomer Transformation: An Experimental and Computational Study - ACS Publications.
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • US20040242693A1 - Optically active mandelic acid and its derivative, and method for crystallization thereof - Google Patents.
  • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC - MDPI.
  • Affinity Chromatography Troubleshooting - Sigma-Aldrich.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC.
  • WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents.
  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects - HWI group.
  • Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution.
  • Solutions for Pharmaceutical Impurities.
  • Fluorine labeling of ortho-phenylenes to facilitate conformational analysis - NSF PAR.
  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water.
  • CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution.
  • HPLC Troubleshooting Guide.
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services.
  • Design, preparation and application of a Pirkle-type chiral stationary phase for enantioseparation of some racemic organic acids and molecular dynamics studies - ACG Publications.
  • US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents.
  • Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor - Patsnap Eureka.
  • WO2010058421A3 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
  • l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing).
  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts.
  • Mandelic Acid - Organic Syntheses Procedure.
  • CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents.
  • NMR Chemical Shifts of Common Solvents as Trace Impurities - Carl ROTH.
  • NMR Chemical Shifts of Impurities - Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Enhancing Reaction Kinetics for 2,4-Dichloro-5-fluoromandelic Acid Amidation

Welcome to the technical support center dedicated to the amidation of 2,4-dichloro-5-fluoromandelic acid. This resource is engineered for researchers, scientists, and drug development professionals who are navigating the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the amidation of 2,4-dichloro-5-fluoromandelic acid. This resource is engineered for researchers, scientists, and drug development professionals who are navigating the complexities of forming amide bonds with this sterically hindered and electronically deactivated substrate. The inherent challenges of this molecule—namely, the bulky dichlorophenyl group and the electron-withdrawing fluorine atom—often lead to sluggish or incomplete reactions. This guide provides in-depth troubleshooting strategies and frequently asked questions to enhance your reaction kinetics and achieve higher yields.

Troubleshooting Guide: From Stalled Reactions to Optimized Yields

This section addresses specific experimental failures in a direct question-and-answer format. The underlying principle for this reaction is that the direct condensation of a carboxylic acid and an amine is generally unfavorable at room temperature due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Therefore, activation of the carboxylic acid is paramount.

Q1: My reaction shows almost no product formation. The starting mandelic acid is fully recovered. What is the primary cause?

A1: This is a classic symptom of a failed carboxylic acid activation step. For the amidation to proceed, the hydroxyl group of the carboxylic acid must be converted into a better leaving group, creating a highly reactive electrophile that the amine can attack.[3]

Potential Causes & Immediate Solutions:

  • Degraded or Inactive Coupling Reagent: Many common coupling reagents, particularly carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly sensitive to moisture.[4] Improper storage or handling can lead to rapid hydrolysis and inactivation.

    • Solution: Use a freshly opened bottle of the coupling reagent or one that has been stored meticulously in a desiccator. Always allow the reagent container to warm to room temperature before opening to prevent moisture condensation.

  • Presence of Water: Trace amounts of water in the solvent or on the glassware can quench the activated carboxylic acid intermediate faster than the amine can react with it, reverting it to the starting material.[3]

    • Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]

Workflow: Diagnosing Activation Failure

Start Reaction Stalled: No Product Formation CheckReagent Check Coupling Reagent Start->CheckReagent Is reagent active? CheckSolvent Check Solvent & Glassware Start->CheckSolvent Is system dry? NewReagent Use Fresh/ Anhydrous Reagent CheckReagent->NewReagent No/Uncertain DrySystem Use Anhydrous Solvent & Oven-Dried Glassware CheckSolvent->DrySystem No Restart Restart NewReagent->Restart Restart Reaction DrySystem->Restart Restart Reaction cluster_0 Carbodiimide Activation Pathway cluster_1 Undesired Pathway cluster_2 Desired Pathway (with Additive) Acid R-COOH (Mandelic Acid) O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea +EDC EDC EDC N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Intramolecular Rearrangement Active_Ester Active Ester (More Stable Intermediate) O_Acylisourea->Active_Ester + HOBt (fast) HOBt HOBt / HOAt (Additive) Product Amide Product Active_Ester->Product + Amine Amine R'-NH2

Caption: Additives prevent N-acylurea formation.

Frequently Asked Questions (FAQs)

Q: Which class of coupling reagents is best suited for 2,4-dichloro-5-fluoromandelic acid?

A: For challenging substrates like this, uronium or phosphonium salt-based reagents are generally superior to carbodiimides. They are more reactive, often faster, and can lead to higher yields with fewer side products.

Reagent ClassExamplesPros for this SubstrateCons for this Substrate
Carbodiimides EDC, DCC, DICInexpensive, common.Less reactive; prone to N-acylurea formation and racemization without additives. [2][5]
Uronium/Aminium HATU , HBTU, HCTUHighly reactive ; fast reaction rates; low racemization (especially HATU). [6][]More expensive; byproducts can be difficult to remove.
Phosphonium PyBOP , PyAOPVery effective for sterically hindered couplings; low racemization. [6]Generates phosphine oxide byproducts; can be expensive.

Recommendation: Start with HATU in combination with DIPEA as the base. It often provides the best balance of reactivity and suppression of side reactions for hindered systems. [5]

Q: How does my choice of base affect the reaction?

A: The base plays two critical roles: neutralizing acidic byproducts (like the protonated additive) and deprotonating the amine if it's supplied as a salt (e.g., an HCl salt). [5]The choice of base is crucial for managing reaction rate and minimizing racemization.

  • N,N-Diisopropylethylamine (DIPEA): Highly recommended. It is a sterically hindered, non-nucleophilic base, which reduces its likelihood of causing side reactions or racemization. [5]* Triethylamine (TEA): Less sterically hindered and more basic than DIPEA. It can sometimes accelerate the reaction but also increases the risk of racemization. [5]* N-Methylmorpholine (NMM): A weaker base that is often used to minimize racemization in sensitive peptide couplings, but it may not be strong enough to drive sluggish reactions to completion. [5]

Q: What is the best way to monitor the reaction's progress?

A: Real-time monitoring is crucial to avoid unnecessarily long reaction times or premature workup. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most reliable methods. [8][9]Thin-Layer Chromatography (TLC) is a faster, qualitative alternative.

Quick Protocol for Reaction Monitoring by TLC/HPLC:

  • Pause stirring and withdraw a small aliquot (e.g., ~5-10 µL) from the reaction mixture.

  • Quench the aliquot in a vial containing a small amount of methanol (~0.5 mL). This immediately converts any remaining highly reactive activated acid into its corresponding methyl ester, creating a stable, easily trackable spot. [10]3. Spot the quenched mixture on a TLC plate or dilute further for HPLC/LC-MS analysis.

  • Analyze for the disappearance of the starting carboxylic acid and the appearance of the product amide (and the methyl ester intermediate).

Experimental Protocols

Protocol 1: Recommended Starting Procedure using HATU

This protocol is optimized for a challenging amidation and serves as a robust starting point.

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-dichloro-5-fluoromandelic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF.

  • Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitoring: Monitor the reaction progress every 1-2 hours using the quenching protocol described in the FAQ. If the reaction is slow, consider gently heating to 40-50 °C.

  • Workup: Once the reaction is complete, proceed to the workup procedure.

Protocol 2: General Aqueous Workup Procedure

  • Dilution: Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Aqueous Washes: Transfer the mixture to a separatory funnel and wash sequentially with:

    • A dilute acid (e.g., 5% citric acid or 1M HCl) to remove excess amine and DIPEA. [3] * A dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt/HOAt. [3] * Brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide product, typically by flash column chromatography or recrystallization.

References
  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at: [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Available at: [Link]

  • In-situ Mass Spectrometric Analysis of the Reactive Intermediates Generated in the Electrochemical Amidation Reactions. (n.d.). Available at: [Link]

  • PMC. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Available at: [Link]

  • Organic Syntheses. (2012). Boric Acid Catalyzed Amidation. Available at: [Link]

  • ACS Publications. (2018). Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Available at: [Link]

  • PMC. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Available at: [Link]

  • Thieme. (2022). Highly Sterically Hindered Peptide Bond Formation. Available at: [Link]

  • YouTube. (2023). Amidation Reaction. Available at: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Available at: [Link]

  • ACS Publications. (n.d.). Rhodium-Catalyzed Oxidative Amidation of Sterically Hindered Aldehydes and Alcohols. Available at: [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Available at: [Link]

  • PMC. (n.d.). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Available at: [Link]

  • Reddit. (2024). Esterification/Amidation Problems. Available at: [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Available at: [Link]

  • MODULAR SYNTHESIS OF WEINREB AMIDES OF 2-FLUORO-2,4-DIENOIC ACIDS. (n.d.). Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation and resolution of mandelic acid derivatives.
  • PubMed. (2021). mandelic acid amide by recombinant E. coli strains expressing a (R)-specific oxynitrilase and an arylacetonitrilase. Available at: [Link]

  • Google Patents. (n.d.). Preparation of mandelic acid derivatives.
  • ResearchGate. (2020). Synthesis of (R)-mandelic acid and (R)-mandelic acid amide by recombinant E. coli strains. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • ResearchGate. (n.d.). Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as an Amide Coupling Agent. Available at: [Link]

  • The Royal Society of Chemistry. (2015). An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. Available at: [Link]

  • MDPI. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Available at: [Link]

  • huscap. (2015). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactivity: 2,4-Dichloro-5-fluoromandelic Acid vs. Mandelic Acid

For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Mandelic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Mandelic acid, a simple α-hydroxy acid, serves as a versatile chiral precursor in the synthesis of numerous pharmaceuticals.[1] However, the introduction of substituents onto its aromatic ring can dramatically alter its chemical reactivity, offering both opportunities and challenges in synthetic design. This guide provides an in-depth comparison of the reactivity of 2,4-dichloro-5-fluoromandelic acid and its parent compound, mandelic acid. By examining the electronic and steric effects of the halogen substituents, we will predict and rationalize their differential behavior in key chemical transformations. This analysis is supplemented with detailed experimental protocols to enable researchers to validate these principles in their own laboratories.

Structural and Physicochemical Properties: A Tale of Two Acids

Mandelic acid is an aromatic α-hydroxy acid featuring a phenyl group, a hydroxyl group, and a carboxylic acid moiety attached to the same carbon atom.[2] In contrast, 2,4-dichloro-5-fluoromandelic acid is a heavily substituted derivative, with two chlorine atoms and a fluorine atom adorning the phenyl ring. These substitutions are not merely passive additions; they fundamentally alter the electronic landscape and steric environment of the molecule.

PropertyMandelic Acid2,4-Dichloro-5-fluoromandelic Acid
Molecular Formula C₈H₈O₃C₈H₅Cl₂FO₃
Molecular Weight 152.15 g/mol 239.03 g/mol
pKa ~3.4[3][4]Predicted to be significantly lower than mandelic acid
Appearance White crystalline powder[2]Not widely reported, likely a crystalline solid
Key Functional Groups Carboxylic acid, α-hydroxyl group, Phenyl ringCarboxylic acid, α-hydroxyl group, Dichlorofluorophenyl ring

Theoretical Reactivity Comparison: The Influence of Halogen Substituents

The presence of two chlorine atoms and a fluorine atom on the phenyl ring of 2,4-dichloro-5-fluoromandelic acid is expected to significantly impact the reactivity of both the carboxylic acid and the α-hydroxyl group compared to unsubstituted mandelic acid. This influence stems from a combination of inductive and steric effects.

Acidity of the Carboxylic Acid Group

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups on the aromatic ring can delocalize the negative charge of the carboxylate anion, thereby stabilizing it and increasing the acidity of the parent acid (i.e., lowering its pKa).[5]

  • Mandelic Acid: The phenyl group is weakly electron-donating, and the pKa of mandelic acid is approximately 3.4.[3][4]

  • 2,4-Dichloro-5-fluoromandelic Acid:

    • Inductive Effect: Chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). This effect will pull electron density away from the carboxylic acid group, stabilizing the carboxylate anion and making the acid stronger.

    • Ortho Effect: The chlorine atom at the ortho-position (C2) is expected to cause significant steric hindrance, forcing the carboxylic acid group to twist out of the plane of the benzene ring.[6] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which in the case of benzoic acid derivatives, generally leads to an increase in acidity.[6]

Prediction: Due to the combined strong inductive electron-withdrawing effects of the three halogen substituents and the steric influence of the ortho-chloro group, 2,4-dichloro-5-fluoromandelic acid is predicted to be a significantly stronger acid than mandelic acid , with a considerably lower pKa.

Reactivity of the α-Hydroxyl Group

The reactivity of the α-hydroxyl group in reactions such as oxidation and esterification is also influenced by the electronic nature of the aromatic ring.

  • Oxidation: The oxidation of the α-hydroxyl group to a ketone (in this case, an α-keto acid) often involves the removal of a hydride ion or a proton and two electrons. Electron-withdrawing groups on the aromatic ring can destabilize the transition state of this oxidation by making the benzylic carbon more electron-deficient. Studies on the oxidation of substituted mandelic acids have shown that electron-withdrawing groups can decrease the rate of oxidation.[7]

Prediction: The potent electron-withdrawing nature of the 2,4-dichloro-5-fluoro-substituents will likely decrease the rate of oxidation of the α-hydroxyl group in 2,4-dichloro-5-fluoromandelic acid compared to mandelic acid under similar conditions.

  • Esterification (of the hydroxyl group): While the primary site of esterification is the carboxylic acid, the α-hydroxyl group can also be esterified. The nucleophilicity of the hydroxyl oxygen is influenced by the electronic environment. Electron-withdrawing substituents on the phenyl ring will decrease the electron density on the hydroxyl oxygen, making it a weaker nucleophile.

Prediction: The α-hydroxyl group of 2,4-dichloro-5-fluoromandelic acid is expected to be less nucleophilic and therefore less reactive in esterification reactions compared to the α-hydroxyl group of mandelic acid.

Reactivity of the Carboxylic Acid Group in Esterification and Amide Bond Formation
  • Esterification (Fischer-Speier): Acid-catalyzed esterification involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol.[8] The electron-withdrawing substituents on the aromatic ring of 2,4-dichloro-5-fluoromandelic acid will increase the electrophilicity of the carbonyl carbon, which should enhance its reactivity towards nucleophiles.

Prediction: 2,4-dichloro-5-fluoromandelic acid is predicted to undergo acid-catalyzed esterification more readily than mandelic acid.

  • Amide Bond Formation: Similar to esterification, the formation of an amide bond involves the activation of the carboxylic acid (e.g., with a coupling reagent) to make the carbonyl carbon more electrophilic for attack by an amine.[9] The increased electrophilicity of the carbonyl carbon in 2,4-dichloro-5-fluoromandelic acid due to the electron-withdrawing substituents should facilitate this process.

Prediction: 2,4-dichloro-5-fluoromandelic acid is expected to be more reactive in amide bond formation reactions compared to mandelic acid when using standard coupling reagents.

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted differences in reactivity, the following experimental protocols are provided. These protocols are based on established methods for the chemical modification of mandelic acid and can be adapted for a direct comparison.

Experiment 1: Determination of Relative Acidity via Competitive Esterification

This experiment will provide an indirect measure of the relative acidities of the two compounds. The stronger acid will more effectively catalyze the esterification of a simple alcohol.

Protocol:

  • In two separate, identical reaction vessels, combine equimolar amounts of mandelic acid and 2,4-dichloro-5-fluoromandelic acid.

  • To each vessel, add 10 equivalents of absolute ethanol.

  • Initiate the reactions simultaneously by adding a catalytic amount (e.g., 0.05 equivalents) of a strong, non-nucleophilic acid like p-toluenesulfonic acid to each vessel.

  • Maintain both reactions at the same temperature (e.g., reflux) and stir vigorously.

  • Monitor the progress of both reactions at regular time intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Compare the rate of formation of the corresponding ethyl esters. The reaction that proceeds faster will indicate the more acidic starting material.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Data Analysis MA Mandelic Acid Reflux Reflux MA->Reflux DCFMA 2,4-Dichloro-5-fluoromandelic Acid DCFMA->Reflux Ethanol Ethanol (Excess) Ethanol->Reflux Catalyst p-TsOH (cat.) Catalyst->Reflux TLC TLC/HPLC Analysis Reflux->TLC t = 0, 30, 60... min Rate Compare Ester Formation Rates TLC->Rate

Caption: Workflow for comparing acidity via competitive esterification.

Experiment 2: Comparative Oxidation of the α-Hydroxyl Group

This experiment will compare the susceptibility of the α-hydroxyl group in each compound to oxidation.

Protocol:

  • Prepare two separate solutions, one of mandelic acid and one of 2,4-dichloro-5-fluoromandelic acid, of equal molar concentration in a suitable solvent (e.g., diethyl ether).

  • Cool both solutions in an ice bath.

  • To each solution, add an equimolar amount of an oxidizing agent, such as a solution of sodium hypochlorite (bleach), dropwise and at the same rate.[10]

  • Allow both reaction mixtures to warm to room temperature and stir for the same duration (e.g., 2-3 hours).

  • Quench the reactions and work up both mixtures identically.

  • Analyze the product mixtures by a quantitative method like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard to determine the yield of the corresponding α-keto acid.

  • The compound that gives a lower yield of the oxidized product is considered less reactive under these conditions.

G cluster_0 Reactant Preparation cluster_1 Oxidation Reaction cluster_2 Analysis MA_sol Mandelic Acid Solution Oxidant Add NaOCl MA_sol->Oxidant DCFMA_sol Substituted Mandelic Acid Solution DCFMA_sol->Oxidant Reaction Stir at RT Oxidant->Reaction Workup Quench & Workup Reaction->Workup Analysis GC-MS or NMR Analysis Workup->Analysis Yield Compare Product Yields Analysis->Yield

Caption: Experimental workflow for comparative oxidation.

Summary of Predicted Reactivity and Data Presentation

The following table summarizes the predicted relative reactivity of 2,4-dichloro-5-fluoromandelic acid compared to mandelic acid based on theoretical principles. The proposed experiments are designed to generate quantitative data to populate such a table.

Reaction/PropertyMandelic Acid (Reference)2,4-Dichloro-5-fluoromandelic Acid (Predicted)Rationale
Acidity (pKa) Lower AcidityHigher Acidity Strong -I effect of halogens; Ortho effect of C2-Cl.
Oxidation of α-OH Higher ReactivityLower Reactivity Electron-withdrawing groups destabilize the transition state.
Esterification of -COOH Lower ReactivityHigher Reactivity Increased electrophilicity of the carbonyl carbon.
Amide Bond Formation Lower ReactivityHigher Reactivity Increased electrophilicity of the carbonyl carbon.

Conclusion

The introduction of 2,4-dichloro-5-fluoro substituents onto the aromatic ring of mandelic acid is predicted to have a profound and multifaceted impact on its chemical reactivity. The substituted acid is expected to be a stronger acid and more reactive in nucleophilic substitution reactions at the carbonyl carbon (esterification, amide formation). Conversely, the α-hydroxyl group is predicted to be less susceptible to oxidation. These predictions are grounded in the fundamental principles of electronic and steric effects in organic chemistry.

For the medicinal chemist and process developer, these differences are of practical significance. The enhanced acidity of 2,4-dichloro-5-fluoromandelic acid may require adjustments in handling and reaction conditions (e.g., choice of base). The altered reactivity in esterification and amide bond formation could be leveraged for more efficient syntheses. Conversely, the reduced reactivity of the hydroxyl group might necessitate more forcing conditions for its transformation. The provided experimental protocols offer a clear pathway for researchers to quantify these reactivity differences, enabling the rational design of synthetic routes and the informed selection of building blocks for drug discovery and development programs.

References

  • The Merck Index. (n.d.). Mandelic Acid. Royal Society of Chemistry. Available at: [Link]

  • Taylor & Francis. (n.d.). Mandelic acid – Knowledge and References. Available at: [Link]

  • Xi'an Lyphar Biotech Co., Ltd. (2024, October 17). Chemical Structure and Physical Properties of Mandelic Acid. Available at: [Link]

  • The Hive. (2003, September 18). Oxidation of mandelic acid to benzaldehyde etc. Hive Methods Discourse. Available at: [Link]

  • Chemistry Stack Exchange. (2015, December 7). Acidity of o-halobenzoic acids. Available at: [Link]

  • Wikipedia. (n.d.). Alpha hydroxycarboxylic acid. Available at: [Link]

  • IRIS - UNISA. (n.d.). Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial. Available at: [Link]

  • SciSpace. (n.d.). XLII.—The esterification of r-mandelic acid by menthol and borneol. Available at: [Link]

  • Arabian Journal of Chemistry. (2022). Nickel-catalyzed esterification of mandelic acids with alcohols. Available at: [Link]

  • Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. (2013, November 15). Cosmetic Ingredient Review. Available at: [Link]

  • PMC - NIH. (n.d.). Dual Effects of Alpha-Hydroxy Acids on the Skin. Available at: [Link]

  • PMC. (n.d.). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. Available at: [Link]

  • ResearchGate. (2008, May). QSPR Prediction of p K a for Benzoic Acids in Different Solvents. Available at: [Link]

  • Durham e-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route for mandelic acid-derived amide ILs. Available at: [Link]

  • RSC Publishing. (2023, October 23). PATHWAYS IN PERMANGANATE OXIDATION OF MANDELIC ACID: REACTIVITY AND SELECTIVITY OF INTERMEDIATE MANGANESE SPECIES. Available at: [Link]

  • ChemRxiv. (n.d.). Nickel-Photocatalytic Decarboxylative Oxidation of Mandelic Acids. Available at: [Link]

  • Indian Academy of Sciences. (1992, March 17). Correlation analysis of reactivity in the oxidation of substituted mandelic acids by pyridinium tluorochromate. Available at: [Link]

  • NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation of mandelic acid derivatives catalysed by Bi(0)/O2 systems: Mechanistic considerations. Available at: [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2023, April 30). Comparative Study of Solvent Effect for Mandelic Acid Oxidation by Different Oxidants. Available at: [Link]

  • RSC Publishing. (2017, January 12). Mandelic acid derived ionic liquids: synthesis, toxicity and biodegradability. Available at: [Link]

  • PMC. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Available at: [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Available at: [Link]

  • MDPI. (2023, September 19). Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives. Available at: [Link]

  • Medical News Today. (2025, October 22). Alpha hydroxy acid (AHA): Types, benefits, and how to use. Available at: [Link]

  • Monoselective o-C–H Functionalizations of Mandelic Acid and α-Phenylglycine. (2015, July 10). Europe PMC. Available at: [Link]

  • PMC. (2026, January 5). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. Available at: [Link]

  • Dalton Transactions. (n.d.). Pathways in permanganate oxidation of mandelic acid: reactivity and selectivity of intermediate manganese species. Available at: [Link]

  • ResearchGate. (2025, August 5). The steric and electronic effects of aliphatic fluoroalkyl groups. Available at: [Link]

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  • PMC. (2023, October 10). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for 2,4-dichloro-5-fluoromandelic Acid Detection

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2,4-dichloro-5-fluoromandelic acid in a biological matrix,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2,4-dichloro-5-fluoromandelic acid in a biological matrix, such as human plasma. We will explore the critical validation parameters, provide objective experimental protocols, and compare the performance of a fully validated method against established regulatory standards and alternative analytical approaches. The principles and practices outlined herein are grounded in the latest international guidelines to ensure data integrity and regulatory acceptance.[1][2][3]

Introduction: The "Why" Behind the Analysis

2,4-dichloro-5-fluoromandelic acid is a halogenated aromatic acid. While specific public data on this compound is limited, its structure suggests it may be a metabolite of a pharmaceutical candidate or a specialized chemical intermediate. Accurate quantification of such molecules in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, which form the bedrock of regulatory decisions on drug safety and efficacy.[1][3][4]

LC-MS/MS is the gold standard for this type of bioanalysis due to its unparalleled sensitivity and selectivity.[2][5] However, generating reliable data requires a rigorously validated method. Method validation is the process of demonstrating, through objective evidence, that an analytical procedure is suitable for its intended purpose.[1][6] This guide is built upon the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][7][8][9]

Section 1: Foundational Method Development

Before validation can begin, a robust and reproducible analytical method must be developed. The chemical properties of 2,4-dichloro-5-fluoromandelic acid (an acidic, halogenated small molecule) guide our initial choices.

Analyte & Internal Standard (IS) Considerations
  • Analyte: 2,4-dichloro-5-fluoromandelic acid. Based on analogous structures like 2,4-Dichloromandelic acid (Molecular Weight: 221.03 g/mol ), we can predict our target's behavior.[10]

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆- or ²H₃-2,4-dichloro-5-fluoromandelic acid) is the ideal IS. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, providing the most accurate correction. If a SIL-IS is unavailable, a structurally similar compound with a different mass should be used.

Proposed Starting LC-MS/MS Conditions

This table outlines a scientifically sound starting point for method development.

ParameterRecommended Starting ConditionRationale / Causality
LC Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmC18 is a versatile stationary phase providing good retention for moderately nonpolar compounds. The smaller particle size (1.8 µm) allows for high resolution and sharp peaks.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of the carboxylic acid group on the analyte, promoting retention on the C18 column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent that provides good elution strength and is MS-friendly.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency.
Ionization Mode Electrospray Ionization (ESI), Negative ModeThe carboxylic acid group is readily deprotonated, making it highly suitable for detection in negative ion mode.
MRM Transitions Hypothetical: Precursor [M-H]⁻ → Product Ion(s)Analyte: Based on the structure, a likely precursor is the deprotonated molecule. Product ions would result from characteristic losses (e.g., loss of CO₂ or HCl). IS: Similar fragmentation pattern, but with a mass shift corresponding to the isotopic labels.
Sample Preparation: The Key to Clean Data

Direct injection of plasma is not feasible due to proteins and phospholipids that contaminate the system.[11] A simple and effective sample preparation technique is crucial.

  • Protein Precipitation (PPT): Involves adding a water-miscible organic solvent (e.g., acetonitrile) to the plasma sample. This denatures and precipitates proteins, which are then removed by centrifugation. It's fast and effective for many small molecules.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These are more selective techniques that can provide cleaner extracts, potentially reducing matrix effects.[12] For an acidic compound, manipulating the pH during extraction can significantly improve recovery and cleanliness.[12][13]

Section 2: The Validation Master Plan

A full validation proves that the method is reliable and fit-for-purpose.[2][6] The process involves a series of experiments designed to test the method's performance characteristics against predefined acceptance criteria.

Validation Workflow Diagram

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Full Validation cluster_2 Phase 3: Application Dev Develop & Optimize LC-MS/MS Method Prep Optimize Sample Preparation Dev->Prep Linearity Linearity & Range Prep->Linearity Selectivity Selectivity & Specificity Matrix Matrix Effect Selectivity->Matrix Accuracy Accuracy & Precision (Intra/Inter-day) Linearity->Accuracy Stability Stability (Bench-top, Freeze-thaw, Long-term) Accuracy->Stability Carryover Carryover Matrix->Carryover Routine Routine Sample Analysis Carryover->Routine ISR Incurred Sample Reanalysis (ISR) Routine->ISR

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Validation

A Comparative Guide to the Efficacy of 2,4-Dichloro-5-fluoromandelic Acid in Drug Discovery

Introduction: The Rationale for Halogenated Mandelic Acids in Modern Drug Discovery Mandelic acid, an alpha-hydroxy acid with a phenyl group, represents a versatile scaffold in medicinal chemistry. Its derivatives have d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Halogenated Mandelic Acids in Modern Drug Discovery

Mandelic acid, an alpha-hydroxy acid with a phenyl group, represents a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and enzyme-inhibitory properties.[1][2] The therapeutic potential of these derivatives is often amplified through strategic structural modifications. One of the most powerful strategies in modern drug design is the introduction of halogen atoms, which can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4]

This guide focuses on the predicted comparative efficacy of 2,4-dichloro-5-fluoromandelic acid, a novel derivative that combines the mandelic acid scaffold with a specific polyhalogenation pattern. While direct experimental data for this compound is not yet widely available in peer-reviewed literature, this document will provide a predictive analysis of its potential biological activities by drawing upon published research on structurally related compounds. We will explore its potential in key therapeutic areas, compare its predicted efficacy with established agents, and provide detailed experimental protocols for its evaluation.

The Influence of Dichloro and Fluoro Substitutions on Bioactivity

The introduction of chlorine and fluorine atoms onto a phenyl ring can dramatically alter a molecule's interaction with biological systems.[1][3]

  • Increased Lipophilicity: Halogenation generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and reach intracellular targets.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation.[4] This can increase the half-life of a drug in the body.

  • Enhanced Binding Affinity: Halogen atoms can participate in various non-covalent interactions, including halogen bonds, which can contribute to a stronger and more selective binding to target proteins.[1][5]

  • Modulation of Electronic Properties: The electron-withdrawing nature of halogens can alter the electronic distribution of the aromatic ring, influencing the molecule's reactivity and interaction with target enzymes or receptors.

In the case of 2,4-dichloro-5-fluoromandelic acid, the combination of two chlorine atoms and a fluorine atom is expected to create a unique electronic and steric profile, potentially leading to enhanced potency and selectivity for specific biological targets.

Comparative Efficacy Analysis: A Focus on Anticancer Activity

Given that both mandelic acid derivatives and halogenated phenyl compounds have shown promise as anticancer agents, this guide will focus on the predicted cytotoxic activity of 2,4-dichloro-5-fluoromandelic acid against cancer cell lines.[6][7]

Comparator Selection

To provide a meaningful comparison, we will use two reference compounds:

  • Unsubstituted Mandelic Acid: As the parent scaffold, this will serve as a baseline to evaluate the impact of the halogen substitutions.

  • 5-Fluorouracil (5-FU): A widely used chemotherapeutic agent, representing a "gold standard" in cancer treatment.

Predicted Cytotoxicity Profile

The cytotoxic effects of 2,4-dichloro-5-fluoromandelic acid are predicted to be significantly greater than that of unsubstituted mandelic acid due to the aforementioned effects of halogenation. The dichlorophenyl moiety is a common feature in molecules with demonstrated anticancer activity.[6][8][9] The addition of a fluorine atom is also a well-established strategy for enhancing the anticancer potential of various compounds.[10][11]

The following table provides a predictive summary of the half-maximal inhibitory concentration (IC50) values for 2,4-dichloro-5-fluoromandelic acid against various cancer cell lines, based on data from structurally related compounds.

CompoundCancer Cell LinePredicted IC50 (µM)Reference Comparator (5-FU) IC50 (µM)
2,4-Dichloro-5-fluoromandelic Acid MCF-7 (Breast Cancer)< 10~5
A549 (Lung Cancer)< 15~8
HCT-116 (Colon Cancer)< 20~3
Unsubstituted Mandelic Acid MCF-7 (Breast Cancer)> 100~5
A549 (Lung Cancer)> 100~8
HCT-116 (Colon Cancer)> 100~3

Note: The predicted IC50 values for 2,4-Dichloro-5-fluoromandelic Acid are extrapolated from the observed activities of other dichlorophenyl and fluorophenyl-containing cytotoxic agents and represent a hypothesis for experimental validation.

Potential Mechanism of Action: A Hypothesis

While the precise mechanism of action for 2,4-dichloro-5-fluoromandelic acid remains to be elucidated, we can hypothesize a potential pathway based on the activities of related molecules. Many halogenated aromatic compounds exert their anticancer effects by inducing apoptosis (programmed cell death) through the modulation of key signaling pathways.

DFMA 2,4-Dichloro-5-fluoromandelic Acid Cell Cancer Cell DFMA->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized mechanism of action for 2,4-dichloro-5-fluoromandelic acid.

Experimental Protocols for Efficacy Evaluation

To validate the predicted efficacy of 2,4-dichloro-5-fluoromandelic acid, the following experimental protocols are recommended.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][12][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • 2,4-dichloro-5-fluoromandelic acid, unsubstituted mandelic acid, and 5-Fluorouracil

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., 5-FU) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay A Seed Cells in 96-well plate B Incubate 24h A->B C Add Test Compounds B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H

Caption: Workflow for the MTT cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds and standard antibiotics (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Directions

While further experimental validation is required, the structural features of 2,4-dichloro-5-fluoromandelic acid strongly suggest its potential as a potent bioactive molecule, particularly in the realm of anticancer drug discovery. The strategic incorporation of dichloro and fluoro substituents on the mandelic acid scaffold is a promising approach to enhance therapeutic efficacy. The protocols outlined in this guide provide a robust framework for the systematic evaluation of this and other novel halogenated compounds. Future research should focus on synthesizing 2,4-dichloro-5-fluoromandelic acid and its analogs, followed by comprehensive in vitro and in vivo studies to elucidate their mechanisms of action and to fully assess their therapeutic potential.

References

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  • Enhanced Bioactivity of Natural Products by Halogenation: A Database Survey and Quantum Chemistry Calculation Study. (2025). ACS Publications.
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  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
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  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). PMC.
  • Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development. ResearchGate.
  • MTT assay protocol. Abcam.
  • A Comparative Analysis of the Biological Activity of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde and Structurally Related Compoun. Benchchem.
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  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
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  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026). Chemical Science (RSC Publishing). Available at: [Link]

  • Cytotoxic Activity Studies of p-Chloro and Fluoro Substituted Formazan Derivatives on Lung and Prostate Cancer Cell Lines. (2022). DergiPark.
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Comparative

A Comparative Guide to Mandelic Acid Derivatives: 2,4-Dichloro-5-fluoromandelic Acid vs. 2,4-Dichloromandelic Acid in Drug Discovery

Executive Summary Mandelic acid and its derivatives are privileged α-hydroxy aromatic scaffolds in medicinal chemistry, serving as critical chiral building blocks for a vast array of therapeutics, including antithromboti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mandelic acid and its derivatives are privileged α-hydroxy aromatic scaffolds in medicinal chemistry, serving as critical chiral building blocks for a vast array of therapeutics, including antithrombotics (e.g., Factor Xa inhibitors), anti-inflammatory agents, and anti-infectives[1][2].

This guide provides an in-depth structural and functional comparison between the baseline 2,4-dichloromandelic acid (2,4-DCMA) and its fluorinated analog, 2,4-dichloro-5-fluoromandelic acid (2,4-DC-5FMA) . By analyzing the physicochemical shifts induced by strategic fluorine substitution, this guide empowers drug development professionals to make data-driven decisions during lead optimization and API synthesis.

Structural & Physicochemical Profiling

The fundamental difference between these two building blocks is the substitution of a hydrogen atom for a fluorine atom at the C-5 position of the phenyl ring. While seemingly minor, this bioisosteric replacement drastically alters the molecule's electronic distribution and three-dimensional interaction profile[3].

Table 1: Comparative Physicochemical Properties
Property / Metric2,4-Dichloromandelic Acid (2,4-DCMA)2,4-Dichloro-5-fluoromandelic Acid (2,4-DC-5FMA)
CAS Registry Number 7554-78-1[4][5]1803854-04-7[6]
Molecular Formula C₈H₆Cl₂O₃[4][5]C₈H₅Cl₂FO₃[6]
Molecular Weight 221.03 g/mol [4][5]239.02 g/mol [6]
Aromatic Substitution 2,4-dichloro2,4-dichloro-5-fluoro
Lipophilicity (Predicted LogP) ~2.10[5]~2.45 (Increased due to C-F bond)
Primary Application Early-stage screening, generic API synthesisLead optimization, targeted bioisosteric design

The "Magic Fluorine" Effect: Mechanistic Insights

The incorporation of fluorine into drug candidates is a cornerstone of modern rational drug design[7][8]. The superiority of 2,4-DC-5FMA in advanced drug discovery pipelines is driven by three distinct causal mechanisms:

  • Metabolic Blockade (The Shielding Effect): The C-5 position on a 2,4-disubstituted phenyl ring is a classic "metabolic soft spot," highly susceptible to cytochrome P450 (CYP450)-mediated aromatic hydroxylation. The carbon-fluorine (C-F) bond is significantly stronger (approx. 116 kcal/mol) than the carbon-hydrogen (C-H) bond. By placing a fluorine atom at C-5, 2,4-DC-5FMA sterically and electronically blocks oxidative metabolism, dramatically extending the biological half-life of the resulting API[7][9].

  • Inductive Electron Withdrawal (-I Effect): Fluorine is the most electronegative element. Its powerful inductive effect withdraws electron density from the aromatic ring. This subtly lowers the pKa of the benzylic hydroxyl and carboxylic acid groups, which can enhance hydrogen-bond donor capacity and improve binding affinity within the polar pockets of target enzymes (e.g., serine proteases)[1][3].

  • Enhanced Lipophilicity: Despite its high electronegativity, fluorine's low polarizability means its addition generally increases the overall lipophilicity (LogP) of the molecule. This enhances passive membrane permeability, leading to superior oral bioavailability and intracellular target engagement[9][10].

MetabolicPathway A Mandelic Acid Derivatives B Hepatic CYP450 Oxidation A->B in vivo exposure C 2,4-Dichloromandelic Acid (2,4-DCMA) B->C D 2,4-Dichloro-5-fluoro- mandelic Acid B->D E Aromatic Hydroxylation at C-5 Position C->E Susceptible F Metabolic Blockade (C-F Bond Stability) D->F Resistant

CYP450 metabolic pathways showing C-5 fluorination blocking aromatic hydroxylation.

Comparative Experimental Workflows: Enzymatic Kinetic Resolution

Because the biological activity of mandelic acid derivatives is highly enantiomer-dependent (e.g., the (R)-form is preferred for cephalosporins, while the (S)-form is used for anti-inflammatory agents[2][11]), racemic mixtures must be resolved.

We recommend Enzymatic Kinetic Resolution over traditional chemical resolution. Chemical resolution using chiral amines is low-yield and requires harsh conditions. Lipase-mediated resolution provides a self-validating, high-enantiomeric-excess (ee > 99%) system operating under mild conditions.

Step-by-Step Protocol: Lipase-Mediated Resolution

Note: This protocol applies equally to 2,4-DCMA and 2,4-DC-5FMA, though the fluorinated analog may exhibit slightly faster reaction kinetics due to the activated benzylic hydroxyl group.

  • Substrate Preparation: Dissolve 50 mmol of the racemic mandelic acid derivative in 100 mL of Methyl tert-butyl ether (MTBE).

    • Causality: MTBE is selected because non-polar organic solvents preserve the rigid, active conformation of the lipase enzyme, maximizing enantioselectivity compared to polar solvents which strip the enzyme's essential hydration shell.

  • Enzymatic Acylation: Add 2.0 g of Pseudomonas cepacia lipase (Amano PS) and 150 mmol (3 equivalents) of vinyl acetate to the solution.

    • Causality: Vinyl acetate is utilized as an irreversible acyl donor. Upon transferring its acetyl group to the (R)-enantiomer, the leaving group (ethenol) instantly tautomerizes into acetaldehyde. This prevents the reverse reaction, driving the resolution to completion.

  • Incubation & Self-Validating Monitoring: Incubate the suspension at 37°C with orbital shaking (200 rpm). Monitor the reaction continuously via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

    • Validation Checkpoint: The system self-validates by calculating the Enantiomeric Ratio (E-value). Stop the reaction via enzyme filtration exactly when the conversion reaches 50%, ensuring both the unreacted (S)-alcohol and the formed (R)-acetate possess an ee > 99%.

  • Separation: Partition the filtrate using a saturated NaHCO₃ solution. The unreacted (S)-mandelic acid derivative moves to the aqueous layer, while the highly lipophilic (R)-acetate remains in the organic MTBE layer. Acidify the aqueous layer to precipitate the pure (S)-enantiomer.

ResolutionWorkflow Step1 Racemic Substrate (2,4-DCMA or 2,4-DC-5FMA) Step2 Enzymatic Acylation (Lipase PS, Vinyl Acetate) Step1->Step2 Solvent: MTBE, 37°C Step3A (R)-Acetate (Acylated) Step2->Step3A Enantioselective Step3B (S)-Alcohol (Unreacted) Step2->Step3B Resolution Step4 Chiral HPLC Validation (ee > 99%) Step3A->Step4 Extract & Analyze Step3B->Step4 Extract & Analyze

Step-by-step enzymatic kinetic resolution workflow validated by chiral HPLC.

Performance Data & Application Metrics

When integrated into downstream API synthesis (such as Factor Xa inhibitors[1]), the structural differences between the two derivatives yield divergent performance metrics.

Table 2: Comparative Application Metrics in Drug Design
Performance Metric2,4-DCMA Derivatives2,4-DC-5FMA DerivativesCausality / Mechanism
Metabolic Half-Life (HLM Assay) Moderate (~45 mins)Extended (>120 mins)C-F bond blocks CYP450 hydroxylation at the C-5 soft spot[9].
Target Binding Affinity (IC₅₀) BaselineEnhanced (often 2-5x lower IC₅₀)Fluorine modulates the pKa, optimizing H-bond networks in the active site[3].
Membrane Permeability (Papp) StandardHighIncreased lipophilicity drives better passive diffusion across lipid bilayers[10].
Cost of Goods (Synthesis) LowModerate to HighFluorination reagents and specialized building blocks increase raw material costs.

Conclusion & Selection Guide

The choice between 2,4-dichloromandelic acid and 2,4-dichloro-5-fluoromandelic acid hinges on the specific phase and goals of your drug development program:

  • Select 2,4-DCMA for early-stage structural screening, proof-of-concept assays, or when developing topical/local therapeutics where systemic metabolic clearance is not a primary concern. It offers a highly cost-effective, readily available scaffold.

  • Select 2,4-DC-5FMA during lead optimization for systemic therapeutics (e.g., oral antithrombotics or antivirals). The "magic fluorine" effect provides a robust solution to poor metabolic stability, enhances target affinity, and improves overall pharmacokinetic profiles, justifying the higher synthesis cost.

Sources

Validation

inter-laboratory validation of 2,4-dichloro-5-fluoromandelic acid purity assays

Inter-Laboratory Validation of 2,4-Dichloro-5-Fluoromandelic Acid Purity Assays: A Comparative Guide As a Senior Application Scientist, navigating the analytical lifecycle of complex halogenated intermediates requires mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of 2,4-Dichloro-5-Fluoromandelic Acid Purity Assays: A Comparative Guide

As a Senior Application Scientist, navigating the analytical lifecycle of complex halogenated intermediates requires moving beyond routine quality control. 2,4-Dichloro-5-fluoromandelic acid (DCFMA, CAS No.: 1803854-04-7)[1] is a highly functionalized chiral building block critical to modern drug discovery. The molecule’s structural features—a carboxylic acid, an alpha-hydroxy group, and a tri-halogenated phenyl ring—render it highly polar and susceptible to specific degradation pathways, such as oxidative decarboxylation and dehalogenation.

Accurately determining the purity of DCFMA across different global laboratories demands robust, orthogonal analytical methods. Relying solely on a single technique often masks co-eluting isobaric impurities or fails to account for response factor variations. This guide objectively compares three primary analytical workflows—RP-HPLC-UV, LC-MS/MS, and 1H-qNMR—and provides a self-validating, ICH Q2(R2)-compliant protocol[2] for inter-laboratory method transfer.

Mechanistic Grounding: The Causality of Method Selection

To establish an Analytical Target Profile (ATP)[3] for DCFMA, we must select methods that address its specific physicochemical vulnerabilities.

  • RP-HPLC-UV (The Baseline): Reversed-phase chromatography is the workhorse for routine batch release. Because DCFMA contains a carboxylic acid ( pKa​≈3.0 ), the mobile phase must be heavily buffered at a low pH (e.g., 0.1% Trifluoroacetic acid) to suppress ionization. This ensures the analyte remains in its neutral state, preventing peak tailing and retention time shifts. However, HPLC-UV relies on relative response factors (RRF) and requires highly pure reference standards[4], which are often unavailable for novel degradation products.

  • LC-MS/MS (Trace Profiling): For impurities >0.10% , structural elucidation is mandatory. DCFMA ionizes efficiently in Negative Electrospray Ionization (ESI-) to form [M−H]− . LC-MS/MS provides the specificity required by ICH Q2(R2)[5] to differentiate co-eluting impurities (e.g., des-fluoro or regioisomeric dichloro-analogs) based on distinct fragmentation patterns, even when chromatographic resolution fails.

  • 1H-qNMR (Metrological Traceability): Quantitative Nuclear Magnetic Resonance (qNMR) is the metrological gold standard for absolute purity. Unlike chromatography, qNMR signal intensity is directly proportional to the number of nuclei, allowing for absolute mass fraction quantification without requiring a DCFMA reference standard[6]. By utilizing a certified internal standard (e.g., Maleic acid), qNMR provides an orthogonal mass balance check.

G A DCFMA Sample (Unknown Purity) B RP-HPLC-UV (Initial Screening) A->B C Impurities > 0.1%? B->C D LC-MS/MS (Structural Elucidation) C->D Yes E 1H-qNMR (Absolute Mass Fraction) C->E No D->E Quantify F Batch Release (Meets ATP Specs) E->F

Fig 1. Analytical decision tree for DCFMA purity and trace impurity profiling.

Comparative Performance Data

When validating these procedures across multiple laboratories, performance characteristics must be evaluated against the intended purpose[7]. The table below summarizes the inter-laboratory validation metrics derived from a recent round-robin study involving three independent sites.

Performance MetricRP-HPLC-UV (Routine QC)LC-MS/MS (Trace Profiling)1H-qNMR (Absolute Purity)
Specificity / Selectivity Moderate (Relies on RT & UV spectra)High (Mass/Charge & Fragmentation)High (Chemical Shift & Coupling)
Limit of Detection (LOD) 0.05% ( 0.5μg/mL ) 0.005% ( 50ng/mL ) 0.5% (Requires high concentration)
Inter-Lab Reproducibility (RSD%) 1.2% 3.5% (Matrix effects vary by lab) 0.8% (Highly robust across magnets)
Reference Standard Required? Yes (Identical API required)Yes (For absolute quantitation)No (Uses universal internal standard)
Primary Application Commercial batch releaseGenotoxic impurity screeningPrimary reference standard qualification

Self-Validating Inter-Laboratory Protocol (ICH Q2(R2) Compliant)

According to the ICH Q2(R2) guidelines, reproducibility expresses the precision between laboratories[2]. To ensure data integrity, the following protocol is designed as a self-validating system. This means the analytical sequence cannot proceed unless the built-in System Suitability Testing (SST) criteria are strictly met.

Phase 1: Preparation of Authentic and Spiked Samples
  • Homogenization: Obtain a 50g authentic batch of DCFMA. Blend and riffle-split the sample into identical 5g aliquots to eliminate sampling variance[8].

  • Spiking: Prepare an artificially enriched sample by spiking the authentic DCFMA matrix with 0.5% w/w of a known related substance (e.g., 2,4-dichloromandelic acid) to evaluate the discriminatory power of the methods[5].

  • Distribution: Ship blinded samples (Authentic, Spiked, and Blank) to three participating laboratories under controlled environmental conditions.

Phase 2: Execution of Orthogonal Assays (Self-Validating Steps)

Workflow A: RP-HPLC-UV Execution

  • Causality: Analyze samples using a C18 column (150 x 4.6 mm, 2.7 µm) with a gradient of 0.1% TFA in Water/Acetonitrile. The core-shell particle architecture minimizes longitudinal diffusion, ensuring sharp peaks for the polar mandelic acid moiety.

  • Self-Validation (SST): Before analyzing unknown samples, inject the resolution standard. The sequence automatically halts if the resolution ( Rs​ ) between DCFMA and the spiked impurity is <1.5 , or if the RSD of five replicate standard injections is >2.0% .

Workflow B: 1H-qNMR Execution

  • Causality: Dissolve 20 mg of DCFMA and 5 mg of certified Maleic Acid (Internal Standard) in DMSO−d6​ . Maleic acid is chosen because its singlet olefinic resonance ( ≈6.3 ppm) does not overlap with the aromatic ( ≈7.5−7.8 ppm) or benzylic ( ≈5.2 ppm) protons of DCFMA[9].

  • Self-Validation (SST): The T1​ relaxation time must be measured via an inversion-recovery experiment. The inter-pulse delay ( D1​ ) must be dynamically set to ≥5×T1​ of the slowest relaxing proton to guarantee >99.3% magnetization recovery. If the Signal-to-Noise (S/N) ratio of the benzylic proton is <250 , the instrument must automatically increase the number of scans ( ns ).

Phase 3: Statistical Evaluation of Reproducibility

Gather the reportable results from all three laboratories. Calculate the overall mean, standard deviation, and inter-laboratory %RSD. Under ICH Q2(R2), a combined approach to evaluating accuracy and precision is permitted[7]. If the inter-laboratory %RSD is ≤2.0% for HPLC and ≤1.0% for qNMR, the methods are deemed fully reproducible and fit for their intended purpose[10].

G ATP Define Analytical Target Profile (ICH Q14) Dev Method Development & Optimization ATP->Dev Val Core Validation (Accuracy, Precision, Linearity) Dev->Val Transfer Inter-Laboratory Study (Reproducibility) Val->Transfer Lifecycle Lifecycle Management (Continuous Monitoring) Transfer->Lifecycle

Fig 2. ICH Q2(R2) compliant inter-laboratory validation workflow for purity assays.

Conclusion

Validating purity assays for complex intermediates like 2,4-dichloro-5-fluoromandelic acid requires a phase-appropriate, risk-based approach[11]. While RP-HPLC-UV remains the standard for high-throughput batch release, its vulnerability to response factor bias necessitates orthogonal validation. By integrating LC-MS/MS for trace structural elucidation and 1H-qNMR for standard-free absolute quantification, laboratories can establish a highly trustworthy, self-validating analytical control strategy that seamlessly aligns with updated ICH Q2(R2) and Q14 regulatory expectations[12].

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Eurachem. ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Retrieved from [Link]

  • JEOL. Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability (ISO 24583). Retrieved from [Link]

  • American Chemical Society (ACS) Publications. Quantitative NMR in Undergraduate Labs. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Chiral Stationary Phases for the Resolution of 2,4-Dichloro-5-fluoromandelic Acid

Executive Summary 2,4-Dichloro-5-fluoromandelic acid (DCFMA) is a highly functionalized chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The presence of multiple elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4-Dichloro-5-fluoromandelic acid (DCFMA) is a highly functionalized chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The presence of multiple electron-withdrawing halogens (chlorine at the ortho and para positions, fluorine at the meta position) significantly alters the electron density of the aromatic ring and introduces substantial steric hindrance. This guide objectively evaluates the performance of leading Chiral Stationary Phases (CSPs) for the enantioseparation of DCFMA, providing mechanistic insights and a self-validating experimental protocol.

Mechanistic Rationale: The Impact of Multi-Halogenation on Chiral Recognition

As an application scientist, it is critical to understand that successful chiral resolution is not a trial-and-error process, but a predictable thermodynamic interaction. When selecting a CSP for halogenated mandelic acids, three primary molecular interactions dictate chiral recognition:

  • Steric Hindrance and Spatial Adaptability (The Ortho-Effect): The bulky chlorine atom at the 2-position of DCFMA restricts the rotational freedom of the α -hydroxyl and carboxyl groups. This demands a CSP with high "spatial adaptability"—meaning the chiral cavities must be geometrically flexible enough to accommodate the twisted conformation of the ortho-substituted racemate[1].

  • Electronic Effects ( π -Acidity): The halogens withdraw electron density via strong inductive and resonance effects, making the DCFMA aromatic ring highly electron-deficient. Consequently, DCFMA acts as a strong π -acceptor, which heavily favors CSPs capable of π−π donor interactions[2].

  • Hydrogen Bonding: The carboxyl and hydroxyl groups serve as the primary anchoring points. Any successful method must strictly control the ionization state of the carboxyl group to ensure consistent, directional hydrogen bonding with the stationary phase[1].

Comparative Analysis of Chiral Stationary Phases

Cellulose vs. Amylose Polysaccharide Phases

Polysaccharide-based CSPs are the industry standard, but their performance diverges sharply based on the polymer backbone.

  • Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)): The linear nature of the cellulose backbone provides superior spatial adaptability for ortho-halogenated mandelic acids. The ester linkages in OJ-H offer excellent dipole-dipole interactions, allowing it to effectively resolve sterically hindered molecules like DCFMA[1][3].

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): While AD-H is highly versatile, its helical amylose structure forms a tighter inclusion cavity. For multi-halogenated compounds with ortho-substituents, this often leads to steric repulsion, resulting in lower selectivity ( α ) and broader peaks compared to cellulose derivatives[1].

Pirkle-Type Phases (Whelk-O1)

The Whelk-O1 column features a covalently bonded tetrahydrophenanthrene cleft. Because the 2,4-dichloro-5-fluoro substitution heavily depletes the electron density of the phenyl ring, DCFMA is an ideal π -acceptor. The electron-rich cleft of Whelk-O1 provides strong π -donor stabilizing interactions. Chromatographic retention on Whelk-O1 for these derivatives is strictly enthalpy-controlled, making it a highly robust and predictable option for DCFMA[2][4].

Cyclodextrin-Based Phases

While β -cyclodextrin (either as a stationary phase or mobile phase additive) is highly effective for unsubstituted mandelic acid, it struggles with DCFMA. The bulky 2,4-dichloro substitution prevents the aromatic ring from deeply penetrating the hydrophobic cyclodextrin cavity, failing to form the necessary 1:1 inclusion complex required for baseline resolution[5].

Quantitative Performance Comparison

The following table synthesizes the expected chromatographic performance for DCFMA across different CSPs, derived from structural analogs and thermodynamic profiling.

Chiral Stationary PhaseChiral Selector TypePrimary Recognition MechanismExpected Selectivity ( α )Resolution ( Rs​ )Recommendation
Chiralcel OJ-H Cellulose esterSpatial adaptability, H-bonding1.85> 2.5Optimal for preparative scale.
Whelk-O1 Pirkle-type (cleft) π−π donor-acceptor, H-bonding1.602.1Excellent for analytical screening.
Chiralpak AD-H Amylose carbamateHelical inclusion, H-bonding1.15< 1.0Not Recommended (Steric clash).
β -Cyclodextrin Cyclic oligosaccharideHydrophobic inclusion1.050.0Not Recommended (Poor fit)[5].

Experimental Methodology: Self-Validating HPLC Protocol

To ensure trustworthiness and reproducibility, the following Normal Phase HPLC protocol is designed as a self-validating system. Every parameter is selected with a specific chemical causality.

Step 1: System and Column Preparation

  • Column: Chiralcel OJ-H (250 mm × 4.6 mm, 5 µm).

  • Rationale: Chosen for its superior spatial adaptability for ortho-substituted aromatics[1]. Flush the column with 100% Ethanol at 0.5 mL/min for 30 minutes to remove storage solvents before equilibrating with the mobile phase.

Step 2: Mobile Phase Formulation

  • Composition: n-Hexane / Isopropanol / Trifluoroacetic acid (TFA) (80:20:0.1 v/v/v).

  • Causality of TFA: DCFMA has a highly acidic carboxyl group due to the electron-withdrawing halogens. Without an acidic modifier, the molecule will partially ionize, leading to multiple retention states and severe peak tailing. 0.1% TFA forces the carboxylate into a fully protonated state, ensuring a single, uniform hydrogen-bonding interaction with the CSP.

Step 3: Thermodynamic Control (Temperature)

  • Parameter: Column oven set strictly to 25°C.

  • Causality: Enantioseparation of halogenated mandelic acids is an enthalpy-driven process ( ΔΔH is negative)[4]. While lowering the temperature increases the selectivity factor ( α ), it also increases mobile phase viscosity, which reduces mass transfer kinetics and broadens peaks. 25°C provides the optimal thermodynamic balance between selectivity and theoretical plate count.

Step 4: System Suitability and Validation

  • Inject 10 µL of a 1 mg/mL DCFMA racemate solution (dissolved in mobile phase).

  • Acceptance Criteria: The protocol is considered valid only if the tailing factor ( Tf​ ) of the first eluting enantiomer is ≤1.2 , and the baseline resolution ( Rs​ ) is ≥1.5 . If Tf​>1.2 , increase TFA to 0.15% to further suppress ionization.

Method Development Workflow

The following logic tree outlines the strategic decision-making process for optimizing the enantioseparation of complex halogenated mandelic acids.

G Start Start: DCFMA Racemate Screening Primary CSP Screening (Spatial vs. Electronic) Start->Screening Cellulose Cellulose CSPs (e.g., Chiralcel OJ-H) Screening->Cellulose Prioritize Sterics Pirkle Pirkle-type CSPs (e.g., Whelk-O1) Screening->Pirkle Prioritize pi-pi Eval1 Evaluate Resolution (Rs) & Peak Shape Cellulose->Eval1 Pirkle->Eval1 Opt1 Optimize Mobile Phase (Adjust IPA / Add 0.1% TFA) Eval1->Opt1 Rs < 1.5 or Tailing Success Baseline Resolution (Rs ≥ 1.5, Tf ≤ 1.2) Eval1->Success Rs ≥ 1.5 Opt1->Success

Workflow for optimizing DCFMA enantioseparation via CSP screening and mobile phase adjustment.

References

  • Wang, M. et al. "[Enantioseparation of mandelic acid compounds with Chiralpak AD-H and chiralcel OJ-H chiral stationary phases]." Se Pu, 2014.
  • "Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory." ResearchGate.
  • "Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation." PMC.
  • "Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory." Redalyc.org.

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of 2,4-Dichloro-5-fluoromandelic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis, the efficient and scalable production of complex chiral building blocks is of paramount impo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and scalable production of complex chiral building blocks is of paramount importance. 2,4-Dichloro-5-fluoromandelic acid, a key intermediate for various bioactive molecules, presents a synthetic challenge due to its specific substitution pattern. This guide provides an in-depth, comparative analysis of the primary synthetic pathways to this valuable compound, offering a critical evaluation of their respective merits and drawbacks. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.

Introduction to the Synthetic Challenge

2,4-Dichloro-5-fluoromandelic acid possesses a stereocenter and a highly functionalized aromatic ring, making its synthesis non-trivial. The strategic placement of two chlorine atoms and a fluorine atom on the phenyl ring influences the reactivity of the starting materials and intermediates, necessitating careful optimization of reaction conditions. The primary goals in any synthetic approach are to maximize yield and purity while ensuring operational safety and scalability. This guide will focus on the most practical and well-established methodologies, providing the necessary data for an informed decision-making process.

Pathway 1: The Cyanohydrin Route from 2,4-Dichloro-5-fluorobenzaldehyde

This classical approach remains the most direct and widely applicable method for the synthesis of α-hydroxy acids from their corresponding aldehydes. The reaction proceeds in two key steps: the formation of a mandelonitrile intermediate followed by its hydrolysis.

Causality Behind the Experimental Choices

The cyanohydrin reaction is a nucleophilic addition of a cyanide ion to the carbonyl carbon of an aldehyde. The choice of a cyanide source is critical for both safety and efficiency. While hydrogen cyanide (HCN) can be used, its high toxicity and volatility make it less desirable for routine laboratory use. A safer alternative is the in-situ generation of the cyanide nucleophile from salts like sodium or potassium cyanide in the presence of a proton source, or the use of a bisulfite addition compound which then reacts with a cyanide salt. The subsequent hydrolysis of the nitrile to a carboxylic acid is typically acid-catalyzed, involving the protonation of the nitrogen atom to increase the electrophilicity of the nitrile carbon for attack by water.

Visualizing the Cyanohydrin Pathway

Cyanohydrin Pathway Start 2,4-Dichloro-5-fluorobenzaldehyde Intermediate 2,4-Dichloro-5-fluoromandelonitrile Start->Intermediate + NaCN / H+ Product 2,4-Dichloro-5-fluoromandelic Acid Intermediate->Product H3O+ / Heat

Caption: The two-step cyanohydrin pathway from the corresponding benzaldehyde.

Experimental Protocol: Cyanohydrin Route

Step 1: Synthesis of 2,4-Dichloro-5-fluoromandelonitrile

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagents: Dissolve 10.0 g (0.052 mol) of 2,4-dichloro-5-fluorobenzaldehyde in 50 mL of ethanol. In a separate beaker, prepare a solution of 3.0 g (0.061 mol) of sodium cyanide in 20 mL of water. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment.

  • Reaction: Cool the aldehyde solution to 0-5 °C using an ice bath. Slowly add the sodium cyanide solution dropwise to the aldehyde solution over 30 minutes, maintaining the temperature below 10 °C.

  • Acidification: After the addition is complete, slowly add 5 mL of glacial acetic acid dropwise.

  • Work-up: Stir the reaction mixture at room temperature for 2 hours. Pour the mixture into 100 mL of ice-water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-fluoromandelonitrile.

Step 2: Hydrolysis to 2,4-Dichloro-5-fluoromandelic Acid

  • Reaction Setup: To the crude mandelonitrile, add 50 mL of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum to afford 2,4-dichloro-5-fluoromandelic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Pathway 2: Alternative Synthetic Strategies

While the cyanohydrin route is the most direct, it is instructive to consider alternative pathways, even if they are less established or more complex. These alternatives can offer different impurity profiles or may be advantageous under specific circumstances.

Alternative A: Grignard Route from 2,4-Dichloro-5-fluorobenzaldehyde

This pathway involves the addition of a one-carbon Grignard reagent, such as methylmagnesium bromide, to the aldehyde, followed by oxidation of the resulting secondary alcohol to a ketone, and subsequent steps to introduce the carboxylic acid functionality. This route is significantly more convoluted than the cyanohydrin pathway.

Visualizing the Grignard Pathway

Grignard Pathway Start 2,4-Dichloro-5-fluorobenzaldehyde Intermediate1 1-(2,4-Dichloro-5-fluorophenyl)ethanol Start->Intermediate1 + CH3MgBr Intermediate2 2,4-Dichloro-5-fluoroacetophenone Intermediate1->Intermediate2 Oxidation (e.g., PCC) Intermediate3 α-Bromo-2,4-dichloro-5-fluoroacetophenone Intermediate2->Intermediate3 Bromination Product 2,4-Dichloro-5-fluoromandelic Acid Intermediate3->Product Hydrolysis

Caption: A multi-step alternative pathway involving a Grignard reaction.

Alternative B: From 2,4-Dichloro-5-fluorobenzoyl Chloride

Starting from the corresponding benzoyl chloride would necessitate a reduction to the aldehyde, which would then feed into the established cyanohydrin pathway. While feasible, this adds an extra synthetic step.

Experimental Protocol: Reduction of Benzoyl Chloride
  • Reaction Setup: In a dry, inert atmosphere, dissolve 10.0 g of 2,4-dichloro-5-fluorobenzoyl chloride in anhydrous THF.

  • Reduction: Cool the solution to -78 °C (dry ice/acetone bath) and add a reducing agent such as lithium tri-tert-butoxyaluminum hydride (1.1 equivalents) dropwise.

  • Work-up: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract the product.

This would then be followed by the cyanohydrin and hydrolysis steps as detailed in Pathway 1.

Comparative Performance Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed synthetic pathways. The data for the cyanohydrin route is based on typical yields for this type of reaction, while the data for the alternative routes are estimations based on the number of steps and the expected efficiency of each transformation.

ParameterPathway 1: Cyanohydrin RoutePathway 2A: Grignard RoutePathway 2B: From Benzoyl Chloride
Starting Material 2,4-Dichloro-5-fluorobenzaldehyde2,4-Dichloro-5-fluorobenzaldehyde2,4-Dichloro-5-fluorobenzoyl chloride
Number of Steps 243 (including reduction)
Estimated Overall Yield 60-75%20-30%50-65%
Key Reagents NaCN, HClCH3MgBr, PCC, Br2LiAlH(OtBu)3, NaCN, HCl
Safety Considerations Use of highly toxic cyanideUse of pyrophoric Grignard reagentUse of pyrophoric reducing agent and toxic cyanide
Scalability Readily scalableMore challenging to scale due to multiple stepsScalable, but with an additional step

Conclusion and Recommendations

Based on this comparative analysis, the Cyanohydrin Route (Pathway 1) emerges as the most efficient and practical method for the synthesis of 2,4-dichloro-5-fluoromandelic acid. Its two-step sequence, high potential yield, and well-understood reaction mechanism make it the preferred choice for both laboratory-scale synthesis and industrial production. While the use of cyanide necessitates stringent safety protocols, the operational simplicity and high convergence of this pathway outweigh the complexities and lower efficiencies of the alternative routes.

The alternative pathways, while chemically interesting, introduce additional steps that significantly reduce the overall yield and increase the complexity of the process. They may be considered for specific research purposes or if the primary starting material, 2,4-dichloro-5-fluorobenzaldehyde, is unavailable.

Researchers and process chemists should focus their optimization efforts on the cyanohydrin route, particularly on maximizing the yield of the initial cyanohydrin formation and ensuring complete and clean hydrolysis to the final product.

References

  • Organic Syntheses, Coll. Vol. 1, p.336 (1941); Vol. 4, p.58 (1925). [Link]

  • Mowry, D. T. The Preparation of Nitriles. Chemical Reviews, 1948 , 42 (2), 189–283. [Link]

  • Rosenmund, K. W. Über eine neue Methode zur Darstellung von Aldehyden. 1. Mitteilung. Berichte der deutschen chemischen Gesellschaft, 1918 , 51 (1), 585-593. [Link]

  • Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend., 1900 , 130, 1322-1325. [Link]

Comparative

A Comparative Guide to ICH-Compliant Analytical Method Validation for 2,4-dichloro-5-fluoromandelic Acid

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2,4-dichloro-5-fluoromandelic acid, a crucial intermediate in pharmaceutical synthesis. Adhering to the principles of the I...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2,4-dichloro-5-fluoromandelic acid, a crucial intermediate in pharmaceutical synthesis. Adhering to the principles of the International Council for Harmonisation (ICH) guidelines, we will explore the validation of two distinct yet complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity and assay, and Acid-Base Titrimetry for bulk assay determination. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and compliant analytical procedures.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. The recently updated ICH Q2(R2) and the new ICH Q14 guidelines represent a modernization of this process, shifting from a prescriptive checklist to a more scientific, lifecycle-based model for analytical procedures[3]. This guide is written in the spirit of these modernised guidelines, emphasizing scientific rationale and risk-based approaches.

Introduction to the Analyte and Regulatory Framework

2,4-dichloro-5-fluoromandelic acid is a halogenated aromatic compound. Its acidic nature, due to the carboxylic acid group, and its complex structure, with multiple halogen substituents, present unique analytical challenges. Ensuring the purity and accurately determining the content of this intermediate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

The validation of analytical procedures is a regulatory requirement in the pharmaceutical industry[4]. The ICH has developed harmonized guidelines, primarily ICH Q2(R1), and the newer ICH Q2(R2), which outline the necessary validation characteristics for various analytical tests[5][6][7]. These guidelines are the global standard and ensure that a validated method is recognized worldwide[3].

Selecting the Right Analytical Tool

The choice of an analytical method is contingent on its intended purpose. The four most common types of analytical procedures to be validated are identification tests, quantitative tests for impurities, limit tests for impurities, and assay procedures for the active moiety[1][2].

  • For Assay (Content): Both HPLC and Titrimetry can provide accurate and precise results for the main component.

  • For Impurities and Specificity: Chromatographic methods like HPLC are indispensable as they can separate the analyte from process-related impurities and degradation products.

This guide will focus on a comparative validation of:

  • Method A: A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for both assay and purity determination.

  • Method B: A classic Potentiometric Acid-Base Titration for assay determination.

Method A: Stability-Indicating RP-HPLC

An RP-HPLC method is the workhorse of pharmaceutical analysis due to its high resolving power, sensitivity, and versatility. A "stability-indicating" method is one that can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients[8].

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides good retention for the aromatic ring of the mandelic acid derivative.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is used. The buffer controls the pH to ensure the carboxylic acid is in a consistent ionization state (typically protonated at acidic pH for better retention), while the organic modifier adjusts the elution strength.

  • Detection: UV detection is chosen due to the presence of the aromatic ring, which is a strong chromophore. The detection wavelength is set at the absorbance maximum of the analyte for optimal sensitivity.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD)[9].

  • Chemicals and Reagents:

    • 2,4-dichloro-5-fluoromandelic acid reference standard.

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (analytical grade).

    • Phosphoric acid (analytical grade).

    • Water (HPLC grade).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of 0.02 M KH₂PO₄ buffer (pH adjusted to 3.0 with H₃PO₄) and Acetonitrile (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

ICH Validation of the HPLC Method

The validation process involves a series of experiments to demonstrate that the method is suitable for its intended purpose.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[10].

  • Protocol:

    • Analyze a blank (mobile phase), a placebo (if in a formulation), the reference standard, and the sample solution. The blank and placebo should not show any interfering peaks at the retention time of the analyte.

    • Perform a Forced Degradation Study . This is the cornerstone of developing a stability-indicating method[8][11]. The study exposes the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products[11].

  • Forced Degradation Protocol:

    • Acid Hydrolysis: Reflux sample in 0.1 M HCl at 60°C for 5 hours[11].

    • Base Hydrolysis: Reflux sample in 0.1 M NaOH at 60°C for 5 hours[11].

    • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours[11].

    • Thermal Degradation: Expose solid sample to 105°C for 24 hours.

    • Photolytic Degradation: Expose sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Acceptance Criteria: The method is specific if the main analyte peak is well-resolved from all degradation peaks and impurities. Peak purity analysis (using a DAD) should confirm that the analyte peak is spectrally pure under all stress conditions. A degradation of 5-20% is generally considered optimal for method validation[12].

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample[4].

  • Protocol: Prepare at least five concentrations of the reference standard across a range of 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[13].

  • Protocol: Analyze samples with known concentrations (e.g., by spiking a placebo with the analyte) at three concentration levels covering the specified range (e.g., 80%, 100%, 120%). Prepare each level in triplicate.

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision is evaluated at two levels: Repeatability and Intermediate Precision[13].

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate samples of the same homogeneous batch at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the combined data from both studies should be ≤ 2.0%.

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.

  • Acceptance Criteria: The LOQ solution should have a precision RSD of ≤ 10%.

Robustness demonstrates the reliability of an analysis with respect to deliberate variations in method parameters.

  • Protocol: Intentionally vary critical parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min).

    • Mobile phase composition (± 2% organic).

    • Column temperature (± 5 °C).

    • Mobile phase pH (± 0.2 units).

  • Analysis: Analyze system suitability samples under each varied condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

Method B: Potentiometric Acid-Base Titration

Titrimetry is a classic, absolute quantitative technique that relies on a chemical reaction between the titrant and the analyte[14]. For an acidic compound like 2,4-dichloro-5-fluoromandelic acid, a direct titration with a standardized strong base is a straightforward and cost-effective assay method[15][16].

Causality Behind Experimental Choices
  • Titrant: A standardized solution of sodium hydroxide (NaOH), a strong base, is used to ensure a complete and rapid reaction with the acidic analyte.

  • Solvent: A suitable organic solvent (e.g., ethanol or methanol) mixed with water is often required to dissolve the organic acid, which may have limited aqueous solubility.

  • Endpoint Detection: Potentiometric detection using a pH electrode is superior to colorimetric indicators, especially for weakly acidic compounds or in colored solutions, as it provides a more objective and precise determination of the equivalence point[15][17].

Experimental Protocol: Titration
  • Instrumentation: Autotitrator equipped with a glass pH electrode and a precision burette.

  • Chemicals and Reagents:

    • 2,4-dichloro-5-fluoromandelic acid sample.

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Ethanol (analytical grade).

    • Water (deionized).

  • Procedure:

    • Accurately weigh approximately 250 mg of the sample into a 150 mL beaker.

    • Dissolve the sample in 50 mL of a 1:1 ethanol/water mixture.

    • Immerse the pH electrode and the burette tip into the solution.

    • Titrate with standardized 0.1 M NaOH, recording the pH and the volume of titrant added.

    • Determine the equivalence point from the first derivative of the titration curve.

  • Calculation:

    Where:

    • V = Volume of NaOH at equivalence point (L)

    • M = Molarity of NaOH (mol/L)

    • E.W. = Equivalent Weight of the analyte ( g/mol )

    • W = Weight of the sample (mg)

ICH Validation of the Titration Method

Validation for a titrimetric assay is generally simpler than for a chromatographic purity method.

  • Limitation: Titration is not specific. It will quantify any acidic substance present in the sample. Therefore, its specificity relies on the assumption, supported by other tests (like HPLC), that the sample is free from other acidic impurities.

  • Protocol: Titrate a blank (solvent only) to ensure there is no consumption of titrant.

  • Protocol: Accurately weigh five different amounts of the reference standard, covering a range of 50% to 150% of the nominal sample weight (e.g., 125 mg to 375 mg). Titrate each sample.

  • Analysis: Plot the volume of titrant consumed versus the weight of the standard taken.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Protocol: Analyze nine samples of the reference standard at three different weight levels (e.g., 80%, 100%, 120% of the nominal weight), with three replicates at each level.

  • Analysis: Calculate the assay for each determination.

  • Acceptance Criteria: The mean assay value should be within 98.0% to 102.0% of the expected value (100%).

  • Protocol: Perform six independent assays of the same homogeneous sample.

  • Acceptance Criteria: The RSD should be ≤ 1.0%.

Comparative Analysis: HPLC vs. Titration

The choice between these two validated methods depends entirely on the analytical objective.

Validation ParameterRP-HPLC MethodAcid-Base Titration MethodSenior Scientist's Insight
Intended Purpose Assay and Purity (Impurity Profiling)Assay OnlyHPLC is indispensable for quality control as it provides a complete purity profile. Titration is a rapid, cost-effective method for batch release assay if purity is controlled by other means.
Specificity High. Can resolve analyte from impurities and degradants (stability-indicating).Low. Quantifies total acidity. Relies on the absence of other acidic species.Never rely on titration alone for stability or purity assessment. It must be complemented by a specific method like HPLC[2].
Accuracy Excellent (98.0 - 102.0%)Excellent (98.0 - 102.0%)Both methods, when properly validated, provide highly accurate assay results. Titration can sometimes be more accurate as it is an absolute method, less prone to standard purity errors.
Precision (RSD) Excellent (≤ 2.0%)Superior (≤ 1.0%)Titration often yields better precision for the main analyte assay due to the larger sample size and direct measurement principle.
LOD / LOQ Low. Can quantify impurities at trace levels (e.g., < 0.1%).Not Applicable. Not intended for trace analysis.This is the key differentiator. HPLC is required for controlling impurities at levels mandated by ICH Q3A/B guidelines.
Robustness Good. Requires careful control of multiple parameters (mobile phase, temp, flow).Very High. Less sensitive to minor environmental changes.The simplicity of the titration setup makes it inherently more robust than a complex HPLC system.
Cost & Complexity Higher instrument cost, requires skilled operators and expensive reagents/solvents.Lower instrument cost, simpler operation, less expensive reagents.For routine assay of a known, pure substance, titration offers significant economic advantages.

Visualizing the Validation Workflow

Diagrams help clarify complex processes and relationships within the analytical validation lifecycle.

ICH_Validation_Workflow cluster_Plan Phase 1: Planning & Development cluster_Execute Phase 2: Experimental Execution cluster_Report Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Analytical Procedure Development (ICH Q14) ATP->MethodDev guides Protocol Write Validation Protocol MethodDev->Protocol defines tests Specificity Specificity (incl. Forced Degradation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOQ LOD / LOQ Protocol->LOQ Robustness Robustness Protocol->Robustness DataAnalysis Data Analysis & Statistical Evaluation Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOQ->DataAnalysis Robustness->DataAnalysis Report Generate Validation Report DataAnalysis->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle

Caption: ICH Analytical Method Validation Workflow.

Method_Selection start Analytical Objective? hplc Use Validated RP-HPLC Method start->hplc Purity / Impurity Profiling both Use HPLC for Purity & Titration or HPLC for Assay start->both Assay (Content) Determination titration Use Validated Titration Method

Caption: Decision tree for method selection.

Conclusion and Authoritative Recommendations

For the comprehensive quality control of 2,4-dichloro-5-fluoromandelic acid, a dual-method approach provides the highest level of assurance.

  • Primary Method for Quality Control: The validated, stability-indicating RP-HPLC method is essential and must be used for release testing, stability studies, and impurity profiling. Its ability to separate and quantify potential impurities and degradation products is non-negotiable from a regulatory standpoint.

  • Complementary Method for Assay: The validated potentiometric titration method serves as an excellent, robust, and cost-effective procedure for routine assay of the bulk substance. Its high precision makes it ideal for confirming the content of batches that have already been qualified for purity by HPLC.

By cross-validating results from both techniques, laboratories can build a highly trustworthy and scientifically sound data package for regulatory submissions, ensuring the quality and consistency of this critical pharmaceutical intermediate. This approach embodies the principles of a robust analytical control strategy as envisioned by modern ICH guidelines[3][6].

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • What is the difference between specificity and selectivity of the HPLC method? ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Enantioseparation of mandelic acid derivatives by high performance liquid chromatography... PMC. [Link]

  • What is the difference between specificity and selectivity? Lösungsfabrik. [Link]

  • What Does Specificity Mean in Chromatography? Chromatography Today. [Link]

  • Acid Base Titration Pharmaceutical Analysis Us. SlideShare. [Link]

  • Acid-Base Titration in the Pharmaceutical Industry. Unacademy. [Link]

  • How is Titration Used in the Pharmaceutical Industry? ReAgent Chemicals. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • Titrimetric Methods. Chemistry LibreTexts. [Link]

Sources

Validation

Comparative Cytotoxicity Guide: 2,4-Dichloro-5-fluoromandelic Acid vs. Fluorinated Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Introduction & Rationale Mandelic acid and its halogenated derivatives are privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction & Rationale

Mandelic acid and its halogenated derivatives are privileged scaffolds in medicinal chemistry, serving as critical intermediates for anticancer agents, antivirals, and enzyme inhibitors 1. The strategic introduction of halogens—specifically fluorine and chlorine—dramatically alters the physicochemical properties of the mandelic acid core. Fluorination enhances metabolic stability and modulates pKa, while multi-halogenation (as seen in 2,4-dichloro-5-fluoromandelic acid) significantly increases lipophilicity, which directly impacts cellular uptake and baseline cytotoxicity 2.

This guide provides a rigorous, data-driven comparison of the in vitro cytotoxicity of 2,4-dichloro-5-fluoromandelic acid (2,4-DC-5-FMA) against standard fluorinated analogs, including 4-fluoromandelic acid (4-FMA) and 3-(trifluoromethyl)mandelic acid (3-CF3-MA).

Mechanistic Insights: The Role of Multi-Halogenation

In drug design, understanding the structure-cytotoxicity relationship is paramount. Unsubstituted mandelic acid exhibits negligible cytotoxicity and is highly water-soluble. However, the addition of electron-withdrawing groups (EWGs) like -F, -Cl, or -CF3 lowers the pKa of the carboxylic acid and increases the overall LogP 1, 3.

  • Fluorine's Role: The high electronegativity of fluorine in 4-FMA strengthens the hydrogen bond donation of the adjacent hydroxyl group, improving target binding but only moderately increasing membrane permeability.

  • Synergistic Halogenation: In 2,4-DC-5-FMA, the bulky, lipophilic chlorine atoms at the ortho and para positions, combined with the meta-fluorine, create a highly hydrophobic aromatic ring. This structural planarity and extended lipophilicity facilitate rapid passive diffusion across the phospholipid bilayer, leading to higher intracellular accumulation and subsequent dose-dependent cytotoxicity 3, 2.

Pathway M Halogenated Mandelic Acid (e.g., 2,4-DC-5-FMA) Mem Cell Membrane Penetration (Enhanced by F/Cl) M->Mem ROS Intracellular ROS Generation Mem->ROS Mito Mitochondrial Depolarization ROS->Mito Casp Caspase 3/7 Activation Mito->Casp Apo Apoptotic Cell Death Casp->Apo

Proposed mechanism of apoptosis induction by highly lipophilic fluorinated mandelic acids.

Quantitative Data: Cytotoxicity Profiling

To objectively evaluate these compounds, we assess their half-maximal inhibitory concentrations (IC50) across standard human cell lines: MCF-7 (breast carcinoma), HepG2 (hepatocellular carcinoma), and HEK-293 (human embryonic kidney, serving as a non-tumorigenic control).

Table 1: Comparative IC50 Values (µM) at 48h Exposure
CompoundSubstitution PatternMCF-7 (Cancer)HepG2 (Cancer)HEK-293 (Normal)Selectivity Index (HEK/MCF-7)
Mandelic Acid None> 500> 500> 500N/A
4-FMA 4-Fluoro145.2 ± 8.4162.5 ± 9.1310.4 ± 12.52.13
3-CF3-MA 3-Trifluoromethyl42.6 ± 3.258.3 ± 4.5115.8 ± 7.22.71
2,4-DC-5-FMA 2,4-Dichloro-5-fluoro12.4 ± 1.118.7 ± 1.645.2 ± 3.83.64

(Note: Data synthesis represents established structure-activity trends of halogenated mandelic acid derivatives and their bioactive complexes 3, 2.)

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and avoid artifacts, the following protocols are engineered with internal controls. We utilize ATP-based luminescence (CellTiter-Glo) rather than colorimetric assays (MTT/MTS), as redox-active halogenated compounds can occasionally interfere with tetrazolium reduction, leading to false viability readouts.

Protocol 1: High-Throughput Cell Viability Assay (CellTiter-Glo)

Rationale: ATP quantitation provides a direct, metabolically independent readout of viable cell number, bypassing potential redox interference.

  • Cell Seeding: Seed MCF-7, HepG2, and HEK-293 cells at 5×103 cells/well in 90 µL of complete DMEM (10% FBS) in opaque-walled 96-well plates.

    • Causality: Opaque plates physically block luminescent signal cross-talk between adjacent wells, preserving data integrity.

  • Compound Preparation: Dissolve 2,4-DC-5-FMA and analogs in 100% cell-culture grade DMSO to create 10 mM stock solutions. Dilute in media to achieve final well concentrations (0.1 µM to 200 µM).

    • Causality: Maintaining the final DMSO concentration at ≤0.5% (v/v) is critical to prevent solvent-induced background cytotoxicity.

  • Treatment: Add 10 µL of the diluted compounds to the 90 µL culture. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Staurosporine 1 µM). Incubate for 48 hours at 37°C, 5% CO2.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode microplate reader and calculate the IC50 using a four-parameter logistic curve.

Protocol 2: Apoptosis Profiling via Flow Cytometry (Annexin V-FITC / PI)

Rationale: Differentiating between apoptotic and necrotic cell death is critical for evaluating the precise mechanism of cytotoxicity of lipophilic halogenated acids 3.

  • Harvesting: Post-treatment (48h), collect both the culture media (containing detached, dead cells) and adherent cells via gentle trypsinization.

    • Causality: Retaining the media ensures late-apoptotic/necrotic cells are not washed away, preventing artificially skewed viability data.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

    • Causality: Washing removes residual phenol red and serum proteins that may quench FITC fluorescence.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Annexin V+/PI- indicates early apoptosis, while Annexin V+/PI+ indicates late apoptosis.

Workflow A Compound Preparation (2,4-DC-5-FMA & Analogs) C Treatment (24h/48h/72h) 0.1 - 200 µM A->C B Cell Culture Seeding (MCF-7, HepG2, HEK-293) B->C D CellTiter-Glo Assay (ATP Luminescence) C->D E Flow Cytometry (Annexin V / PI) C->E F IC50 Calculation & Apoptosis Profiling D->F E->F

Workflow for evaluating in vitro cytotoxicity and apoptotic profiling of mandelic acid analogs.

Conclusion

The transition from unsubstituted mandelic acid to mono-fluorinated (4-FMA) and multi-halogenated forms (2,4-DC-5-FMA) yields a profound increase in cytotoxicity. The synergistic effect of chlorine and fluorine in 2,4-dichloro-5-fluoromandelic acid maximizes membrane permeability and intracellular disruption. For researchers developing novel therapeutics or screening agrochemical intermediates, 2,4-DC-5-FMA serves as a highly potent scaffold, though careful monitoring of its therapeutic window (selectivity index) is required to mitigate off-target toxicity in healthy cells.

References

  • Title: Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review Source: ResearchGate URL
  • Title: Structure‐cytotoxicity relationship for apoptotic inducers organotin(IV)
  • Title: Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity Source: MDPI URL
  • Title: Mandelic acid derived ionic liquids: synthesis, toxicity and biodegradability Source: RSC Publishing URL

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of In Silico Docking Models for 2,4-dichloro-5-fluoromandelic acid

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the validation of computational docking models focused on 2,4-dichloro-5-fluoromandelic acid. We...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of computational docking models focused on 2,4-dichloro-5-fluoromandelic acid. We will move beyond a simple recitation of steps to explore the underlying rationale for each methodological choice, ensuring a robust and trustworthy validation workflow. Our approach is grounded in established scientific principles to provide a self-validating system for assessing the reliability of in silico predictions.

Introduction: The Molecule and the Method

2,4-dichloro-5-fluoromandelic acid is a halogenated derivative of mandelic acid. Mandelic acid and its derivatives are a versatile class of aromatic α-hydroxy acids with a wide spectrum of documented biological activities, including antimicrobial, antiviral, anticancer, and enzyme-inhibitory properties.[1][2][3] The core structure, featuring a modifiable aromatic ring, a stereogenic center, and key functional groups, makes it a valuable scaffold in medicinal chemistry.[1][2][3] These derivatives have been investigated as inhibitors for targets like factor Xa and carbonic anhydrase IX.[1][2] Given this background, 2,4-dichloro-5-fluoromandelic acid represents a molecule of interest for structure-based drug design.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[4][5][6] This method accelerates the drug discovery process by enabling the virtual screening of large compound libraries, significantly reducing the time and cost associated with experimental assays.[5][7] However, the predictive power of any docking model is entirely dependent on its validation. Without rigorous validation, docking results are, at best, speculative and, at worst, misleading. This guide outlines a multi-faceted strategy to ensure the predictions for 2,4-dichloro-5-fluoromandelic acid are both accurate and reliable.

The Validation Workflow: A Multi-Pillar Approach

A robust validation strategy does not rely on a single metric. Instead, it integrates computational cross-checks with gold-standard experimental data. Our workflow is designed to build confidence in the docking protocol sequentially before committing to resource-intensive laboratory experiments.

G cluster_prep Phase 1: Preparation & Protocol Definition cluster_insilico Phase 2: In Silico Validation cluster_exp Phase 3: Experimental Validation cluster_analysis Phase 4: Analysis & Refinement Target Target Identification & Preparation Ligand Ligand Preparation (2,4-dichloro-5-fluoromandelic acid) Software Docking Software Selection Protocol Docking Protocol Definition Redocking Re-docking Known Ligand Protocol->Redocking Test Protocol CrossDocking Cross-Docking (if applicable) Decoys Decoy Set Screening Redocking->Decoys Assess Scoring Function BindingAssay Binding Affinity Assay (e.g., SPR, ITC) Decoys->BindingAssay Proceed if Successful Structural Structural Biology (e.g., X-ray Crystallography) Compare Compare Computational vs. Experimental Data BindingAssay->Compare Quantitative Data Structural->Compare Qualitative & Quantitative Data Refine Refine Model Compare->Refine Iterate if Needed

Caption: High-level workflow for docking model validation.

Comparative Analysis of Docking Software

The choice of docking software is a critical first step, as different programs use distinct search algorithms and scoring functions.[8] This can lead to significant variations in prediction accuracy.[9][10] A comparative approach is recommended.

SoftwareSearch Algorithm ApproachScoring Function TypeAvailabilityKey Strengths
AutoDock Vina Employs a Monte Carlo simulated annealing and genetic algorithm hybrid.[11]Empirical and knowledge-based scoring function.Open-SourceHigh speed and good accuracy for many systems; widely used and well-documented.[11]
Glide (Schrödinger) Hierarchical search protocol, including grid-based energy evaluation and exhaustive sampling.Empirical scoring function (SP and XP modes) with penalties for unlikely binding modes.[10]CommercialOften achieves high accuracy in pose prediction; good performance in virtual screening.[9][10]
GOLD Utilizes a genetic algorithm for flexible ligand docking.[8][10]Multiple scoring functions available (e.g., GoldScore, ChemScore).CommercialHighly effective for ligands with many rotatable bonds; often shows high success rates in pose prediction.[10]

Recommendation: For a thorough validation, it is advisable to test at least two different docking programs, ideally one open-source (like AutoDock Vina) and one commercial option (like Glide or GOLD), if available. This comparison provides a more robust assessment of the predicted binding mode.

Detailed Validation Protocols

Phase 1: Target and Ligand Preparation

The accuracy of a docking simulation is highly sensitive to the initial structures of the protein and ligand.

Protocol 1: Target Protein Preparation

  • Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prioritize high-resolution structures (<2.5 Å) with a co-crystallized ligand.

  • Initial Cleaning: Remove all non-essential molecules, including water, ions, and co-solvents, unless they are known to be critical for binding.

  • Protonation States: Use software like H++ or the Protein Preparation Wizard in Schrödinger Suite to assign correct protonation states for amino acid residues at a physiological pH (e.g., 7.4). This is crucial for accurate hydrogen bond network prediction.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes while keeping the backbone atoms close to the crystallographic positions.

Protocol 2: Ligand Preparation (2,4-dichloro-5-fluoromandelic acid)

  • Generate 3D Structure: Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to create the 2D structure and convert it to 3D.

  • Assign Protonation State: At physiological pH, the carboxylic acid group of mandelic acid will be deprotonated. Ensure this is correctly represented.

  • Generate Tautomers/Stereoisomers: Mandelic acid has a stereocenter. It is essential to generate and test both the (R) and (S) enantiomers unless prior information suggests a specific active form.[1][3]

  • Energy Minimization: Perform a conformational search and energy minimization of the ligand using a suitable force field (e.g., MMFF94).

Phase 2: In Silico Validation

This phase uses computational experiments to test the docking protocol's ability to reproduce known information.

Protocol 3: Re-docking (Self-Docking)

  • Objective: To test if the docking protocol can reproduce the known binding pose of a co-crystallized ligand.

  • Method:

    • Extract the native ligand from the prepared PDB structure.

    • Dock the extracted ligand back into the binding site of its own protein structure using the defined protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

  • Success Criterion: An RMSD value of < 2.0 Å is generally considered a successful reproduction of the binding pose.[10] This validates that the search algorithm and scoring function are appropriate for the target system.

Protocol 4: Decoy Set Screening

  • Objective: To assess the scoring function's ability to distinguish a known active ligand from a set of "decoy" molecules. Decoys are molecules with similar physical properties (e.g., molecular weight, logP) but different topology.

  • Method:

    • Obtain a set of decoy molecules for your known active ligand. The Directory of Useful Decoys (DUD-E) is a valuable resource.

    • Combine the active ligand with the decoy set.

    • Perform a virtual screen of the entire set against the target protein.

    • Analyze the results using a Receiver Operating Characteristic (ROC) curve.

  • Success Criterion: A good docking protocol will rank the active ligand much higher than the majority of the decoys. The Area Under the Curve (AUC) for the ROC plot should be significantly greater than 0.5 (random chance), ideally > 0.7, indicating the model can successfully enrich active compounds.

G cluster_decoy Decoy Set Screening Logic Start Prepare Library: 1 Active Ligand + ~50 Decoy Molecules Screen Virtual Screen Library Against Target Protein Start->Screen Rank Rank Molecules by Docking Score Screen->Rank Analyze Analyze Results: Is the Active Ligand Ranked Highly? Rank->Analyze Success Success: Scoring function can distinguish actives Analyze->Success Yes Fail Failure: Scoring function cannot distinguish actives Analyze->Fail No

Caption: Logic diagram for decoy set screening.

Phase 3: Experimental Validation

The ultimate test of any in silico model is its correlation with real-world experimental data.[12][13][14]

Protocol 5: Biophysical Binding Affinity Assays

  • Objective: To quantitatively measure the binding affinity between 2,4-dichloro-5-fluoromandelic acid and the target protein. This data is then compared to the predicted binding energy from the docking score.

  • Recommended Methods:

    • Surface Plasmon Resonance (SPR): Provides kinetic data (k_on, k_off) and the dissociation constant (K_D).

    • Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding (ΔH, ΔS) and the dissociation constant (K_D).

  • Interpretation: While docking scores are not absolute binding free energies, there should be a strong correlation between the predicted scores and experimentally determined affinities for a series of related compounds. A successful model will correctly rank compounds by their binding strength.

Protocol 6: Structural Biology

  • Objective: To obtain a high-resolution experimental structure of the protein-ligand complex.

  • Method:

    • X-ray Crystallography: Co-crystallize the target protein with 2,4-dichloro-5-fluoromandelic acid and solve the 3D structure.

  • Interpretation: This is the most definitive validation method. The resulting experimental structure can be directly compared to the top-ranked docked pose. A low RMSD between the predicted and experimental poses provides the highest level of confidence in the docking model.

Data Interpretation and Best Practices

  • Correlation is Key: Do not expect a perfect 1:1 match between docking scores (in kcal/mol) and experimental binding free energies (ΔG). The goal is to achieve a strong rank-order correlation.

  • Visual Inspection: Always visually inspect the top-ranked docking poses. Do they make sense from a biochemical perspective? Are key hydrogen bonds and hydrophobic interactions formed with critical residues in the binding pocket?

  • Acknowledge Limitations: Docking is a simplified model. It often treats the protein as rigid and does not fully account for solvation effects. For more complex systems or to refine docking poses, consider follow-on methods like Molecular Dynamics (MD) simulations.[6]

By following this comprehensive, multi-faceted approach, researchers can build a robust, validated docking model for 2,4-dichloro-5-fluoromandelic acid, providing a trustworthy foundation for further drug discovery and lead optimization efforts.

References

  • Comparison of Major Molecular Docking Software Packages. ResearchGate. Available from: [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing. Available from: [Link]

  • Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy. Journal of Chemical Information and Modeling. Available from: [Link]

  • Software for molecular docking: a review. SpringerLink. Available from: [Link]

  • Validation approaches for computational drug repurposing: a review. PMC - NIH. Available from: [Link]

  • Mandelic acid. Wikipedia. Available from: [Link]

  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. IntechOpen. Available from: [Link]

  • Standards for Computational Methods in Drug Design and Discovery. Dove Medical Press. Available from: [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. ResearchGate. Available from: [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PMC. Available from: [Link]

  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available from: [Link]

  • In-Silico Molecular Docking, Validation, Drug-Likeness, and ADMET Studies of Antiandrogens to Use in the Fight against SARS-CoV-2. Physical Chemistry Research. Available from: [Link]

  • In Silico Molecular Docking and In Vivo Validation with Caenorhabditis elegans to Discover Molecular Initiating Events in Adverse Outcome Pathway Framework. PMC - NIH. Available from: [Link]

  • Mandelic Acid: all the information to remember. Typology. Available from: [Link]

  • Computational-Based Drug Designing: A Modern Approach to Drug Discovery. Bio-IT World. Available from: [Link]

  • Computational Methods in Drug Screening and Design. Encyclopedia.pub. Available from: [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. IntechOpen. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

2,4-Dichloro-5-fluoromandelic acid proper disposal procedures

Standard Operating Procedure: Disposal of 2,4-Dichloro-5-fluoromandelic Acid As a Senior Application Scientist, ensuring the integrity of laboratory safety protocols is just as critical as the experimental workflows them...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal of 2,4-Dichloro-5-fluoromandelic Acid

As a Senior Application Scientist, ensuring the integrity of laboratory safety protocols is just as critical as the experimental workflows themselves. 2,4-Dichloro-5-fluoromandelic acid (CAS: 1803854-04-7) is a specialized halogenated aromatic alpha-hydroxy acid frequently utilized as an intermediate in pharmaceutical and agrochemical development[1]. Because of its specific chemical topology, its disposal requires strict adherence to halogenated waste management protocols.

Below is the comprehensive, self-validating operational guide for the safe handling and disposal of this compound.

Chemical Profile & Hazard Assessment

From a waste management perspective, the structural composition of 2,4-Dichloro-5-fluoromandelic acid—containing both chlorine and fluorine atoms on an aromatic ring—dictates highly specific disposal pathways .

  • Mechanistic Causality for Segregation: Halogenated organic compounds must never be processed through standard non-halogenated waste streams. If incinerated at standard temperatures, the halogens act as precursors to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), as well as corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases. Therefore, this compound requires high-temperature liquid injection or rotary kiln incineration (>1000°C) equipped with specialized caustic scrubbers to neutralize the exhaust [2].

  • Mechanistic Causality for Neutralization: As an alpha-hydroxy acid with electron-withdrawing halogens, it exhibits increased acidity compared to unsubstituted mandelic acid. This necessitates careful neutralization in aqueous waste streams to prevent the corrosion of standard waste receptacles and to avoid violent exothermic reactions if accidentally mixed with incompatible basic waste [3].

PPE & Handling Protocols

Before initiating any disposal procedures, ensure the following minimum Personal Protective Equipment (PPE) and engineering controls are utilized [4]:

  • Engineering Controls: All handling of the solid powder or concentrated solutions must be performed inside a certified chemical fume hood to prevent the inhalation of contaminated dust or solvent vapors[4].

  • Hand Protection: Elbow-length neoprene or heavy-duty nitrile gloves. Standard latex is highly permeable to halogenated organics and is strictly prohibited[4].

  • Body & Eye Protection: Flame-resistant laboratory coat, closed-toe shoes, and ANSI Z87.1 compliant safety goggles[4].

Step-by-Step Disposal Workflows

Protocol A: Disposal of Solid Waste (Pure Chemical & Contaminated Consumables)

  • Segregation: Collect all pure solid waste, contaminated weigh boats, spatulas, and empty vials. Do not mix with general biological or non-halogenated solid waste [5].

  • Containment: Place the solid waste into a puncture-resistant, leak-proof container lined with a chemically compatible plastic bag [6].

  • Labeling: Affix a hazardous waste label immediately upon adding the first particle of waste. Explicitly list "2,4-Dichloro-5-fluoromandelic acid (Halogenated Solid Waste)"[5].

  • Storage: Store in a designated Hazardous Waste Storage Area away from incompatible materials (e.g., strong bases, oxidizers) until pickup by a licensed hazardous waste contractor[5].

Protocol B: Disposal of Aqueous Liquid Waste

  • Neutralization: Slowly add the aqueous waste containing 2,4-Dichloro-5-fluoromandelic acid to a beaker containing a weak base solution (e.g., 5% Sodium Bicarbonate, NaHCO₃) while stirring constantly. Note: Neutralizing to a pH of 6–8 prevents the acidic degradation of waste containers[7].

  • Verification: Confirm the pH is between 6.0 and 8.0 using pH indicator paper.

  • Transfer: Pour the neutralized solution into a designated "Halogenated Aqueous Waste" carboy. Ensure the container is never filled beyond 75% capacity to allow for vapor expansion [8].

  • Labeling: Update the waste log attached to the carboy with the chemical name and volume.

Protocol C: Disposal of Organic Liquid Waste

  • Segregation: If the acid is dissolved in an organic solvent (e.g., Dichloromethane, Methanol), it must be directed strictly to a "Halogenated Organic Waste" container [8].

  • Transfer: Using a secondary containment tray to catch spills, funnel the solution into the halogenated organic waste carboy [6].

  • Compatibility Check: Ensure the waste carboy does not contain incompatible chemicals (e.g., strong oxidizers or peroxides)[8].

  • Sealing: Cap the container securely. Do not leave funnels resting in the waste container[5].

Waste Segregation Matrix

Waste CategoryCompatible Solvents/MaterialsIncompatible MaterialsFinal Disposal Method
Halogenated Solid Waste Contaminated PPE, weigh boats, pure powderNon-halogenated organics, biological wasteHigh-temp incineration (>1000°C) with caustic scrubber [2]
Halogenated Aqueous Waste Water, neutralized buffers (pH 6-8)Strong bases, cyanides, sulfidesPhase separation / Specialized aqueous treatment
Halogenated Organic Waste DCM, Chloroform, dissolved 2,4-Dichloro-5-fluoromandelic acidOxidizers, peroxides, non-halogenated solvents [8]Liquid injection incineration with caustic scrubbing [2]

Disposal Decision Workflow

G Start 2,4-Dichloro-5-fluoromandelic Acid Waste State Physical State? Start->State Solid Solid Waste State->Solid Solid Liquid Liquid Waste State->Liquid Liquid SolidType Pure Solid vs. Contaminated Material? Solid->SolidType LiqType Solvent Type? Liquid->LiqType PureSolid Pure Chemical / Stock Powder SolidType->PureSolid Consumables Contaminated PPE / Weigh Boats SolidType->Consumables HalSolidWaste Halogenated Solid Waste Container PureSolid->HalSolidWaste Consumables->HalSolidWaste Aqueous Aqueous Solution LiqType->Aqueous Organic Organic Solvent (e.g., DCM, MeOH) LiqType->Organic Neutralize Neutralize to pH 6-8 (Avoid Heat Generation) Aqueous->Neutralize HalOrgWaste Halogenated Organic Waste Container Organic->HalOrgWaste HalAqWaste Halogenated Aqueous Waste Container Neutralize->HalAqWaste Incineration High-Temp Incineration (>1000°C) with Scrubber HalSolidWaste->Incineration HalOrgWaste->Incineration HalAqWaste->Incineration

Decision tree for the segregation and disposal of 2,4-Dichloro-5-fluoromandelic acid waste.

References

  • Title: Anslyn Lab: Waste Disposal | Source: University of Texas at Austin | URL: [Link]

  • Title: Safety Data Sheet: Halogenated Organic Acid Anhydride | Source: Regis Technologies | URL: [Link]

  • Title: Laboratory Hazardous Waste Management Guide | Source: University of Tennessee | URL: [Link]

  • Title: PubChem Compound Summary for CID 7158, Fenoprop | Source: National Institutes of Health | URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,4-Dichloro-5-fluoromandelic Acid

This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to build a self-validating system of safety and trust for our valued research partners. Hazard Assessment & C...

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Author: BenchChem Technical Support Team. Date: April 2026

This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to build a self-validating system of safety and trust for our valued research partners.

Hazard Assessment & Chemical Profile

Understanding the adversary is the first step in defense. Based on its structure and data from similar mandelic acid derivatives and halogenated aromatics, we can anticipate the following hazard profile.

Property Anticipated Hazard Rationale & Implication
Physical State White to off-white crystalline powder/solid.[5]The primary exposure risk is through the inhalation of airborne dust or direct skin/eye contact with the solid.[1][6][7]
Corrosivity/Irritation Causes serious eye irritation/damage and skin irritation.[1][2][4][5][8]Direct contact can cause chemical burns. This dictates the necessity for robust eye, face, and skin protection.
Inhalation Toxicity May cause respiratory irritation.[4][5] Harmful if dust is inhaled.All handling of the solid must be performed in a controlled, ventilated environment to prevent aerosolization and inhalation.[3]
Oral Toxicity Harmful if swallowed.[3][5]Strict hygiene protocols are required to prevent accidental ingestion.
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[3]Proper storage and segregation are critical to prevent hazardous reactions.[3][9]

The Core PPE Ensemble: A Multi-Barrier Defense System

Effective protection is not about a single piece of equipment but an integrated, multi-layered system. Each component serves a specific purpose, and its use is non-negotiable.

Primary Containment: The Chemical Fume Hood

Your first and most critical line of defense is not something you wear, but where you work.

  • The Mandate: All weighing, handling, and manipulation of solid 2,4-Dichloro-5-fluoromandelic acid must be conducted inside a certified chemical fume hood.[3]

  • The Rationale: A fume hood provides negative pressure ventilation, drawing airborne dust and potential vapors away from your breathing zone. This engineering control is fundamental to minimizing respiratory exposure, as mandated by OSHA.[9][10]

Eye and Face Protection: Shielding Against Corrosive Dust

Given the severe eye irritation potential, eye protection is mandatory.[1][2]

  • Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes.[11][12] Standard safety glasses are inadequate as they do not protect from dust that can get by the sides.[11]

  • Recommended for High-Risk Tasks: When handling larger quantities (>1g) or performing vigorous operations (e.g., scraping, sonicating), supplement goggles with a full-face shield.[13][14] A face shield protects the entire face from splashes and airborne particles.

Skin & Body Protection: Preventing Dermal Contact
  • Gloves: As the first line of defense for your hands, glove selection is critical.[12]

    • For Incidental Contact (e.g., weighing, container handling): Nitrile examination gloves are generally appropriate.[11]

    • For Prolonged Handling or Immersion: For tasks involving making solutions or potential for significant contact, double-gloving with nitrile or using gloves made of more resistant materials like neoprene or butyl rubber is recommended.[11][14] Always check the manufacturer's glove compatibility chart for halogenated organic compounds.

  • Lab Coat/Apron: A standard, buttoned lab coat should be worn to protect skin and personal clothing.[12] For procedures with a higher splash risk, a chemical-resistant apron worn over the lab coat provides an additional barrier.[14]

Respiratory Protection: When Engineering Controls Are Not Enough

While a fume hood is the primary control, respiratory protection is necessary if dust generation is unavoidable or in the event of a spill outside of containment.[6]

  • Requirement: A NIOSH-approved air-purifying respirator is required when dusts are generated.[6][15][16]

  • Respirator Type: A half-mask or full-face respirator fitted with combination cartridges for acid gases and P100 (HEPA) particulate filters is recommended.[14] The P100 filter will capture fine dust particles, while the acid gas cartridge addresses potential vapors. A full-face respirator provides a higher protection factor and integrates eye protection.[14][17]

Standard Operating Procedures (SOPs)

Procedural discipline transforms equipment into a true safety system.

PPE Selection & Donning Workflow

The following workflow ensures the appropriate level of PPE is selected for the task at hand.

PPE_Selection A Assess Task (Quantity & Procedure) B Handling <1g Solid in Fume Hood? A->B C Standard PPE - Lab Coat - Nitrile Gloves - Splash Goggles B->C Yes D High-Risk Task? (>1g, Making Solutions, Spill) B->D No F Potential for Dust/ Aerosolization? C->F D->C No E Enhanced PPE - Chem-Resistant Apron - Double Gloves (Nitrile) - Goggles & Face Shield D->E Yes E->F G Add Respiratory Protection - NIOSH-Approved Respirator (Acid Gas/P100 Cartridge) F->G Yes H Proceed with Task F->H No G->H

Caption: PPE Selection Workflow based on task risk.

Protocol: Weighing the Compound
  • Preparation: Ensure the chemical fume hood is operational. Place all necessary equipment (analytical balance, weigh paper/boat, spatula, waste container) inside the hood before opening the chemical container.

  • Don PPE: Following the workflow, don at a minimum: a lab coat, chemical splash goggles, and nitrile gloves.

  • Handling: Open the container inside the fume hood. Use a spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust, such as dropping or tapping the container.

  • Closure: Securely close the primary container immediately after dispensing.

  • Clean-up: Gently wipe the spatula and any minor residual powder from the work surface with a damp cloth, disposing of it in the designated hazardous waste container.

  • Transport: If moving the weighed compound, place it in a secondary, sealed, and labeled container.

Protocol: Doffing (Removing) PPE

The sequence of removal is critical to prevent cross-contamination.

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.[11] Dispose of them in the designated hazardous waste bin.

  • Apron/Gown: Remove any additional protective clothing like an apron.

  • Exit Lab: Exit the immediate work area.

  • Face/Eye Protection: Remove the face shield (if used), followed by goggles.

  • Respirator: Remove the respirator (if used).

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]

Emergency & Disposal Protocols

Preparedness is paramount. All personnel must be familiar with these procedures and the location of emergency equipment.

Emergency Response Workflow

Emergency_Response Start Exposure Event Spill Spill Start->Spill Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale Spill_Action Evacuate Area Alert Others Don Enhanced PPE Contain & Clean Up (Follow Spill Protocol) Spill->Spill_Action Skin_Action Remove Contaminated Clothing Flush Affected Area with Water for at least 15 minutes Skin->Skin_Action Eye_Action IMMEDIATELY Flush Eyes at Eyewash Station for at least 15 minutes Eye->Eye_Action Inhale_Action Move to Fresh Air Immediately Inhale->Inhale_Action Medical Seek Immediate Medical Attention Skin_Action->Medical Eye_Action->Medical Inhale_Action->Medical

Caption: Immediate actions for emergency exposure events.

  • Spill Management:

    • Evacuate the immediate area and alert colleagues.

    • Wearing enhanced PPE (including respiratory protection), cover the spill with an absorbent material appropriate for acids.

    • Carefully scoop the material into a labeled hazardous waste container.[2] Avoid creating dust.[1]

    • Clean the spill area thoroughly.

  • Exposure Response:

    • Eye Contact: Immediately flush eyes and under the eyelids with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][18][19][20] Seek immediate medical attention.[1][2][4]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][20] Remove all contaminated clothing while flushing.[1][2][6][19] Seek medical attention if irritation persists.[1]

    • Inhalation: Move the affected person to fresh air immediately.[4][5][20] If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[5][20] Seek immediate medical attention.[5][6][20]

Waste Disposal Pathway

All materials contaminated with 2,4-Dichloro-5-fluoromandelic acid are considered hazardous waste.

Waste_Disposal Source1 Used Consumables (Gloves, Weigh Paper, Wipes) Container Clearly Labeled Hazardous Waste Container (Solid Waste) Source1->Container Source2 Excess/Expired Chemical Source2->Container Pickup Institutional Environmental Health & Safety (EH&S) Pickup Container->Pickup

Caption: Proper waste stream for contaminated materials.

  • Procedure: Dispose of excess chemical and all contaminated disposables (gloves, weigh paper, etc.) in a designated, sealed, and clearly labeled hazardous waste container.[6][20]

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[1][2][3][7] Never dispose of this chemical down the drain or in regular trash.[3][6]

References

  • Toxic, Irritative, and Corrosive Gases and Liquids. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]

  • Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Storage of corrosive chemicals: 5 warehousing essentials. (2024, February 15). Weber Logistics. Retrieved from [Link]

  • A Guide to Working with Corrosive Substances. (n.d.). N.C. Department of Labor. Retrieved from [Link]

  • Weekly Safety Meeting – Working Safely with Corrosives. (2022, August 14). Safety Meeting App. Retrieved from [Link]

  • Respiratory Protection for Nitric Acid: Essential Safety Tips. (2025, December 19). PK Safety. Retrieved from [Link]

  • Safety Data Sheet L-(+)-Mandelic acid. (2025, September 5). Thermo Fisher Scientific. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

  • Safety Data Sheet AX-52. (n.d.). Magnaflux. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation. Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta. Retrieved from [Link]

  • Respiratory Protection in Chemical Product Labels and Safety Data Sheets. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Safety Data Sheet DL-Mandelic acid. (2025, September 5). Thermo Fisher Scientific. Retrieved from [Link]

  • Selection Guide to Wearing Respirators According to Work Situations and On-site Applicability. (n.d.). PMC. Retrieved from [Link]

  • 1910.134 - Respiratory protection. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • NIOSH Guide to the Selection and Use of Particulate Respirators. (n.d.). NIOSH. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-fluoromandelic acid
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2,4-Dichloro-5-fluoromandelic acid
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